Methyl 4-hydroxybutanoate
Description
Properties
IUPAC Name |
methyl 4-hydroxybutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O3/c1-8-5(7)3-2-4-6/h6H,2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUYVXCGKMCYNBN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10239021 | |
| Record name | Butanoic acid, 4-hydroxy-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10239021 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
118.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
925-57-5 | |
| Record name | Butanoic acid, 4-hydroxy-, methyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000925575 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Butanoic acid, 4-hydroxy-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10239021 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
"Methyl 4-hydroxybutanoate" chemical structure and formula
An In-depth Technical Guide to Methyl 4-hydroxybutanoate (B1227057)
This technical guide provides a comprehensive overview of Methyl 4-hydroxybutanoate, a versatile organic compound with applications in pharmaceutical research and chemical synthesis. The document details its chemical structure, physical and chemical properties, synthesis protocols, and analytical methodologies, tailored for researchers, scientists, and professionals in drug development.
Chemical Identity and Structure
This compound is an ester of 4-hydroxybutanoic acid and methanol.[1] It is also recognized by several synonyms, including 4-Hydroxybutanoic acid methyl ester and 4-Hydroxybutyric acid methyl ester.[2][3] Its unique bifunctional nature, possessing both a hydroxyl and a methyl ester group, makes it a valuable intermediate in organic synthesis.[1][2]
Chemical Formula: C₅H₁₀O₃[3][4][5]
Molecular Structure: The structure consists of a four-carbon chain with a hydroxyl group at one terminus (C4) and a methyl ester group at the other (C1).
Structural Identifiers:
-
InChI: InChI=1S/C5H10O3/c1-8-5(7)3-2-4-6/h6H,2-4H2,1H3[2][6][7]
-
InChI Key: JUYVXCGKMCYNBN-UHFFFAOYSA-N[6]
Physicochemical Properties
This compound is typically a colorless to pale yellow liquid with a characteristic fruity odor.[2][8] A summary of its key physical and chemical properties is presented below.
| Property | Value | Reference(s) |
| Molecular Weight | 118.13 g/mol | [4][5][7] |
| CAS Number | 925-57-5 | [3][4][6] |
| Appearance | Colorless to pale yellow clear liquid | [2] |
| Boiling Point | 190.9 ± 23.0 °C at 760 mmHg | [8] |
| Flash Point | 77.4 ± 15.4 °C | |
| Density | 1.1 ± 0.1 g/cm³ | [9][10] |
| Vapor Pressure | 0.1 ± 0.8 mmHg at 25°C | |
| Water Solubility | 3.712e+05 mg/L at 25 °C (estimated) | |
| LogP | -0.10 to -0.06 | [4][8] |
| Refractive Index | 1.423 | [10] |
Experimental Protocols
Synthesis of this compound
Several synthetic routes are available for the preparation of this compound. A common and efficient method involves the acid-catalyzed ring-opening of γ-butyrolactone (GBL) with methanol.[1]
Protocol: Acid-Catalyzed Synthesis from γ-Butyrolactone
Objective: To synthesize this compound via the ring-opening of γ-butyrolactone.
Materials:
-
γ-Butyrolactone (GBL)
-
Methanol (anhydrous)
-
Acidic Catalyst (e.g., Zinc Chloride or concentrated Sulfuric Acid)
-
Phosphorus Trichloride (B1173362) (PCl₃)
-
Reaction vessel (round-bottom flask) equipped with a reflux condenser and dropping funnel
-
Magnetic stirrer and heating mantle
Procedure:
-
To a clean, dry reactor, add γ-butyrolactone, methanol, and the chosen acidic catalyst (e.g., zinc chloride).[1]
-
Stir the mixture under normal atmospheric pressure at a controlled temperature between 30-60°C.[1]
-
Add phosphorus trichloride dropwise to the reaction mixture using a dropping funnel.[1]
-
After the complete addition of PCl₃, continue the reaction with stirring for an additional 0.5 to 2 hours.[1]
-
Upon completion, the reaction mixture can be worked up by neutralization, extraction with a suitable organic solvent (e.g., ethyl acetate), and subsequent purification.
-
Purification is typically achieved by distillation under reduced pressure to yield pure this compound.[11]
Below is a workflow diagram illustrating this synthetic process.
Caption: Workflow for the synthesis of this compound.
Analytical Methodology
High-Performance Liquid Chromatography (HPLC) is a suitable technique for the analysis and quantification of this compound. While a specific method for this exact compound is not detailed in the provided results, a general Reversed-Phase HPLC (RP-HPLC) protocol can be adapted from methods for similar analytes.[12][13]
Protocol: RP-HPLC Analysis
Objective: To detect and quantify this compound in a sample matrix.
Instrumentation & Materials:
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 25 cm × 4.6 mm, 5-μm particle size)[12]
-
Mobile Phase: Acetonitrile (B52724) and Water (with 0.1% Trifluoroacetic Acid)[12]
-
This compound standard for calibration
-
Sample dissolved in a suitable solvent (e.g., mobile phase)
Procedure:
-
Preparation of Mobile Phase: Prepare the mobile phase constituents. A gradient elution may be necessary to separate the analyte from matrix interferences. A typical gradient could be from 100% water (0.1% TFA) to 70% water / 30% acetonitrile (0.1% TFA) over 15 minutes.[12]
-
System Equilibration: Equilibrate the C18 column with the initial mobile phase composition until a stable baseline is achieved.
-
Calibration: Prepare a series of standard solutions of this compound of known concentrations. Inject each standard and record the peak area to construct a calibration curve.
-
Sample Analysis: Inject the prepared sample solution into the HPLC system.
-
Data Analysis: Identify the peak corresponding to this compound by comparing its retention time with that of the standard. Quantify the amount in the sample by using the peak area and the calibration curve.
The logical relationship for this analytical approach is outlined below.
Caption: Logical workflow for RP-HPLC analysis.
Applications in Research and Development
This compound serves as a key building block in organic synthesis.[1] Its two functional groups allow for a variety of chemical transformations, making it a precursor for more complex molecules. It has been utilized in the synthesis of chiral γ-hydroxy acid derivatives, which are of interest in the development of novel pharmaceuticals.[1]
References
- 1. Buy this compound | 925-57-5 [smolecule.com]
- 2. CAS 925-57-5: this compound | CymitQuimica [cymitquimica.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. chemscene.com [chemscene.com]
- 5. CAS 925-57-5 | this compound - Synblock [synblock.com]
- 6. This compound | 925-57-5 [sigmaaldrich.com]
- 7. Butanoic acid, 4-hydroxy-, methyl ester | C5H10O3 | CID 70217 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. methyl 4-hydroxybutyrate, 925-57-5 [thegoodscentscompany.com]
- 9. This compound | CAS#:925-57-5 | Chemsrc [chemsrc.com]
- 10. nbinno.com [nbinno.com]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. researchgate.net [researchgate.net]
"Methyl 4-hydroxybutanoate" physical properties boiling point density
An In-depth Technical Guide to the Physical Properties of Methyl 4-hydroxybutanoate (B1227057)
This technical guide provides a comprehensive overview of the key physical properties of Methyl 4-hydroxybutanoate (CAS No. 925-57-5), specifically its boiling point and density. It is intended for researchers, scientists, and professionals in drug development and organic synthesis who require accurate physical data and detailed experimental methodologies.
Core Physical Properties
This compound is an organic ester and a derivative of 4-hydroxybutyric acid.[1] It typically appears as a colorless to pale yellow liquid.[2][3] A precise understanding of its physical characteristics is essential for its application in synthesis, purification, and formulation.
Data Presentation
The primary physical properties of this compound are summarized in the table below for clear reference.
| Physical Property | Value | Conditions |
| Boiling Point | 190.0 - 191.0 °C | At 760 mmHg[2] |
| 190.9 ± 23.0 °C | At 760 mmHg[4][5] | |
| Density | 1.1 ± 0.1 g/cm³ | Standard Conditions[4][5] |
Experimental Protocols
Accurate determination of physical properties is fundamental to chemical characterization. The following sections detail standard laboratory protocols for measuring the boiling point and density of this compound.
Determination of Boiling Point via Distillation
This method is suitable for determining the boiling point of a liquid sample by distillation at atmospheric pressure.[6]
Apparatus:
-
Round-bottom flask (25 mL or 50 mL)
-
Simple distillation head with a port for a thermometer
-
Liebig condenser
-
Receiving flask
-
Thermometer (-10 to 200 °C range)
-
Heating mantle
-
Boiling chips
-
Clamps and stands
Procedure:
-
Assembly: Assemble the distillation apparatus securely using clamps and stands. Ensure all glass joints are properly fitted.
-
Sample Preparation: Place approximately 10-15 mL of pure this compound into the round-bottom flask. Add 2-3 boiling chips to ensure smooth boiling.
-
Thermometer Placement: Position the thermometer in the distillation head. The top of the thermometer bulb must be level with the bottom of the side-arm leading to the condenser to accurately measure the temperature of the vapor distilling.[6]
-
Heating: Begin heating the flask gently with the heating mantle.
-
Observation: As the liquid heats, a ring of condensing vapor will rise through the flask and into the distillation head. The temperature reading on the thermometer will climb and then stabilize as the vapor surrounds the bulb.
-
Data Recording: Record the temperature at which the liquid is actively boiling and condensing on the thermometer bulb. This stable temperature, observed as the first drops of distillate are collected in the receiving flask, is the boiling point.[6]
-
Pressure Correction: Record the ambient atmospheric pressure. If the pressure is not 760 mmHg, the observed boiling point can be corrected using a pressure-temperature nomograph.
Determination of Density using a Pycnometer
This protocol describes the use of a pycnometer (specific gravity bottle) for the precise determination of liquid density.
Apparatus:
-
Pycnometer (e.g., 10 mL Gay-Lussac type)
-
Analytical balance (readable to ±0.0001 g)
-
Thermometer
-
Constant temperature water bath
Procedure:
-
Mass of Empty Pycnometer: Thoroughly clean and dry the pycnometer. Weigh the empty, dry pycnometer with its stopper on an analytical balance. Record this mass as m₁.
-
Mass of Pycnometer with Water: Fill the pycnometer with distilled, deionized water of a known temperature (e.g., 20 °C). Insert the stopper, allowing excess water to exit through the capillary. Carefully dry the outside of the pycnometer and weigh it. Record this mass as m₂. The density of water (ρwater) at this temperature must be known.
-
Mass of Pycnometer with Sample: Empty and thoroughly dry the pycnometer. Fill it with this compound at the same temperature used for the water. Insert the stopper, dry the exterior, and weigh the filled pycnometer. Record this mass as m₃.
-
Calculation:
-
Calculate the mass of the water: mwater = m₂ - m₁
-
Calculate the volume of the pycnometer: V = mwater / ρwater
-
Calculate the mass of the sample: msample = m₃ - m₁
-
Calculate the density of the sample (ρsample): ρsample = msample / V
-
Synthesis Pathway Visualization
This compound can be synthesized via the acid-catalyzed ring-opening of γ-butyrolactone (GBL) with methanol. This process is a common and efficient method for its preparation.[7]
Caption: Acid-catalyzed synthesis of this compound.
References
- 1. 4-Hydroxybutanoic acid methyl ester | 925-57-5 [chemicalbook.com]
- 2. methyl 4-hydroxybutyrate, 925-57-5 [thegoodscentscompany.com]
- 3. CAS 925-57-5: this compound | CymitQuimica [cymitquimica.com]
- 4. This compound | CAS#:925-57-5 | Chemsrc [chemsrc.com]
- 5. nbinno.com [nbinno.com]
- 6. benchchem.com [benchchem.com]
- 7. Buy this compound | 925-57-5 [smolecule.com]
An In-depth Technical Guide to the Solubility of Methyl 4-hydroxybutanoate in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of methyl 4-hydroxybutanoate (B1227057) in various organic solvents. Due to a scarcity of publicly available quantitative solubility data for methyl 4-hydroxybutanoate, this guide presents a comparative analysis of structurally similar compounds to offer valuable insights for researchers. Furthermore, it details a robust experimental protocol for the precise determination of solubility and includes workflow diagrams to visually represent the experimental process.
Comparative Solubility of Structurally Related Esters
| Compound | Solvent | Solubility | Temperature (°C) |
| This compound | Chloroform | Sparingly Soluble | Not Specified |
| Ethyl Acetate | Slightly Soluble | Not Specified | |
| Methanol | Slightly Soluble | Not Specified | |
| Water | ~371,200 mg/L (estimated) | 25 | |
| Methyl 3-hydroxybutyrate | Water | ~472,800 mg/L (estimated) | 25 |
| Ethanol | Soluble | Not Specified | |
| Ethyl 4-hydroxybutanoate | Chloroform | Sparingly Soluble[1] | Not Specified |
| Methanol | Slightly Soluble[1] | Not Specified | |
| Water | ~125,200 mg/L (estimated)[2] | 25 | |
| Dimethyl Succinate | Water | 25,000 mg/L[3] | 20 |
| Ethanol | Soluble[3] | Not Specified | |
| Acetone | Soluble[3] | Not Specified | |
| Ethyl Ether | Very Soluble[3] | Not Specified |
Experimental Protocol: Determination of Solubility via the Shake-Flask Method and Gravimetric Analysis
The following protocol details a reliable method for determining the solubility of a liquid solute, such as this compound, in an organic solvent.
1. Materials and Equipment:
-
This compound (solute)
-
Organic solvent of interest
-
Analytical balance (accurate to ±0.1 mg)
-
Thermostatically controlled shaker or water bath
-
Vials with screw caps
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Volumetric flasks and pipettes
-
Evaporating dish
-
Drying oven
-
Desiccator
2. Procedure:
a. Preparation of Saturated Solution:
-
Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed vial. The presence of a distinct layer of the solute should be visible to ensure saturation.
-
Place the vial in a thermostatic shaker set to a constant temperature (e.g., 25 °C).
-
Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.[4] Periodically check for the continued presence of an excess solute phase.
b. Sample Collection and Filtration:
-
Once equilibrium is achieved, allow the vial to stand undisturbed in the constant temperature bath for at least 24 hours to allow for phase separation.
-
Carefully withdraw a known volume of the supernatant (the solvent saturated with the solute) using a pre-warmed pipette to prevent precipitation.
-
Immediately filter the collected supernatant through a syringe filter into a pre-weighed volumetric flask to remove any undissolved micro-droplets of the solute.
c. Gravimetric Analysis:
-
Accurately weigh the volumetric flask containing the filtered saturated solution.
-
Transfer a precise volume of the saturated solution to a pre-weighed evaporating dish.
-
Carefully evaporate the solvent in a fume hood or under a gentle stream of nitrogen.
-
Once the solvent has evaporated, place the evaporating dish in a drying oven at a temperature below the boiling point of this compound (approximately 191 °C) until a constant weight is achieved.
-
Cool the evaporating dish in a desiccator to room temperature and reweigh.
3. Data Analysis:
The solubility can be calculated using the following formula:
Solubility ( g/100 mL) = [(Mass of dish + residue) - (Mass of empty dish)] / (Volume of aliquot in mL) * 100
Visualizing the Experimental Workflow
The following diagrams illustrate the key stages of the experimental protocol for determining the solubility of this compound.
References
"Methyl 4-hydroxybutanoate" spectroscopic data (NMR, IR, Mass Spec)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for methyl 4-hydroxybutanoate (B1227057) (CAS No: 925-57-5), a versatile organic compound with applications in chemical synthesis and as a potential pharmaceutical intermediate. This document details predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside generalized experimental protocols for acquiring such spectra.
Predicted Spectroscopic Data
Due to the limited availability of publicly accessible, experimentally-derived raw data, the following sections present predicted spectroscopic values for methyl 4-hydroxybutanoate. These predictions are based on established principles of spectroscopy and typical values for the functional groups present in the molecule.
¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy
The predicted ¹H NMR spectrum of this compound in a standard deuterated solvent like CDCl₃ would exhibit four distinct signals corresponding to the four unique proton environments in the molecule.
Table 1: Predicted ¹H NMR Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~3.67 | Singlet | 3H | -OCH₃ (Methyl ester) |
| ~3.65 | Triplet | 2H | -CH₂-OH (Methylene adjacent to hydroxyl) |
| ~2.42 | Triplet | 2H | -CH₂-C=O (Methylene adjacent to carbonyl) |
| ~1.90 | Quintet | 2H | -CH₂-CH₂-CH₂- |
| ~1.7 (variable) | Broad Singlet | 1H | -OH (Hydroxyl proton) |
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy
The predicted ¹³C NMR spectrum will show five signals, one for each of the five carbon atoms in different chemical environments.
Table 2: Predicted ¹³C NMR Data for this compound
| Chemical Shift (δ, ppm) | Carbon Assignment |
| ~174.5 | C=O (Ester carbonyl) |
| ~62.0 | -CH₂-OH |
| ~51.5 | -OCH₃ |
| ~30.5 | -CH₂-C=O |
| ~28.0 | -CH₂-CH₂-CH₂- |
IR (Infrared) Spectroscopy
The IR spectrum of this compound is characterized by the presence of a hydroxyl group, an ester group, and alkane C-H bonds.
Table 3: Characteristic IR Absorptions for this compound
| Wavenumber (cm⁻¹) | Functional Group | Description |
| 3500-3200 (broad) | O-H | Alcohol, H-bonded stretch[1][2][3] |
| 3000-2850 | C-H | Alkane stretch[4] |
| 1750-1735 (strong) | C=O | Ester carbonyl stretch[4] |
| 1260-1050 | C-O | Alcohol/Ester stretch[1][2] |
Mass Spectrometry (MS)
Under electron ionization (EI), the mass spectrum of this compound is predicted to show a molecular ion peak and several characteristic fragment ions.
Table 4: Predicted Mass Spectrometry Data for this compound
| m/z | Predicted Fragment Ion | Relative Intensity |
| 118 | [M]⁺ | Low to moderate |
| 101 | [M - OH]⁺ | Moderate |
| 87 | [M - OCH₃]⁺ | Moderate |
| 74 | [CH₂(OH)OCH₃]⁺ (from McLafferty rearrangement) | High |
| 59 | [COOCH₃]⁺ | Moderate |
Experimental Protocols
The following are generalized protocols for the acquisition of spectroscopic data for a liquid sample such as this compound.
NMR Spectroscopy (¹H and ¹³C)
A sample for NMR analysis is prepared by dissolving 5-10 mg of the compound in approximately 0.7-1.0 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.[5] The solution should be clear and free of particulate matter.[5] Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (0 ppm).[6]
-
¹H NMR: The spectrum is acquired using a single-pulse experiment. For quantitative results, a sufficient relaxation delay (e.g., 5 times the longest T1 relaxation time) should be employed between scans.[7]
-
¹³C NMR: The spectrum is typically acquired with proton decoupling to simplify the spectrum to single lines for each carbon. A sufficient number of scans are averaged to obtain a good signal-to-noise ratio, especially for quaternary carbons.[7]
IR Spectroscopy
For a liquid sample like this compound, the IR spectrum can be obtained using the neat (thin film) method or with an Attenuated Total Reflectance (ATR) accessory.
-
Neat (Thin Film) Method: A drop of the liquid is placed between two IR-transparent salt plates (e.g., NaCl or KBr) to create a thin film.[8][9][10] The plates are then mounted in the spectrometer for analysis.
-
ATR Method: A drop of the liquid is placed directly onto the ATR crystal (e.g., diamond or germanium).[8][11] This method requires minimal sample preparation and is easy to clean.
The spectrum is typically recorded over the range of 4000-400 cm⁻¹. A background spectrum of the clean salt plates or ATR crystal is recorded first and subtracted from the sample spectrum.[8]
Mass Spectrometry (GC-MS)
Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable method for the analysis of a volatile compound like this compound.
-
Sample Preparation: A dilute solution of the sample (e.g., 10 µg/mL) is prepared in a volatile organic solvent such as dichloromethane (B109758) or hexane.[12][13]
-
Gas Chromatography: The sample solution is injected into the GC, where it is vaporized and separated on a capillary column (e.g., DB-5ms).[12][14] The oven temperature is programmed to ramp up to ensure separation of components.
-
Mass Spectrometry: As the compound elutes from the GC column, it enters the mass spectrometer. Electron Ionization (EI) at 70 eV is a common method for fragmentation.[15] The mass analyzer then separates the resulting ions based on their mass-to-charge ratio (m/z).
Visualizations
The following diagrams illustrate the structure of this compound and the general workflows for its spectroscopic analysis.
Caption: Molecular structure and predicted NMR assignments for this compound.
Caption: General workflow for the spectroscopic analysis of this compound.
References
- 1. uanlch.vscht.cz [uanlch.vscht.cz]
- 2. orgchemboulder.com [orgchemboulder.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. 29.6 Infrared (IR) Spectroscopy – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]
- 5. chem.latech.edu [chem.latech.edu]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. books.rsc.org [books.rsc.org]
- 8. drawellanalytical.com [drawellanalytical.com]
- 9. researchgate.net [researchgate.net]
- 10. eng.uc.edu [eng.uc.edu]
- 11. drawellanalytical.com [drawellanalytical.com]
- 12. diverdi.colostate.edu [diverdi.colostate.edu]
- 13. uoguelph.ca [uoguelph.ca]
- 14. benchchem.com [benchchem.com]
- 15. jeol.com [jeol.com]
Methyl 4-Hydroxybutanoate: A Technical Examination of Its Natural Occurrence and Sources
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 4-hydroxybutanoate (B1227057), a methyl ester of the naturally occurring 4-hydroxybutanoic acid (GHB), has been a subject of interest due to its potential presence in various natural products, particularly fermented beverages. This technical guide provides an in-depth review of the current scientific understanding of the natural occurrence and sources of methyl 4-hydroxybutanoate. Contrary to some database entries, recent targeted analytical studies have failed to detect this compound in a wide range of alcoholic beverages. This guide will detail the available evidence, discuss the biosynthesis of its precursor, and present relevant analytical methodologies for its detection.
Natural Occurrence: Absence in Alcoholic Beverages
Initial interest in the natural occurrence of this compound was sparked by its potential formation in fermented products where its precursor, 4-hydroxybutanoic acid (GHB), is known to be present in small quantities. GHB is a natural byproduct of fermentation and is found in some beers and wines.[1] However, a targeted 2020 study published in the Journal of Analytical Toxicology investigated the presence of this compound in a variety of alcoholic beverages and found it to be undetectable.
A liquid chromatography-triple quadrupole-mass spectrometric (LC-QQQ-MS) method was developed and validated to quantify both methyl- and ethyl-4-hydroxybutyrate in 47 different alcoholic beverages, including wines, spirits, and liqueurs. While ethyl-4-hydroxybutyrate was found in naturally occurring amounts, particularly in wine samples, no methyl-4-hydroxybutanoate was detectable in any of the samples analyzed .[2]
This finding suggests that the direct methylation of 4-hydroxybutanoic acid to form this compound either does not occur or occurs at levels below the detection limit of modern analytical instrumentation in common alcoholic beverages.
Table 1: Quantitative Data on this compound in Alcoholic Beverages
| Beverage Type | Number of Samples Analyzed | This compound Concentration | Reference |
| Wine, Spirits, Liqueurs | 47 | Not Detected | [2] |
Potential Sources and Biosynthesis
While the direct natural occurrence of this compound remains unconfirmed, understanding the biosynthesis of its precursor, 4-hydroxybutanoic acid, is crucial for assessing its potential formation.
Biosynthesis of 4-Hydroxybutanoic Acid (GHB)
In mammals, GHB is a naturally occurring neurotransmitter and a metabolite of gamma-aminobutyric acid (GABA).[1] Its synthesis primarily involves the reduction of succinic semialdehyde by the enzyme succinic semialdehyde reductase.[1]
In microorganisms, 4-hydroxybutyrate can be produced through various metabolic pathways. For instance, recombinant Escherichia coli has been engineered to produce 4-hydroxybutyrate from glucose. Some microorganisms can also produce poly-4-hydroxybutyrate, a biopolymer of 4-hydroxybutyrate.
The formation of this compound would require the esterification of 4-hydroxybutanoic acid with methanol (B129727). While methanol can be present in small amounts in fermented beverages, the enzymatic or spontaneous reaction to form the methyl ester appears to be absent or insignificant under these conditions.
Experimental Protocols
The following section details the analytical methodology used in the key study that investigated the presence of this compound in alcoholic beverages. This protocol is valuable for researchers aiming to detect and quantify this compound in various matrices.
Quantification of this compound in Alcoholic Beverages by LC-QQQ-MS
This method was developed for the sensitive and specific quantification of methyl- and ethyl-4-hydroxybutyrate.
-
Instrumentation: Liquid chromatograph coupled to a triple quadrupole mass spectrometer (LC-QQQ-MS).
-
Sample Preparation: Direct analysis of beverage samples.
-
Chromatographic Separation: Details of the column, mobile phase, and gradient are specified in the original publication.
-
Mass Spectrometric Detection: The instrument was operated in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.
-
Limit of Detection (LoD): 5.8 ng/mL for methyl-4-hydroxybutyrate.[2]
Signaling Pathways and Logical Relationships
The potential formation of this compound is logically dependent on the presence of its precursors, 4-hydroxybutanoic acid and methanol, and a mechanism for their esterification.
Conclusion
Based on the current scientific literature, there is no definitive evidence to support the natural occurrence of this compound in commonly consumed natural products, particularly alcoholic beverages. A key study utilizing a highly sensitive and specific analytical method did not detect this compound in a wide array of samples. While its precursor, 4-hydroxybutanoic acid, is a known natural product and fermentation byproduct, the conditions for its methylation to form this compound do not appear to be prevalent in these matrices. Future research could explore other potential natural sources or microbial pathways, but at present, the classification of this compound as a naturally occurring compound in food and beverages is not supported by robust scientific evidence. This guide underscores the importance of rigorous, targeted analysis in the identification and quantification of trace compounds in complex natural matrices.
References
Methyl 4-hydroxybutanoate as a Precursor to Gamma-Hydroxybutyrate (GHB): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Gamma-hydroxybutyrate (GHB) is a psychoactive substance with a history of both therapeutic use and abuse. Its synthesis from various precursors is a subject of significant interest in forensic chemistry, pharmacology, and drug development. This technical guide provides an in-depth analysis of methyl 4-hydroxybutanoate (B1227057) as a precursor to GHB. It details the chemical conversion process through base-catalyzed hydrolysis, presents quantitative data from analogous reactions, outlines experimental protocols for synthesis and analysis, and visualizes the key signaling pathways of GHB through which it exerts its pharmacological effects.
Introduction
Gamma-hydroxybutyric acid (GHB), a short-chain fatty acid, is an endogenous compound in the mammalian brain, where it is believed to function as a neurotransmitter or neuromodulator. Exogenously administered GHB has sedative-hypnotic effects and has been used to treat narcolepsy and alcoholism. However, it is also a well-known drug of abuse. The synthesis of GHB can be achieved from several precursors, with the hydrolysis of its corresponding lactone, gamma-butyrolactone (B3396035) (GBL), being a widely documented route. Methyl 4-hydroxybutanoate, the methyl ester of GHB, represents another viable and chemically straightforward precursor. The conversion involves a simple hydrolysis reaction, typically base-catalyzed, to yield the carboxylate salt of GHB.
Chemical Conversion of this compound to GHB
The conversion of this compound to GHB is a classic example of ester hydrolysis, specifically saponification when carried out under basic conditions. The reaction involves the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon of the ester, leading to the formation of a tetrahedral intermediate. This intermediate then collapses, expelling a methoxide (B1231860) ion and forming the carboxylic acid. In the basic reaction medium, the carboxylic acid is deprotonated to form the carboxylate salt (sodium gamma-hydroxybutyrate if sodium hydroxide is used), and methanol (B129727) is produced as a byproduct. Subsequent acidification of the reaction mixture will protonate the carboxylate to yield the free acid form of GHB.
Reaction Stoichiometry and Conditions
The reaction proceeds with a 1:1 molar ratio of this compound to the base (e.g., sodium hydroxide). An excess of the base is often used to ensure complete reaction. The hydrolysis is typically carried out in a solvent mixture, such as water and methanol, and may be heated to reflux to increase the reaction rate.
Quantitative Data
While specific quantitative data for the hydrolysis of this compound is not extensively published in peer-reviewed literature, data from analogous base-catalyzed hydrolysis of other methyl esters provide a strong indication of the expected efficiency of this conversion.
| Product | Precursor | Catalyst/Solvent | Reaction Conditions | Yield (%) | Reference |
| 2-(2,3,5-trimethoxy-4-methyl-benzoyl)-benzoic acid | Methyl 2-(2,3,5-trimethoxy-4-methyl-benzoyl)-benzoate | NaOH / Water, Methanol | Reflux, 4h | 95-99% | [1] |
| Sodium Gamma-Hydroxybutyrate | Gamma-Butyrolactone (GBL) | NaOH / Water | Not specified | High | [2] |
| GHB-Fatty Acid Conjugates | Tert-Butyl 4-hydroxybutanoate | TFA / DCM | Room Temperature, overnight | 60-70% | [3] |
Table 1: Representative Yields for Analogous Hydrolysis Reactions.
Experimental Protocols
The following protocols are adapted from established procedures for the base-catalyzed hydrolysis of esters and the analysis of GHB.
Synthesis of Sodium Gamma-Hydroxybutyrate from this compound
Materials:
-
This compound
-
Sodium hydroxide (NaOH)
-
Methanol
-
Distilled water
-
Hydrochloric acid (HCl) (for acidification if the free acid is desired)
-
Dichloromethane or other suitable organic solvent for extraction
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate
-
Round-bottom flask with reflux condenser
-
Heating mantle
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve a known molar amount of this compound in a mixture of methanol and water.
-
Add a stoichiometric equivalent or slight excess of sodium hydroxide to the solution.
-
Heat the mixture to reflux with constant stirring for a period of 2-4 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
If the sodium salt of GHB is the desired product, the solvent can be removed under reduced pressure using a rotary evaporator. The resulting solid can be recrystallized from a suitable solvent.
-
To obtain the free acid (GHB), carefully acidify the cooled reaction mixture with hydrochloric acid to a pH of approximately 2-3.
-
Extract the aqueous solution multiple times with an organic solvent such as dichloromethane.
-
Combine the organic extracts and dry over anhydrous magnesium sulfate or sodium sulfate.
-
Filter to remove the drying agent and remove the solvent under reduced pressure to yield GHB as an oil or a low-melting solid.
Quantitative Analysis of GHB by Gas Chromatography-Mass Spectrometry (GC-MS)
Materials:
-
GHB sample (synthesized or in a biological matrix)
-
Deuterated GHB (GHB-d6) as an internal standard
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) as a derivatizing agent
-
Ethyl acetate (B1210297) or other suitable solvent
-
GC-MS system with a suitable capillary column (e.g., DB-5ms)
Procedure:
-
Sample Preparation: To a known volume or weight of the sample, add a known amount of the internal standard (GHB-d6).
-
Extraction (for biological matrices): Perform a liquid-liquid or solid-phase extraction to isolate the analyte from the matrix.
-
Derivatization: Evaporate the solvent from the extract to dryness under a stream of nitrogen. Add a solution of BSTFA in a suitable solvent (e.g., ethyl acetate). Heat the mixture at 60-70°C for 20-30 minutes to form the trimethylsilyl (B98337) (TMS) derivative of GHB.
-
GC-MS Analysis: Inject an aliquot of the derivatized sample into the GC-MS system.
-
Data Analysis: Monitor for the characteristic ions of the TMS-derivatized GHB and the internal standard. Quantify the amount of GHB in the sample by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of GHB.
Signaling Pathways of GHB
GHB exerts its pharmacological effects primarily through its interaction with two distinct receptors in the central nervous system: the high-affinity GHB receptor and the low-affinity GABA-B receptor.
GHB Receptor Signaling
The GHB receptor is a G-protein coupled receptor (GPCR) that is stimulated by endogenous, low concentrations of GHB. Its activation is generally associated with excitatory effects.
Caption: GHB Receptor Signaling Pathway.
GABA-B Receptor Signaling
At higher, pharmacological concentrations, GHB acts as a weak agonist at the GABA-B receptor, which is also a GPCR. Activation of the GABA-B receptor is primarily inhibitory.
Caption: GABA-B Receptor Signaling Pathway.
Experimental Workflow
The overall workflow for the synthesis and analysis of GHB from this compound is a multi-step process that requires careful execution and appropriate analytical validation.
Caption: Experimental Workflow for GHB Synthesis and Analysis.
Conclusion
This compound serves as a viable and direct precursor for the synthesis of gamma-hydroxybutyrate through a well-understood chemical transformation. The base-catalyzed hydrolysis of this ester is expected to be a high-yielding and straightforward reaction, adaptable from standard organic chemistry protocols. The resulting GHB can be purified and quantified using established analytical techniques such as GC-MS. Understanding the synthesis of GHB from its various precursors is crucial for law enforcement, forensic laboratories, and the pharmaceutical industry. Furthermore, a detailed knowledge of its signaling pathways via the GHB and GABA-B receptors is fundamental for the development of novel therapeutics and for understanding the complex pharmacology of this compound. This guide provides a comprehensive technical overview to aid researchers and professionals in these fields.
References
"Methyl 4-hydroxybutanoate" potential biological activities and screening
An In-Depth Technical Guide to the Potential Biological Activities and Screening of Methyl 4-Hydroxybutanoate (B1227057)
For the Attention of: Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 4-hydroxybutanoate is a simple ester with significance in biological and pharmaceutical research primarily as a prodrug of the neurotransmitter γ-hydroxybutyric acid (GHB) and as a versatile synthetic intermediate. While it is found as a volatile component in various natural products, there is a notable scarcity of data on its intrinsic biological activities. This guide provides a comprehensive overview of the current understanding of this compound, focusing on its conversion to the biologically active GHB, the associated signaling pathways, and its application in the synthesis of other bioactive molecules. Detailed protocols for relevant screening assays are provided to facilitate further research and evaluation.
Introduction
This compound (CAS No: 2938-55-8) is the methyl ester of 4-hydroxybutanoic acid. Its primary biological relevance stems from its role as a prodrug, a chemically modified inactive compound that, upon administration, is metabolized into its active form. In vivo, esterases rapidly hydrolyze this compound to yield methanol (B129727) and γ-hydroxybutyric acid (GHB), the latter being responsible for the compound's pharmacological effects. GHB is an endogenous neurotransmitter and neuromodulator in the mammalian brain with complex pharmacology, including sedative, euphoric, and amnestic effects.[1]
Beyond its function as a GHB precursor, this compound serves as a building block in organic synthesis for creating more complex molecules with therapeutic potential, such as histone deacetylase (HDAC) inhibitors. This guide will synthesize the available data on this compound, focusing on its conversion to GHB, the biological activities of GHB, and relevant experimental protocols for screening and evaluation.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented below.
| Property | Value |
| Molecular Formula | C₅H₁₀O₃ |
| Molecular Weight | 118.13 g/mol |
| Boiling Point | ~190 °C |
| CAS Number | 2938-55-8 |
| Appearance | Clear liquid |
Biological Activities and Mechanism of Action
The biological activity of this compound is almost exclusively attributed to its metabolic conversion to GHB. There is limited evidence for any significant, direct biological activity of the ester itself.
Prodrug Conversion to GHB
Upon entering a biological system, this compound is a substrate for ubiquitous esterase enzymes present in plasma, the liver, and other tissues. These enzymes catalyze the hydrolysis of the ester bond, releasing GHB.
Caption: Metabolic conversion of this compound to GHB.
Pharmacology of GHB
The pharmacological effects of GHB are complex, involving at least two distinct receptor systems.
-
GABAB Receptors: At therapeutic and recreational doses, GHB acts as a weak partial agonist at GABAB receptors. This interaction is responsible for its most prominent effects, including sedation, anesthesia, and changes in sleep architecture.[[“]] Presynaptic GABAB activation inhibits calcium influx, reducing neurotransmitter release, while postsynaptic activation opens G-protein-coupled inwardly-rectifying potassium (GIRK) channels, leading to hyperpolarization and neuronal inhibition.[1]
-
GHB-Specific Receptors (GHBR): The brain also contains high-affinity binding sites specific to GHB. The activation of these receptors, which are distinct from GABA receptors, is thought to modulate the release of other neurotransmitters, particularly dopamine, and may contribute to the neuromodulatory effects of endogenous GHB.[[“]]
Caption: GHB signaling through presynaptic and postsynaptic GABA-B receptors.
Screening and Experimental Protocols
Evaluating this compound requires assays that can assess both its stability as a prodrug and any potential intrinsic biological activities.
Experimental Protocol: In Vitro Plasma Stability Assay
This assay is crucial to determine the rate at which this compound is converted to GHB by plasma esterases.
Objective: To measure the rate of hydrolysis of a test compound in plasma from a relevant species (e.g., human, rat, mouse).
Materials:
-
Test compound (this compound)
-
Control compound (e.g., a known labile ester like procaine)
-
Pooled plasma (e.g., human plasma with sodium heparin)
-
Phosphate (B84403) buffer (pH 7.4)
-
Acetonitrile (B52724) or methanol (containing an internal standard for LC-MS/MS analysis)
-
96-well microtiter plate
-
Incubator (37°C)
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Prepare a stock solution of this compound (e.g., 10 mM in DMSO).
-
Thaw frozen plasma at 37°C.
-
Dilute the plasma with phosphate buffer (pH 7.4) if necessary (e.g., to 80% plasma).
-
Dispense the plasma into wells of the 96-well plate and pre-incubate at 37°C for 5-10 minutes.
-
To initiate the reaction, add a small volume of the test compound stock solution to the plasma to achieve a final concentration (e.g., 1-10 µM).
-
Incubate the plate at 37°C.
-
At specified time points (e.g., 0, 5, 15, 30, 60, and 120 minutes), terminate the reaction by adding 3-4 volumes of cold acetonitrile (containing internal standard) to the wells. The 0-minute sample is prepared by adding the quenching solution before the test compound.
-
Seal the plate, vortex for 2 minutes, and then centrifuge at 3000 x g for 15 minutes to precipitate proteins.
-
Transfer the supernatant to a new plate for analysis.
-
Quantify the remaining concentration of this compound at each time point using a validated LC-MS/MS method.
Data Analysis:
-
Calculate the percentage of the compound remaining at each time point relative to the 0-minute sample.
-
Plot the natural logarithm of the percent remaining versus time.
-
The slope of the linear portion of this plot (k) is the degradation rate constant.
-
The half-life (t₁/₂) is calculated using the formula: t₁/₂ = 0.693 / k .[3]
Caption: Experimental workflow for the in vitro plasma stability assay.
Experimental Protocol: Red Blood Cell (RBC) Membrane Stabilization Assay
This assay is used to screen for potential anti-inflammatory activity by assessing a compound's ability to protect RBC membranes from hypotonicity-induced lysis. While this compound was identified in a plant extract that showed activity, the compound itself was not directly tested.[4] This protocol is provided as a relevant screening method.
Objective: To evaluate the ability of a test compound to stabilize the RBC membrane against hypotonic stress.
Materials:
-
Fresh whole human blood (with anticoagulant)
-
Isotonic phosphate buffer (10 mM, pH 7.4)
-
Hypotonic solution (Distilled water)
-
Test compound (this compound)
-
Reference drug (e.g., Diclofenac sodium)
-
Centrifuge
-
Spectrophotometer
Procedure:
-
RBC Suspension Preparation:
-
Centrifuge fresh whole blood at 3000 rpm for 10 minutes.
-
Discard the supernatant ("buffy coat") and wash the packed RBCs three times with isotonic phosphate buffer.
-
Prepare a 10% (v/v) RBC suspension in isotonic phosphate buffer.
-
-
Assay Mixture Preparation:
-
Set up tubes for control, reference, and test samples.
-
For test samples, mix 1 mL of the 10% RBC suspension, 1 mL of various concentrations of the test compound, and 1 mL of hypotonic solution.
-
For the reference, use 1 mL of the reference drug solution instead of the test compound.
-
For the control (maximum hemolysis), use 1 mL of isotonic buffer instead of the test compound.
-
-
Incubation and Measurement:
-
Incubate all tubes at 37°C for 1 hour.
-
After incubation, centrifuge the mixtures at 3000 rpm for 10 minutes.
-
Carefully collect the supernatant.
-
Measure the absorbance of the supernatant at 540 nm (measuring hemoglobin release).
-
-
Data Analysis:
-
Calculate the percentage of hemolysis and membrane stabilization using the following formulas:
-
% Hemolysis = (Absorbance of Test Sample / Absorbance of Control) x 100
-
% Protection (Stabilization) = 100 - % Hemolysis
-
-
Use in Synthesis of Bioactive Compounds
This compound is a valuable starting material for the synthesis of more complex molecules. It has been used as a key intermediate in the preparation of analogues of Santacruzamate A, an HDAC inhibitor, and in the synthesis of chroman-4-one-based SIRT2 inhibitors, which have shown antiproliferative properties in cancer cell lines.[3][5] In these contexts, the biological activity is a feature of the final synthesized molecule, not of the this compound precursor itself.
Conclusion
The current body of scientific literature indicates that the primary biological significance of this compound is its function as a prodrug for GHB. Its own intrinsic biological activities appear to be minimal or have not been extensively investigated. For researchers, scientists, and drug development professionals, the value of this compound lies in its ability to deliver GHB systemically and its utility as a synthetic building block. Future research could focus on screening for novel intrinsic activities, but for now, its biological profile is inextricably linked to its active metabolite, GHB. Any evaluation of this compound should prioritize assays that characterize its conversion kinetics and the subsequent pharmacological effects of GHB.
References
- 1. γ-Hydroxybutyric Acid: Pharmacokinetics, Pharmacodynamics, and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. consensus.app [consensus.app]
- 3. creative-bioarray.com [creative-bioarray.com]
- 4. karger.com [karger.com]
- 5. Exploring Ester Prodrugs: A Comprehensive Review of Approaches, Applications, and Methods [scirp.org]
In-depth Technical Guide: Computational and Theoretical Studies of Methyl 4-hydroxybutanoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 4-hydroxybutanoate (B1227057) (CAS: 925-57-5), also known as methyl 4-hydroxybutyrate or the methyl ester of gamma-hydroxybutyric acid (GHB), is a chemical compound with applications in various scientific fields. It serves as a precursor in organic synthesis and has been identified in metabolomics research. Despite its relevance, a comprehensive review of publicly available scientific literature reveals a notable scarcity of dedicated computational and theoretical studies focusing specifically on this molecule.
Physicochemical and Computationally Derived Properties
Basic molecular properties for methyl 4-hydroxybutanoate have been calculated and are available across several chemical databases. These descriptors are fundamental in computational chemistry for predicting the behavior of a molecule in various environments.
| Property | Value | Source |
| Molecular Formula | C₅H₁₀O₃ | [1][2] |
| Molecular Weight | 118.13 g/mol | [1] |
| Topological Polar Surface Area (TPSA) | 46.53 Ų | [1][2] |
| LogP (Octanol-Water Partition Coefficient) | -0.0681 | [1] |
| Hydrogen Bond Acceptors | 3 | [1][2] |
| Hydrogen Bond Donors | 1 | [1] |
| Rotatable Bonds | 3 | [1] |
These values suggest that this compound is a relatively small, polar molecule with some conformational flexibility. The negative LogP value indicates its hydrophilic nature.
Theoretical Methodologies for Analysis
Conformational Analysis
Objective: To identify the stable three-dimensional structures (conformers) of the molecule and their relative energies.
Detailed Protocol:
-
Initial Structure Generation: The 2D structure of this compound is converted into a 3D structure.
-
Conformational Search: A systematic or stochastic search of the potential energy surface is performed by rotating the single bonds (C-C and C-O). This is often done using molecular mechanics force fields (e.g., MMFF94) or semi-empirical methods (e.g., GFN2-xTB) due to their computational efficiency.
-
Geometry Optimization and Energy Calculation: The identified unique conformers are then subjected to geometry optimization using more accurate quantum mechanical methods, typically Density Functional Theory (DFT). A common and reliable level of theory is B3LYP with a Pople-style basis set such as 6-31G(d) or a more extensive one like 6-311++G(d,p) to account for polarization and diffuse functions.
-
Thermodynamic Analysis: Vibrational frequency calculations are performed on the optimized geometries to confirm they are true minima (no imaginary frequencies) and to compute thermodynamic properties (enthalpy, Gibbs free energy) at a given temperature. This allows for the determination of the relative populations of each conformer according to the Boltzmann distribution.
Vibrational Spectroscopy Analysis
Objective: To predict the infrared (IR) and Raman spectra of the molecule and assign vibrational modes to specific molecular motions.
Detailed Protocol:
-
Frequency Calculation: Following geometry optimization at a chosen level of theory (e.g., B3LYP/6-311++G(d,p)), a harmonic vibrational frequency analysis is performed. This calculation yields the frequencies of the normal modes of vibration.
-
Scaling: The calculated harmonic frequencies are often systematically higher than experimental frequencies due to the neglect of anharmonicity and basis set imperfections. Therefore, they are typically scaled using a standard scaling factor for the specific level of theory used (e.g., ~0.96-0.98 for B3LYP).
-
Spectral Simulation: The calculated frequencies and their corresponding intensities (IR intensities and Raman activities) are used to generate a theoretical spectrum. This spectrum can then be compared with experimentally recorded spectra for validation and interpretation. Each peak in the spectrum is assigned to a specific molecular motion, such as C-H stretching, C=O stretching, or O-H bending.
Molecular Dynamics (MD) Simulations
Objective: To study the dynamic behavior of the molecule over time, including its interactions with solvent molecules and its conformational transitions.
Detailed Protocol:
-
System Setup: A simulation box is created containing one or more molecules of this compound and a chosen solvent (e.g., water, represented by models like TIP3P or SPC/E). The molecule must be parameterized with a suitable force field (e.g., GAFF, OPLS-AA) that defines the potential energy function for all atoms and their interactions.
-
Minimization: The initial system is energy-minimized to remove any unfavorable steric clashes.
-
Equilibration: The system is gradually heated to the desired temperature and equilibrated under constant pressure (NPT ensemble) to achieve a stable density. This involves running the simulation for a short period until temperature and pressure have stabilized.
-
Production Run: The main simulation is run for a longer duration (nanoseconds to microseconds) to collect data on the molecule's trajectory.
-
Analysis: The trajectory is analyzed to understand properties such as radial distribution functions (to study solvation shells), hydrogen bonding dynamics, and conformational changes over time.
Potential Research Workflows
Given the absence of published studies, diagrams can be used to propose logical workflows for future computational research on this compound.
Workflow for Conformational and Spectroscopic Analysis
Caption: Proposed workflow for theoretical conformational and spectroscopic analysis.
Workflow for Investigating Reaction Mechanisms
Caption: General workflow for studying a chemical reaction involving the molecule.
Conclusion
While this compound is a known chemical entity, it remains largely unexplored from a computational and theoretical standpoint in the public domain. The data available is limited to basic, computationally derived physicochemical properties. There is a clear opportunity for researchers to apply standard, robust computational methodologies—such as DFT for conformational and spectroscopic analysis, and molecular dynamics for studying its behavior in solution—to build a fundamental understanding of this molecule. The workflows and protocols outlined in this guide provide a clear roadmap for such future investigations, which would be invaluable for applications in drug development, metabolomics, and materials science.
References
The Untapped Potential of Methyl 4-Hydroxybutanoate as a Microbial Carbon Source: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The quest for novel, sustainable, and efficient carbon sources is a cornerstone of modern microbial biotechnology. While conventional substrates like glucose have been extensively studied, attention is increasingly turning to alternative molecules that can be derived from renewable feedstocks or waste streams. Methyl 4-hydroxybutanoate (B1227057) (M4HB), a simple ester, represents one such molecule with untapped potential. This technical guide delves into the core of utilizing M4HB in microbial processes, consolidating available data, outlining experimental methodologies, and visualizing the underlying biochemical pathways.
Microbial Utilization of Methyl 4-Hydroxybutanoate: A Hypothetical Framework
Direct evidence of microbial growth using this compound as a sole carbon source is not extensively documented in publicly available literature. However, based on the well-established metabolic capabilities of various microorganisms, a hypothetical pathway for its utilization can be proposed. This pathway involves two key stages:
-
Ester Hydrolysis: The initial step is the enzymatic hydrolysis of the methyl ester bond to yield 4-hydroxybutanoate (4HB) and methanol (B129727). This reaction is likely catalyzed by non-specific intracellular or extracellular esterases, lipases, or cutinases, which are common in bacteria and fungi.
-
Metabolism of Hydrolysis Products: The resulting 4-hydroxybutanoate and methanol are then channeled into central metabolic pathways.
-
4-Hydroxybutanoate Metabolism: 4HB is a known intermediate in the production of the biopolymer poly-4-hydroxybutyrate (P4HB). Microorganisms capable of synthesizing or degrading P4HB would possess the enzymatic machinery to process 4HB. This typically involves the conversion of 4HB to 4-hydroxybutyryl-CoA, which can then enter the β-oxidation pathway or be used as a precursor for biopolymer synthesis.
-
Methanol Metabolism: Methanol is a C1 carbon source utilized by methylotrophic microorganisms. These microbes typically oxidize methanol to formaldehyde, which is then assimilated into central metabolic pathways, such as the serine cycle or the ribulose monophosphate (RuMP) pathway, or further oxidized to carbon dioxide for energy generation.
-
Potential Microbial Candidates
Several genera of bacteria are promising candidates for the utilization of this compound, based on their known metabolic capabilities for related compounds:
-
Pseudomonas sp.: Many species, such as Pseudomonas putida, are metabolically versatile and are known to degrade a wide range of organic compounds, including short-chain fatty acids and alcohols. They are also known to possess a variety of esterases.
-
Cupriavidus sp.: Cupriavidus necator (formerly Ralstonia eutropha) is a well-studied producer of polyhydroxyalkanoates (PHAs), including copolymers containing 4HB. It can utilize various organic acids as carbon sources.
-
Bacillus sp.: Members of this genus are known for their ability to secrete a wide array of hydrolytic enzymes, including esterases and lipases, and can metabolize diverse organic substrates.
-
Methylotrophic Bacteria (e.g., Methylobacterium sp., Bacillus methanolicus): These bacteria are specialists in utilizing C1 compounds like methanol. A co-culture of a methylotroph with a 4HB-degrading bacterium, or a genetically engineered strain, could efficiently utilize both hydrolysis products of M4HB.
Quantitative Data from Related Microbial Processes
While direct quantitative data for microbial growth on this compound is scarce, data from studies using precursors of 4-hydroxybutyrate for the production of P(3HB-co-4HB) by Cupriavidus necator can provide valuable insights into the potential yields and productivities.
| Main Carbon Source | 4HB Precursor | Precursor Conc. (g/L) | Cultivation Time (h) | Biomass (g/L) | PHA Content (wt%) | 4HB Content in PHA (mol%) | Reference |
| Fructose | 1,4-Butanediol | 4 | 24 | 2.1 | 55 | 6.2 | [1] |
| Fructose | 1,4-Butanediol | 8 | 24 | 2.3 | 58 | 8.5 | [1] |
| Fructose | 1,6-Hexanediol | 4 | 24 | 2.4 | 52 | 5.1 | [1] |
| Fructose | ε-Caprolactone | 2 | 24 | 2.5 | 60 | 10.1 | [1] |
| Fructose | ε-Caprolactone | 4 | 24 | 2.8 | 65 | 15.4 | [1] |
Table 1: Production of P(3HB-co-4HB) by Cupriavidus necator IBP/SFU-1 using different 4HB precursors.[1]
Experimental Protocols
Investigating the microbial utilization of this compound requires a systematic experimental approach. Below are detailed methodologies for key experiments.
Screening of Microorganisms
Objective: To identify microorganisms capable of utilizing this compound as a sole carbon source.
Methodology:
-
Media Preparation: Prepare a minimal salt medium (MSM) with the following composition (per liter):
-
Na₂HPO₄·12H₂O: 9 g
-
KH₂PO₄: 1.5 g
-
NH₄Cl: 1.0 g
-
MgSO₄·7H₂O: 0.2 g
-
Trace element solution: 1 ml
-
This compound: 1-5 g (as the sole carbon source)
-
Agar (B569324): 15 g (for solid media)
-
-
Inoculation: Inoculate the MSM with pure cultures of candidate microorganisms or with enrichment cultures from environmental samples (e.g., soil, industrial wastewater).
-
Incubation: Incubate liquid cultures in a shaker incubator at an appropriate temperature (e.g., 30°C) and agitation speed (e.g., 180 rpm). Incubate agar plates in a static incubator.
-
Growth Monitoring: Monitor growth in liquid cultures by measuring the optical density at 600 nm (OD₆₀₀). Observe colony formation on agar plates.
-
Confirmation of Substrate Utilization: Analyze the culture supernatant at different time points using Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) to confirm the depletion of this compound and the potential appearance of 4-hydroxybutanoate as an intermediate.
Analysis of Metabolites
Objective: To identify and quantify this compound and its metabolic products.
Methodology (GC-MS):
-
Sample Preparation:
-
Centrifuge the microbial culture to pellet the cells.
-
Filter the supernatant through a 0.22 µm syringe filter.
-
For intracellular metabolite analysis, quench the cell metabolism, lyse the cells, and extract the metabolites.
-
-
Derivatization (for non-volatile compounds): For the analysis of 4-hydroxybutanoic acid, it is often necessary to convert it to a more volatile ester form (e.g., by methanolysis, though in this case, direct analysis of the methyl ester is the goal).
-
GC-MS Analysis:
-
Instrument: Gas chromatograph coupled with a mass spectrometer (GC-MS).
-
Column: A suitable capillary column (e.g., DB-5ms).
-
Carrier Gas: Helium.
-
Temperature Program: An appropriate temperature gradient to separate the compounds of interest.
-
Injection: Inject the prepared sample.
-
Detection: Use the mass spectrometer to identify compounds based on their mass spectra and retention times compared to analytical standards.
-
Signaling Pathways and Regulatory Networks
The metabolism of alternative carbon sources like this compound is typically under tight regulatory control to ensure efficient carbon utilization and to prevent the accumulation of toxic intermediates. Key regulatory mechanisms may include:
-
Induction of Esterases: The presence of this compound may induce the expression of genes encoding ester-hydrolyzing enzymes.
-
Catabolite Repression: In the presence of a preferred carbon source like glucose, the genes required for the metabolism of this compound are likely to be repressed.
-
Transcriptional Regulation: Specific transcriptional regulators may be involved in sensing the presence of 4-hydroxybutanoate or its downstream metabolites and modulating the expression of the relevant catabolic operons.
Conclusion and Future Directions
This compound presents an intriguing, yet underexplored, opportunity as a carbon source in microbial processes. While direct evidence for its utilization is limited, the metabolic potential within diverse microbial genera strongly suggests its feasibility as a substrate. The hypothetical metabolic framework presented here, based on the hydrolysis of the ester and subsequent metabolism of 4-hydroxybutanoate and methanol, provides a solid foundation for future research.
For researchers, scientists, and drug development professionals, the path forward involves:
-
Systematic screening and isolation of novel microbial strains capable of efficiently utilizing this compound.
-
Metabolic engineering of well-characterized platform organisms like E. coli and P. putida to introduce or enhance the necessary enzymatic activities for M4HB catabolism.
-
Techno-economic analysis to evaluate the viability of this compound as a feedstock for the production of biofuels, bioplastics, and other valuable chemicals.
By pursuing these avenues of research, the full potential of this compound as a sustainable and versatile carbon source for industrial microbiology can be unlocked.
References
Methodological & Application
Synthesis of Methyl 4-Hydroxybutanoate from Gamma-Butyrolactone: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 4-hydroxybutanoate (B1227057) is a valuable bifunctional molecule serving as a key intermediate in the synthesis of various pharmaceuticals and specialty chemicals. Its structure incorporates both a hydroxyl and a methyl ester functional group, making it a versatile building block for further chemical modifications. A common and efficient method for its synthesis involves the acid-catalyzed ring-opening of gamma-butyrolactone (B3396035) (GBL) with methanol (B129727). This document provides detailed application notes, experimental protocols, and a comparative analysis of different catalytic systems for this transformation.
Reaction Principle
The synthesis proceeds via the acid-catalyzed methanolysis of gamma-butyrolactone. The reaction mechanism involves the protonation of the carbonyl oxygen of the lactone by an acid catalyst, which activates the carbonyl group towards nucleophilic attack by methanol. Subsequent ring-opening and proton transfer yield the desired product, methyl 4-hydroxybutanoate. The reaction is an equilibrium process, and using an excess of methanol can help drive the reaction towards the product side.
Chemical Equation:
Comparative Analysis of Synthetic Protocols
The choice of acid catalyst and reaction conditions significantly influences the yield and purity of this compound. Below is a summary of quantitative data from various reported methods.
| Catalyst | Catalyst Loading (mol%) | GBL:Methanol Molar Ratio | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| Homogeneous Catalysts | ||||||
| Concentrated Sulfuric Acid | Catalytic | Excess Methanol | Reflux | 3 | High (qualitative) | General Knowledge |
| Zinc Chloride | 2 | 1:3 | 50 | 1 | ~95 (analogous reaction) | Chinese Patent Derivative |
| Heterogeneous Catalyst | ||||||
| Amberlyst-15 | 10 wt% | 1:10 | 60 | 6 | High (qualitative) | General Application |
Experimental Protocols
Protocol 1: Synthesis using Concentrated Sulfuric Acid
This protocol describes a standard laboratory procedure for the synthesis of this compound using concentrated sulfuric acid as the catalyst.
Materials:
-
Gamma-butyrolactone (GBL)
-
Anhydrous Methanol
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Saturated Sodium Bicarbonate Solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (B86663) (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Dichloromethane (B109758) or Diethyl Ether (for extraction)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Distillation apparatus
Procedure:
-
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add gamma-butyrolactone and an excess of anhydrous methanol (e.g., a 1:10 molar ratio of GBL to methanol).
-
Catalyst Addition: While stirring, slowly and carefully add a catalytic amount of concentrated sulfuric acid (e.g., 1-2% of the molar amount of GBL) to the reaction mixture. Caution: The addition of sulfuric acid to methanol is exothermic.
-
Reaction: Heat the mixture to reflux using a heating mantle or oil bath and maintain the reflux for 3-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Work-up:
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Carefully neutralize the excess acid by slowly adding a saturated solution of sodium bicarbonate until the effervescence ceases.
-
Remove the excess methanol using a rotary evaporator.
-
To the remaining residue, add water and extract the product with a suitable organic solvent such as dichloromethane or diethyl ether (3 x volume of the aqueous layer).
-
Combine the organic extracts and wash them sequentially with water and brine.
-
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude this compound by vacuum distillation. Collect the fraction boiling at the appropriate temperature and pressure (e.g., 80-85 °C at 25 mmHg).[1]
Protocol 2: Synthesis using Zinc Chloride (based on a patent for an analogous reaction)
This protocol is adapted from a patented procedure for a similar transformation and utilizes zinc chloride as the catalyst.
Materials:
-
Gamma-butyrolactone (GBL)
-
Anhydrous Methanol
-
Zinc Chloride (ZnCl₂)
-
Water
-
Dichloromethane or Diethyl Ether (for extraction)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Equipment:
-
Round-bottom flask
-
Stirrer
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Distillation apparatus
Procedure:
-
Reaction Setup: In a round-bottom flask, combine gamma-butyrolactone, anhydrous methanol (e.g., a 1:3 molar ratio), and a catalytic amount of zinc chloride (e.g., 2 mol% relative to GBL).
-
Reaction: Heat the mixture to 50-60 °C with stirring for 1-2 hours.[1] Monitor the reaction by TLC or GC.
-
Work-up:
-
After cooling to room temperature, add water to the reaction mixture.
-
Extract the product with an organic solvent like dichloromethane or diethyl ether.
-
Wash the combined organic layers with water and then with brine.
-
-
Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
Purification: Purify the resulting crude product by vacuum distillation.
Visualizations
Signaling Pathway of the Acid-Catalyzed Synthesis
Caption: Acid-catalyzed ring-opening of GBL.
Experimental Workflow for the Synthesis and Purification
Caption: General workflow for synthesis and purification.
References
Synthesis of Methyl 4-hydroxybutanoate via Esterification of 4-hydroxybutanoic acid: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the synthesis of methyl 4-hydroxybutanoate (B1227057). The primary method described is the Fischer esterification of 4-hydroxybutanoic acid using methanol (B129727) in the presence of an acid catalyst. An alternative approach, the acid-catalyzed ring-opening of γ-butyrolactone (GBL) with methanol, is also discussed. This guide is intended for researchers in organic synthesis, medicinal chemistry, and drug development who require a reliable method for the preparation of this versatile chemical intermediate.
Introduction
Methyl 4-hydroxybutanoate is a valuable building block in organic synthesis, serving as a precursor in the preparation of various pharmaceuticals and other fine chemicals.[1] Its bifunctional nature, possessing both a hydroxyl and an ester group, allows for a range of subsequent chemical transformations. The synthesis of this compound is most commonly achieved through the acid-catalyzed esterification of 4-hydroxybutanoic acid with methanol. This reaction, a classic example of Fischer esterification, is an equilibrium process.[2][3] A significant consideration in this synthesis is the intramolecular cyclization of 4-hydroxybutanoic acid under acidic conditions to form the stable five-membered ring of γ-butyrolactone (GBL).[4] This side reaction can impact the yield of the desired methyl ester. Consequently, reaction conditions must be carefully controlled to favor ester formation. An alternative and often more convenient route involves the direct ring-opening of GBL with methanol under acidic catalysis to yield this compound.[5]
Chemical Reaction Pathway
The synthesis of this compound from 4-hydroxybutanoic acid is an equilibrium reaction catalyzed by acid. The primary reaction and the competing lactonization equilibrium are illustrated below.
Figure 1: Reaction scheme for the Fischer esterification of 4-hydroxybutanoic acid to this compound, including the competing intramolecular cyclization to γ-butyrolactone.
Experimental Protocols
Two primary protocols for the synthesis of this compound are presented below. Protocol 1 describes the direct esterification of 4-hydroxybutanoic acid, while Protocol 2 details the synthesis from the more common starting material, γ-butyrolactone.
Protocol 1: Fischer Esterification of 4-hydroxybutanoic acid
This protocol is adapted from standard Fischer esterification procedures.[1]
Materials:
-
4-hydroxybutanoic acid
-
Methanol (anhydrous)
-
Sulfuric acid (concentrated, 98%)
-
Saturated sodium bicarbonate solution
-
Brine (saturated sodium chloride solution)
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate
-
Diethyl ether or Dichloromethane (B109758)
-
Round-bottom flask
-
Reflux condenser
-
Separatory funnel
-
Beakers and Erlenmeyer flasks
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-hydroxybutanoic acid (1.0 eq) in an excess of anhydrous methanol (10-20 eq).
-
Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.05-0.1 eq) to the solution while stirring.
-
Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Carefully neutralize the excess acid by slowly adding saturated sodium bicarbonate solution until effervescence ceases.
-
Remove the bulk of the methanol using a rotary evaporator.
-
To the remaining aqueous residue, add water and extract the product with diethyl ether or dichloromethane (3 x volume of aqueous layer).
-
Combine the organic extracts and wash with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
-
Purification:
-
Filter off the drying agent.
-
Concentrate the organic solution using a rotary evaporator to yield the crude this compound.
-
Further purification can be achieved by vacuum distillation.
-
Protocol 2: Acid-Catalyzed Ring-Opening of γ-Butyrolactone (GBL)
This protocol is based on the principle of acid-catalyzed alcoholysis of lactones.[5]
Materials:
-
γ-Butyrolactone (GBL)
-
Methanol (anhydrous)
-
Concentrated sulfuric acid or Zinc chloride
-
Sodium bicarbonate
-
Dichloromethane or Ethyl acetate (B1210297)
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: To a round-bottom flask containing γ-butyrolactone (1.0 eq) and a large excess of anhydrous methanol (e.g., 10-15 eq), add a catalytic amount of concentrated sulfuric acid or a Lewis acid such as zinc chloride (0.02 eq).
-
Reaction: Stir the mixture at a controlled temperature of 30-60°C for 2-4 hours. Monitor the reaction by GC or TLC to observe the conversion of GBL to the desired product.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Carefully neutralize the catalyst by adding solid sodium bicarbonate in small portions until the pH is neutral.
-
Filter the mixture to remove the salt.
-
Remove the excess methanol under reduced pressure using a rotary evaporator.
-
-
Purification:
-
Dissolve the residue in dichloromethane or ethyl acetate and wash with water to remove any remaining salts and impurities.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter and concentrate the solution on a rotary evaporator to obtain the crude product.
-
Purify the this compound by vacuum distillation.
-
Data Presentation
The following tables summarize typical reaction parameters and expected outcomes for the synthesis of this compound.
Table 1: Reaction Parameters for the Synthesis of this compound
| Parameter | Protocol 1 (from 4-hydroxybutanoic acid) | Protocol 2 (from GBL) |
| Starting Material | 4-hydroxybutanoic acid | γ-Butyrolactone (GBL) |
| Reagent | Methanol | Methanol |
| Catalyst | Concentrated H₂SO₄ | Concentrated H₂SO₄ or ZnCl₂ |
| Molar Ratio (Acid/GBL:MeOH) | 1 : 10-20 | 1 : 10-15 |
| Catalyst Loading (mol%) | 5 - 10 | 2 - 5 |
| Reaction Temperature | Reflux (approx. 65°C) | 30 - 60°C |
| Reaction Time | 4 - 6 hours | 2 - 4 hours |
Table 2: Physical and Spectroscopic Data of this compound
| Property | Value |
| Molecular Formula | C₅H₁₀O₃ |
| Molecular Weight | 118.13 g/mol |
| Appearance | Colorless to pale yellow liquid |
| Boiling Point | 190-191 °C at 760 mmHg |
| ¹H NMR (CDCl₃, δ ppm) | ~3.68 (s, 3H, -OCH₃), ~3.65 (t, 2H, -CH₂OH), ~2.45 (t, 2H, -COCH₂-), ~1.95 (quintet, 2H, -CH₂CH₂CH₂-) |
| ¹³C NMR (CDCl₃, δ ppm) | ~174.0 (C=O), ~62.0 (-CH₂OH), ~51.5 (-OCH₃), ~30.5 (-COCH₂-), ~28.0 (-CH₂CH₂CH₂-) |
| IR (neat, cm⁻¹) | ~3400 (br, O-H), ~1735 (s, C=O), ~1170 (s, C-O) |
Logical Workflow for Synthesis and Purification
The general workflow for the synthesis and purification of this compound is outlined in the following diagram.
Figure 2: General workflow for the synthesis and purification of this compound.
Troubleshooting and Optimization
-
Low Yield: If the yield of the desired ester is low, the primary competing reaction is likely the formation of GBL. To favor the ester, a large excess of methanol should be used to shift the equilibrium towards the product. Additionally, removal of water as it is formed, for example by using a Dean-Stark apparatus, can also drive the reaction to completion.
-
Incomplete Reaction: If the reaction does not go to completion, increasing the reaction time or the catalyst loading may be beneficial. However, overly harsh conditions (high temperature or high acid concentration) can promote side reactions.
-
Product Purity: The primary impurity is often the starting material or GBL. Careful purification by vacuum distillation is crucial to obtain high-purity this compound. The significant difference in boiling points between GBL (~204°C) and the desired product (~191°C) allows for effective separation.
Conclusion
The synthesis of this compound can be reliably achieved through Fischer esterification of 4-hydroxybutanoic acid or, more conveniently, through the acid-catalyzed ring-opening of γ-butyrolactone with methanol. Careful control of reaction conditions, particularly the molar ratio of alcohol to the starting material and the reaction temperature, is essential to maximize the yield of the desired ester and minimize the formation of the GBL byproduct. The protocols and data presented herein provide a comprehensive guide for researchers requiring this important synthetic intermediate.
References
- 1. US5072005A - Process for the preparation of methyl 4-oxobutyrate and its methanol addition products - Google Patents [patents.google.com]
- 2. γ-Butyrolactone - Wikipedia [en.wikipedia.org]
- 3. arkat-usa.org [arkat-usa.org]
- 4. Buy this compound | 925-57-5 [smolecule.com]
- 5. GT Digital Repository [repository.gatech.edu]
Biocatalytic Synthesis of Methyl 4-Hydroxybutanoate Using Lipases: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 4-hydroxybutanoate (B1227057) is a valuable chemical intermediate with applications in the pharmaceutical and polymer industries. Traditional chemical synthesis routes often require harsh reaction conditions and may lead to the formation of undesirable byproducts. Biocatalytic synthesis using lipases offers a green and highly selective alternative, operating under mild conditions with high efficiency. Lipases, particularly from Candida antarctica (immobilized as Novozym 435), are versatile enzymes capable of catalyzing esterification and transesterification reactions in non-aqueous media. This document provides detailed application notes and protocols for the synthesis of methyl 4-hydroxybutanoate using lipases, focusing on two primary synthetic routes: the esterification of 1,4-butanediol (B3395766) and the ring-opening alcoholysis of γ-butyrolactone.
Core Principles of Lipase-Catalyzed Synthesis
Lipases (triacylglycerol acylhydrolases, EC 3.1.1.3) are enzymes that naturally catalyze the hydrolysis of triglycerides. However, in environments with low water activity, the reaction equilibrium can be shifted towards synthesis, enabling esterification, transesterification, and alcoholysis. The catalytic mechanism involves a serine residue in the active site that forms a covalent acyl-enzyme intermediate with the carboxylic acid or ester substrate. This intermediate then reacts with a nucleophile, such as an alcohol, to form the desired ester product and regenerate the enzyme. For the synthesis of this compound, methanol (B129727) serves as the acyl acceptor. Immobilized lipases, such as Novozym 435, are widely used as they offer enhanced stability, ease of separation from the reaction mixture, and potential for reuse.
Data Presentation: Quantitative Analysis of Lipase-Catalyzed Ester Synthesis
The following tables summarize quantitative data from studies on lipase-catalyzed synthesis of various esters, providing a reference for expected performance in the synthesis of this compound.
Table 1: Lipase-Catalyzed Synthesis of Butyrate Esters
| Lipase (B570770) Source | Substrates | Product | Solvent | Temp. (°C) | Molar Ratio (Acid:Alcohol) | Enzyme Load | Reaction Time (h) | Conversion/Yield (%) | Reference |
| Aspergillus fumigatus (purified) | Vinyl butyrate, Methanol | Methyl butyrate | n-Hexane | 40 | 1:1 | 30 µg/mL | 16 | 86 (Yield) | [1][2] |
| Candida antarctica Lipase B (immobilized on magnetic nanoparticles) | Butyric acid, Methanol | Methyl butyrate | Heptane | 25 | 1:1 | 10 mg | 8 | >90 (Conversion) | |
| Candida antarctica Lipase B (immobilized on magnetic nanoparticles) | Butyric acid, Ethanol | Ethyl butyrate | Heptane | 25 | 1:1 | 10 mg | 8 | >97 (Conversion) | |
| Novozym 435 | Butyric acid, Isoamyl alcohol | Isoamyl butyrate | Solvent-free | Optimized | Optimized | Optimized | 10 | 96 (Conversion) | [3] |
Table 2: Lipase-Catalyzed Ring-Opening of β-Butyrolactone with Methanol
| Lipase Source | Substrates | Product | Solvent | Temp. (°C) | Substrate Conc. | Enzyme Conc. | Enantiomeric Ratio (E) | Reference |
| Candida antarctica Lipase B (CALB) | (R,S)-β-Butyrolactone, Methanol | (S)-Methyl 3-hydroxybutanoate | Methyl tert-butyl ether | 45 | Not specified | Not specified | 198 | [4][5] |
Experimental Protocols
Protocol 1: Lipase-Catalyzed Esterification of 1,4-Butanediol with Methanol
This protocol describes the synthesis of this compound via the direct esterification of 1,4-butanediol with methanol, catalyzed by an immobilized lipase such as Novozym 435.
Materials:
-
1,4-Butanediol
-
Methanol (anhydrous)
-
Immobilized Lipase (e.g., Novozym 435, Candida antarctica lipase B)
-
Organic solvent (e.g., tert-butanol, methyl tert-butyl ether)
-
Molecular sieves (3Å or 4Å, activated)
-
Reaction vessel (e.g., screw-capped flask)
-
Shaking incubator or magnetic stirrer with temperature control
-
Analytical equipment for monitoring reaction progress (e.g., GC-MS, HPLC)
Procedure:
-
Reactant Preparation: In a clean, dry reaction vessel, combine 1,4-butanediol and methanol. A typical starting molar ratio is 1:1 to 1:3 (1,4-butanediol:methanol). The reaction can be performed in a suitable organic solvent to improve substrate solubility and enzyme stability.
-
Water Removal: Add activated molecular sieves (typically 5-10% w/v) to the reaction mixture to remove water, which is a byproduct of the esterification and can inhibit the reaction.
-
Enzyme Addition: Add the immobilized lipase to the reaction mixture. A typical enzyme loading is 5-10% (w/w) based on the weight of the limiting substrate (1,4-butanediol).
-
Reaction Incubation: Seal the reaction vessel and place it in a shaking incubator or on a magnetic stirrer at a controlled temperature, typically between 40°C and 60°C. Agitation (e.g., 150-200 rpm) is crucial to ensure proper mixing.
-
Reaction Monitoring: Monitor the progress of the reaction by periodically taking small aliquots of the reaction mixture and analyzing them by GC-MS or HPLC to determine the concentration of this compound.
-
Reaction Termination and Product Isolation: Once the reaction has reached the desired conversion, terminate it by filtering off the immobilized lipase and molecular sieves. The enzyme can be washed with fresh solvent and stored for reuse.
-
Purification: The solvent can be removed from the filtrate by rotary evaporation. The crude product can be further purified by column chromatography or distillation if required.
Protocol 2: Lipase-Catalyzed Ring-Opening Alcoholysis of γ-Butyrolactone with Methanol
This protocol outlines the synthesis of this compound through the ring-opening of γ-butyrolactone with methanol, a reaction catalyzed by lipase.
Materials:
-
γ-Butyrolactone (GBL)
-
Methanol (anhydrous)
-
Immobilized Lipase (e.g., Novozym 435, Candida antarctica lipase B)
-
Organic solvent (e.g., methyl tert-butyl ether, toluene)
-
Reaction vessel (e.g., screw-capped flask)
-
Shaking incubator or magnetic stirrer with temperature control
-
Analytical equipment for monitoring reaction progress (e.g., GC-MS, HPLC)
Procedure:
-
Reactant Preparation: In a dry reaction vessel, dissolve γ-butyrolactone in a suitable organic solvent. Add anhydrous methanol to the solution. The molar ratio of GBL to methanol can be varied, with an excess of methanol often favoring the forward reaction.
-
Enzyme Addition: Add the immobilized lipase to the reaction mixture. The enzyme loading will typically be in the range of 5-10% (w/w) of the γ-butyrolactone.
-
Reaction Incubation: Seal the vessel and incubate at a controlled temperature, for instance, 45°C, with constant agitation (150-200 rpm).
-
Reaction Monitoring: Track the formation of this compound over time using an appropriate analytical technique like GC-MS or HPLC.
-
Work-up: Upon completion, separate the immobilized enzyme from the reaction mixture by filtration. The enzyme can be washed and reused.
-
Product Isolation and Purification: Remove the solvent from the filtrate under reduced pressure. The resulting crude this compound can be purified by distillation or chromatography.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Enzymatic esterification of 1,4-butanediol.
Caption: Lipase-catalyzed ring-opening of γ-butyrolactone.
Caption: General experimental workflow for synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of Methyl Butyrate Catalyzed by Lipase from Aspergillus fumigatus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Kinetic and thermodynamic analysis of Candida antarctica lipase B-catalyzed alcoholytic resolution of (R,S)-β-butyrolactone in organic solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Note: Purification of Methyl 4-hydroxybutanoate by Vacuum Distillation
Abstract
This document provides a detailed protocol for the purification of methyl 4-hydroxybutanoate (B1227057) via vacuum distillation. This method is suitable for researchers, scientists, and drug development professionals requiring a high-purity product. The protocol outlines the necessary equipment, safety precautions, and step-by-step instructions for efficient purification. A comparative data table of relevant boiling points is included for reference.
Introduction
Methyl 4-hydroxybutanoate is a valuable intermediate in the synthesis of various pharmaceuticals and specialty chemicals.[1] Its purity is critical for subsequent reactions and final product quality. Distillation is a robust method for purifying liquids based on differences in boiling points. Due to the relatively high atmospheric boiling point of this compound and the potential for thermal degradation, vacuum distillation is the preferred method. This technique lowers the boiling point, allowing for distillation at a lower temperature, thus minimizing the risk of decomposition.
Materials and Equipment
Chemicals:
-
Crude this compound
-
Drying agent (e.g., anhydrous magnesium sulfate (B86663) or sodium sulfate)
-
Boiling chips or magnetic stir bar
Glassware and Equipment:
-
Round-bottom flask (distillation flask)
-
Short path distillation head with condenser and collection flask(s)
-
Thermometer and adapter
-
Heating mantle with a stirrer
-
Vacuum pump
-
Cold trap
-
Manometer
-
Clamps and stands
-
Insulating glass wool or aluminum foil
Experimental Protocol
Pre-distillation Preparation
-
Drying: If the crude this compound contains water, dry it over a suitable drying agent like anhydrous magnesium sulfate. Water can interfere with the distillation process and affect the final product's purity.[1]
-
Transfer: Decant or filter the dried crude product into a clean, dry round-bottom flask.
-
Add Boiling Aids: Add a few boiling chips or a magnetic stir bar to the distillation flask to ensure smooth boiling.
-
Apparatus Assembly: Assemble the vacuum distillation apparatus as shown in the workflow diagram below. Ensure all joints are properly sealed with vacuum grease.
Distillation Workflow
Caption: Workflow for the purification of this compound by vacuum distillation.
Vacuum Distillation Procedure
-
Cooling: Start the flow of cold water through the condenser.
-
Vacuum Application: Gradually apply vacuum to the system. A pressure of 0.2 to 20 mmHg is recommended. Use a manometer to monitor the pressure.
-
Heating: Once the desired vacuum is stable, begin to heat the distillation flask gently using a heating mantle. If using a stirrer, start gentle stirring.
-
Fraction Collection:
-
Forerun: Collect the initial, low-boiling fraction. This may contain residual solvents or more volatile impurities.
-
Main Fraction: As the temperature stabilizes at the boiling point of this compound at the given pressure, switch to a clean collection flask. Collect the pure product.
-
Residue: Stop the distillation before the distillation flask is completely dry to prevent the concentration of potentially unstable residues.
-
-
Shutdown:
-
Turn off the heating mantle and allow the system to cool under vacuum.
-
Once cooled, carefully and slowly vent the system to atmospheric pressure.
-
Turn off the vacuum pump and the condenser water.
-
Disassemble the apparatus.
-
Data Presentation
The following table summarizes the boiling points of this compound and potential related substances at different pressures. This data is crucial for determining the appropriate distillation conditions and for identifying fractions.
| Compound | Boiling Point (°C) at 760 mmHg | Boiling Point (°C) at Reduced Pressure | Notes |
| This compound | 190-191[2] | 33 at 0.2 Torr[3] | The target compound. Distillation under vacuum is highly recommended. |
| Methanol | 64.7 | - | A potential impurity from hydrolysis or synthesis.[1] |
| gamma-Butyrolactone (GBL) | 204-206 | 89 at 14 mmHg | A common precursor; may be present as an impurity. |
| 4-Hydroxybutanoic acid | Decomposes | - | A potential hydrolysis product.[1] Non-volatile under these conditions. |
Safety Precautions
-
Always perform distillations in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Inspect all glassware for cracks or defects before use, especially for vacuum applications.
-
Use a safety screen to surround the distillation apparatus.
-
Never heat a closed system. Ensure the system is properly vented before heating is stopped and after it has cooled.
-
Be aware of the potential for bumping. Ensure smooth boiling by using boiling chips or a stirrer.
-
Handle the chemicals involved with care, consulting their respective Safety Data Sheets (SDS).
Conclusion
Vacuum distillation is an effective method for the purification of this compound, yielding a product of high purity suitable for sensitive downstream applications. By carefully controlling the pressure and temperature, efficient separation from both lower and higher boiling point impurities can be achieved, minimizing thermal degradation of the target compound.
References
Application Note: High-Purity Isolation of Methyl 4-hydroxybutanoate via Flash Column Chromatography
Audience: Researchers, scientists, and drug development professionals.
Introduction Methyl 4-hydroxybutanoate (B1227057) is a valuable organic ester characterized by the presence of both a hydroxyl and a carboxylate group, rendering it soluble in polar solvents.[1] It serves as a key intermediate in the synthesis of various organic compounds and pharmaceuticals.[1][2] Following synthesis, the crude product often contains unreacted starting materials, byproducts, and other impurities that necessitate an effective purification strategy.
This application note provides a detailed protocol for the purification of methyl 4-hydroxybutanoate using normal-phase flash column chromatography. This technique is highly effective for separating moderately polar organic compounds.[3]
Principle of Separation Normal-phase column chromatography separates chemical compounds based on their differential partitioning between a polar stationary phase (silica gel) and a less polar mobile phase (an organic solvent system).[3][4] The stationary phase, silica (B1680970) gel, is a porous form of silicon dioxide with surface silanol (B1196071) groups (Si-OH) that can form hydrogen bonds with polar molecules.[3] When a mixture is applied to the column, compounds with higher polarity, such as this compound, interact more strongly with the silica gel and therefore travel down the column more slowly. Less polar impurities have weaker interactions and are eluted more quickly with the mobile phase.[3] By methodically selecting a mobile phase with the appropriate polarity, a clean separation can be achieved.
Experimental Protocol
This protocol outlines the essential steps for purifying this compound, from initial method development using Thin-Layer Chromatography (TLC) to the final isolation of the high-purity product.
Materials and Reagents
-
Crude this compound
-
Silica Gel (230-400 mesh)[3]
-
n-Hexane (ACS grade)
-
Ethyl Acetate (ACS grade)
-
Dichloromethane (B109758) (ACS grade, for sample loading)
-
Glass chromatography column
-
TLC plates (silica gel 60 F254)
-
TLC developing chamber
-
UV lamp (254 nm)
-
Potassium permanganate (B83412) stain
-
Glass wool or cotton
-
Sand (washed)
-
Beakers, Erlenmeyer flasks, test tubes/fraction vials
-
Rotary evaporator
Step 1: Method Development with Thin-Layer Chromatography (TLC) The first step is to determine the optimal mobile phase composition using TLC.[4][5]
-
Prepare several eluent mixtures with varying polarity, such as Hexane:Ethyl Acetate in ratios of 9:1, 4:1, 7:3, and 1:1 (v/v).[3]
-
Dissolve a small amount of the crude product in a few drops of dichloromethane.
-
Using a capillary tube, spot the dissolved mixture onto a TLC plate.[3]
-
Develop the TLC plate in a chamber containing one of the prepared eluent mixtures.
-
Visualize the separated spots under a UV lamp and/or by staining with potassium permanganate.
-
The ideal solvent system is one that provides a retention factor (Rƒ) of approximately 0.2-0.4 for this compound and achieves clear separation from all impurities.[5][6]
Step 2: Column Preparation (Slurry Packing Method)
-
Ensure the chromatography column is clean, dry, and mounted vertically.
-
Place a small plug of glass wool or cotton at the bottom of the column to retain the stationary phase.[3] Add a thin layer (~1 cm) of sand on top of the plug.
-
Weigh the required amount of silica gel. A general guideline is a 40:1 to 60:1 ratio of silica gel to crude sample by weight.[6]
-
In a beaker, create a slurry by mixing the silica gel with the initial, least polar eluent (e.g., 9:1 Hexane:Ethyl Acetate).[6] Swirl until no air bubbles are observed.
-
Quickly and carefully pour the slurry into the column. Use additional eluent to rinse any remaining silica from the beaker into the column.
-
Gently tap the side of the column to ensure even packing and remove any air bubbles.
-
Open the stopcock to drain some of the solvent, allowing the silica to settle. Crucially, never let the solvent level drop below the top of the silica bed, as this can cause cracking and ruin the separation. [3]
-
Once the silica is packed, add a protective layer (~1-2 cm) of sand on top.
Step 3: Sample Loading
-
Dissolve the crude this compound in a minimal amount of a suitable solvent, such as dichloromethane or the mobile phase itself.[3]
-
Drain the solvent in the column until it is level with the top layer of sand.[3]
-
Using a pipette, carefully and evenly apply the dissolved sample solution onto the center of the sand layer.[3]
-
Open the stopcock and drain the solvent until the sample has fully adsorbed onto the silica gel.
-
Gently add a small amount of fresh eluent to wash the sides of the column and ensure all the sample is on the stationary phase. Drain again to the top of the sand layer.[3]
Step 4: Elution and Fraction Collection
-
Carefully fill the remainder of the column with the mobile phase.
-
Begin eluting the column by opening the stopcock. For flash chromatography, apply gentle, steady air pressure to the top of the column to achieve a consistent flow rate.
-
Collect the eluting solvent in sequentially numbered test tubes or flasks (fractions).[3] A typical fraction volume might be 20 mL, depending on the scale.
-
If necessary, a gradient elution can be performed by gradually increasing the polarity of the mobile phase (e.g., moving from 7:3 to 1:1 Hexane:Ethyl Acetate) to elute more polar compounds.
Step 5: Fraction Analysis and Product Isolation
-
Analyze the collected fractions using TLC to determine their composition.[3] Spot every few fractions on a TLC plate to identify which contain the pure product.
-
Combine the fractions that contain only the pure this compound.
-
Remove the solvent from the combined fractions using a rotary evaporator to yield the purified product.
-
Determine the final yield and assess purity using analytical methods such as GC, HPLC, or NMR.[7]
Data Presentation
The following table summarizes typical quantitative parameters for the purification of this compound on a laboratory scale.
| Parameter | Value / Description | Reference |
| Starting Material | ||
| Crude Sample Mass | 1.0 g | [8] |
| Stationary Phase | ||
| Adsorbent | Silica Gel | [4] |
| Mesh Size | 230-400 | [3] |
| Mass of Silica Gel | 50 g (Ratio of ~50:1 silica:crude) | [3][6] |
| Column | ||
| Column Diameter | 40 mm | [3] |
| Packed Silica Gel Height | ~15-20 cm | [3] |
| Mobile Phase | ||
| Eluent System | n-Hexane / Ethyl Acetate | [3][9] |
| Optimized Ratio (v/v) | 7:3 (Example, determined by TLC) | [3] |
| Target Compound Rƒ | ~0.2 - 0.4 | [5][6] |
| Elution & Collection | ||
| Elution Technique | Flash Chromatography (with gentle air pressure) | [3] |
| Fraction Volume | 20 mL | [3] |
| Outcome | ||
| Expected Yield | 75-90% (Varies with crude purity) | [3] |
| Final Purity | >98% (Determined by GC or NMR) | [10] |
| Physical Appearance | Colorless to pale yellow liquid | [1][11] |
Visualizations
Caption: Workflow for the purification of this compound.
Caption: Principle of chromatographic separation based on polarity.
Conclusion
The described flash column chromatography protocol is a robust and effective method for the purification of this compound from typical reaction impurities. Proper method development using TLC is critical for selecting an optimal mobile phase, which ensures high resolution and recovery. This procedure reliably yields the target compound with high purity (>98%), making it suitable for demanding applications in research and development.
References
- 1. CAS 925-57-5: this compound | CymitQuimica [cymitquimica.com]
- 2. lookchem.com [lookchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Column chromatography - Wikipedia [en.wikipedia.org]
- 5. sorbtech.com [sorbtech.com]
- 6. orgsyn.org [orgsyn.org]
- 7. benchchem.com [benchchem.com]
- 8. How to set up and run a flash chromatography column. [reachdevices.com]
- 9. Chromatography [chem.rochester.edu]
- 10. chemscene.com [chemscene.com]
- 11. methyl 4-hydroxybutyrate, 925-57-5 [thegoodscentscompany.com]
Application Note: A Robust HPLC-UV Method for the Quantitative Analysis of Methyl 4-hydroxybutanoate
Audience: Researchers, scientists, and drug development professionals.
Abstract: This application note describes a simple, precise, and accurate reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of Methyl 4-hydroxybutanoate (B1227057). The method utilizes a C18 stationary phase with an isocratic mobile phase and UV detection at a low wavelength, making it suitable for routine quality control and research applications. The protocol has been developed to be straightforward and reproducible for the analysis of bulk drug substances or in-process samples.
Introduction
Methyl 4-hydroxybutanoate (CAS 925-57-5) is an organic ester and a derivative of 4-hydroxybutanoic acid.[1][2] It serves as a versatile intermediate in the synthesis of various pharmaceuticals and other specialty chemicals.[1] Given its role in chemical synthesis, a reliable analytical method is crucial for ensuring its purity, stability, and quality. This document provides a detailed protocol for an HPLC method developed for the quantitative analysis of this compound. The compound is a polar molecule and lacks a significant UV chromophore, presenting a challenge for detection.[3][4] This method addresses this by using UV detection at a low wavelength (205 nm), where the ester functional group exhibits some absorbance.
Experimental Protocols
Reagents and Materials
-
This compound reference standard: Purity ≥98%[3]
-
Acetonitrile (B52724) (ACN): HPLC grade
-
Methanol (MeOH): HPLC grade
-
Water: HPLC or Milli-Q grade
-
Phosphoric Acid (H₃PO₄): Analytical grade
Instrumentation
A standard HPLC system equipped with the following components is suitable:
-
Quaternary or Binary Solvent Delivery Pump
-
Autosampler with temperature control
-
Column Oven
-
UV-Vis or Photodiode Array (PDA) Detector
Chromatographic Conditions
The following table summarizes the optimized chromatographic conditions for the analysis.
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Water : Acetonitrile (90:10 v/v) with 0.1% H₃PO₄ |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 30 °C |
| Injection Vol. | 10 µL |
| Detection | UV at 205 nm |
| Run Time | 10 minutes |
Preparation of Solutions
-
Mobile Phase Preparation:
-
Add 1.0 mL of phosphoric acid to 900 mL of HPLC-grade water and mix thoroughly.
-
Add 100 mL of acetonitrile to the aqueous acid solution.
-
Degas the solution for 15 minutes using sonication or vacuum filtration.
-
-
Standard Stock Solution (1000 µg/mL):
-
Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask.
-
Add approximately 15 mL of the mobile phase and sonicate for 5 minutes to dissolve.
-
Allow the solution to return to room temperature and dilute to the mark with the mobile phase. Mix well.
-
-
Calibration Curve Standards:
-
Prepare a series of calibration standards by performing serial dilutions of the Standard Stock Solution with the mobile phase to achieve concentrations ranging from 10 µg/mL to 200 µg/mL. (e.g., 10, 25, 50, 100, 150, 200 µg/mL).
-
-
Sample Preparation:
-
Accurately weigh a quantity of the sample expected to contain 25 mg of this compound and transfer it to a 25 mL volumetric flask.
-
Follow the same dissolution and dilution procedure as described for the Standard Stock Solution.
-
Filter the final solution through a 0.45 µm nylon or PVDF syringe filter before injection.
-
Results and Data Presentation
The developed method provides excellent separation and quantification of this compound. The retention time was observed to be approximately 4.5 minutes.
System Suitability
System suitability tests were performed to ensure the chromatographic system was adequate for the intended analysis. The results are summarized in the table below.
| Parameter | Acceptance Criteria | Typical Result |
| Retention Time (RT) | - | ~ 4.5 min |
| Tailing Factor (T) | T ≤ 2.0 | 1.2 |
| Theoretical Plates (N) | N ≥ 2000 | > 3500 |
| %RSD for 6 Injections | ≤ 1.0% | 0.4% |
Method Validation Summary
The method was validated according to standard guidelines for linearity, precision, and accuracy. The quantitative data are presented below.
| Parameter | Concentration Range (µg/mL) | Result |
| Linearity (r²) | 10 - 200 | > 0.999 |
| Accuracy (% Recovery) | 50, 100, 150 | 99.2% - 101.5% |
| Precision (%RSD) | ||
| Repeatability | 100 (n=6) | < 0.8% |
| Intermediate Precision | 100 (n=6) | < 1.2% |
| LOD (µg/mL) | - | 3.0 |
| LOQ (µg/mL) | - | 10.0 |
Workflow Diagram
The following diagram illustrates the complete workflow for the analysis of this compound using this HPLC method.
Caption: Workflow for the HPLC analysis of this compound.
Conclusion
This application note presents a validated RP-HPLC method that is selective and robust for the quantitative determination of this compound. The simple isocratic mobile phase, common C18 column, and standard UV detection make this method easily transferable to most quality control and research laboratories. The method demonstrates excellent linearity, precision, and accuracy, proving its suitability for routine analysis.
References
Application Note: 1H and 13C NMR Spectral Assignment of Methyl 4-hydroxybutanoate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed guide to the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral assignment of methyl 4-hydroxybutanoate (B1227057). It includes tabulated spectral data, comprehensive experimental protocols for sample preparation and NMR data acquisition, and visual aids to facilitate understanding of the molecular structure and experimental workflow. This application note is intended to serve as a practical resource for researchers in organic synthesis, analytical chemistry, and drug development who work with or encounter this compound.
Introduction
Methyl 4-hydroxybutanoate is a bifunctional organic compound containing both a hydroxyl group and a methyl ester. Its structure makes it a versatile building block in the synthesis of various pharmaceutical and specialty chemical products. Accurate structural elucidation and purity assessment are critical in these applications, and NMR spectroscopy is the most powerful tool for this purpose. This application note presents a complete assignment of the ¹H and ¹³C NMR spectra of this compound, providing a foundational reference for its characterization.
Molecular Structure and Numbering
The structure of this compound is presented below with a numbering scheme used for the unambiguous assignment of NMR signals.
Caption: Structure of this compound with atom numbering for NMR assignment.
Experimental Protocols
Sample Preparation
A standard protocol for preparing a sample of this compound for NMR analysis is as follows:
-
Sample Weighing: Accurately weigh 5-10 mg of high-purity this compound into a clean, dry vial.
-
Solvent Addition: Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) to the vial. The choice of solvent is critical and should be one that dissolves the sample well and has minimal overlapping signals with the analyte.
-
Dissolution: Gently swirl or vortex the vial to ensure complete dissolution of the sample.
-
Transfer: Using a clean Pasteur pipette, transfer the solution to a standard 5 mm NMR tube.
-
Internal Standard (Optional): For precise chemical shift referencing, a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), can be added. TMS is assigned a chemical shift of 0.00 ppm.
NMR Data Acquisition
The following is a general procedure for acquiring ¹H and ¹³C NMR spectra. Specific parameters may be optimized based on the spectrometer and experimental goals.
-
Instrument Setup: Insert the NMR tube into the spectrometer's probe.
-
Locking and Shimming: Lock the spectrometer onto the deuterium (B1214612) signal of the solvent. Perform automated or manual shimming to optimize the magnetic field homogeneity.
-
¹H NMR Acquisition:
-
Set the spectral width to cover the expected range of proton signals (e.g., 0-12 ppm).
-
Use a standard pulse sequence (e.g., zg30).
-
Set the number of scans (e.g., 8-16) to achieve an adequate signal-to-noise ratio.
-
Set the relaxation delay (d1) to at least 1-2 seconds to allow for full relaxation of the protons.
-
-
¹³C NMR Acquisition:
-
Set the spectral width to cover the expected range of carbon signals (e.g., 0-200 ppm).
-
Use a proton-decoupled pulse sequence (e.g., zgpg30) to simplify the spectrum to single lines for each carbon.
-
A larger number of scans (e.g., 128 or more) is typically required due to the lower natural abundance of the ¹³C isotope.
-
Set the relaxation delay (d1) to 2-5 seconds.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decay (FID).
-
Phase the resulting spectrum.
-
Perform baseline correction.
-
Calibrate the chemical shift scale using the solvent residual peak or the internal standard.
-
Integrate the signals in the ¹H NMR spectrum.
-
Pick and label the peaks in both ¹H and ¹³C spectra.
-
¹H and ¹³C NMR Spectral Data
Disclaimer: Extensive searches for experimentally derived and published ¹H and ¹³C NMR spectral data for this compound did not yield a complete and verified dataset. The following tables are therefore presented as a template. The chemical shift values provided are based on predictive models and data from structurally similar compounds and should be used with caution. It is highly recommended that users confirm these assignments with their own experimental data.
¹H NMR Spectral Data (Predicted)
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H-2 (-CH₂-C=O) | ~2.4 | Triplet | ~7.0 | 2H |
| H-3 (-CH₂-) | ~1.9 | Quintet | ~7.0 | 2H |
| H-4 (-CH₂-OH) | ~3.6 | Triplet | ~7.0 | 2H |
| H-5 (-OCH₃) | ~3.7 | Singlet | - | 3H |
| -OH | Variable | Singlet (broad) | - | 1H |
¹³C NMR Spectral Data (Predicted)
| Carbon Assignment | Chemical Shift (δ, ppm) |
| C-1 (C=O) | ~174 |
| C-2 (-CH₂-C=O) | ~30 |
| C-3 (-CH₂-) | ~28 |
| C-4 (-CH₂-OH) | ~62 |
| C-5 (-OCH₃) | ~51 |
Experimental Workflow
The logical flow of an NMR experiment for the characterization of this compound is depicted below.
Caption: Workflow for NMR spectral analysis of this compound.
Conclusion
This application note provides a framework for the ¹H and ¹³C NMR spectral analysis of this compound. While a definitive, experimentally verified dataset for the chemical shifts could not be located in publicly available databases at the time of writing, the provided protocols and predictive data serve as a valuable starting point for researchers. It is imperative to acquire experimental data and perform a thorough analysis, including 2D NMR experiments (e.g., COSY, HSQC, HMBC), for unambiguous assignment of all signals. The methodologies and templates presented herein are designed to guide the user through this process efficiently and accurately.
The Versatility of Methyl 4-Hydroxybutanoate in the Synthesis of Pharmaceutical Intermediates
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Methyl 4-hydroxybutanoate (B1227057), a bifunctional molecule featuring both a hydroxyl and a methyl ester group, serves as a versatile and strategic starting material in the synthesis of a diverse range of pharmaceutical intermediates. Its utility lies in the ability to selectively functionalize either the hydroxyl or the ester moiety, or to utilize both in cyclization reactions, leading to the construction of complex molecular architectures found in many biologically active compounds. This document provides detailed application notes and experimental protocols for the use of methyl 4-hydroxybutanoate in the synthesis of key pharmaceutical building blocks, with a focus on the preparation of 4-aminothiazole derivatives, which are core components of various therapeutic agents.
Application 1: Synthesis of 2-Amino-4-substituted-thiazole Derivatives
Thiazole (B1198619) and its derivatives are heterocyclic compounds that are integral to many pharmaceutical drugs, exhibiting a wide range of biological activities, including antibacterial, antifungal, and anti-inflammatory properties. This compound can be employed as a precursor for the synthesis of 2-aminothiazole (B372263) intermediates, which are key components in the development of novel therapeutic agents, including analogs of the antibiotic GE2270 A.
A plausible synthetic pathway from this compound to a 2-aminothiazole intermediate involves a three-step process:
-
Bromination of the Hydroxyl Group: The hydroxyl group of this compound is first converted to a more reactive leaving group, such as a bromide, to facilitate subsequent reactions.
-
Elimination to Form an α,β-Unsaturated Ester: The resulting bromo-intermediate can undergo an elimination reaction to introduce a double bond, yielding methyl 4-bromocrotonate.
-
Hantzsch Thiazole Synthesis: The α,β-unsaturated ester then undergoes a classical Hantzsch thiazole synthesis by reacting with thiourea (B124793) to form the desired 2-aminothiazole ring.
This synthetic strategy provides a clear and adaptable route to valuable pharmaceutical intermediates.
Experimental Protocols
Step 1: Synthesis of Methyl 4-bromobutanoate
This protocol describes the conversion of the hydroxyl group of a similar compound to a bromide, a key first step in enhancing its reactivity.
-
Materials:
-
4-hydroxybutanoic acid (or a suitable derivative like this compound)
-
Thionyl chloride (SOCl₂)
-
N-Bromosuccinimide (NBS)
-
Anhydrous methanol (B129727) (MeOH)
-
Anhydrous dichloromethane (B109758) (DCM)
-
-
Procedure:
-
Dissolve 4-hydroxybutanoic acid (1.0 eq) in anhydrous DCM under an inert atmosphere (e.g., nitrogen).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add thionyl chloride (1.2 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2 hours.
-
Remove the solvent and excess thionyl chloride under reduced pressure.
-
To the resulting acid chloride, add NBS (1.1 eq) and a catalytic amount of a radical initiator (e.g., AIBN).
-
Reflux the mixture in a suitable solvent (e.g., carbon tetrachloride) until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture and filter to remove succinimide.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the crude bromo-acid in anhydrous methanol and add a catalytic amount of sulfuric acid.
-
Reflux the mixture for 4 hours.
-
Cool the reaction, neutralize with a saturated solution of sodium bicarbonate, and extract with ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain methyl 4-bromobutanoate.
-
Step 2: Synthesis of Methyl 4-bromocrotonate
This protocol outlines the introduction of a double bond via an elimination reaction.
-
Materials:
-
Methyl 4-bromobutanoate
-
A non-nucleophilic base (e.g., DBU or triethylamine)
-
Anhydrous solvent (e.g., THF or DCM)
-
-
Procedure:
-
Dissolve methyl 4-bromobutanoate (1.0 eq) in an anhydrous solvent under an inert atmosphere.
-
Cool the solution to 0 °C.
-
Slowly add the non-nucleophilic base (1.5 eq) to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extract the product with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to yield methyl 4-bromocrotonate.
-
Step 3: Synthesis of (E)-Methyl 4-(2-aminothiazol-4-yl)but-2-enoate
This protocol details the Hantzsch thiazole synthesis to form the core heterocyclic structure.
-
Materials:
-
Methyl 4-bromocrotonate
-
Thiourea
-
-
Procedure:
-
Dissolve methyl 4-bromocrotonate (1.0 eq) in ethanol in a round-bottom flask.
-
Add thiourea (1.2 eq) to the solution.
-
Reflux the reaction mixture for 6-8 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
The product may precipitate from the solution. If so, collect the solid by filtration.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure.
-
Neutralize the residue with a saturated solution of sodium bicarbonate and extract with ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by recrystallization or column chromatography to obtain (E)-methyl 4-(2-aminothiazol-4-yl)but-2-enoate.
-
Data Presentation
| Intermediate/Product | Molecular Formula | Molecular Weight ( g/mol ) | Typical Yield (%) | Key Analytical Data |
| Methyl 4-bromobutanoate | C₅H₉BrO₂ | 181.03 | 75-85 | ¹H NMR, ¹³C NMR |
| Methyl 4-bromocrotonate | C₅H₇BrO₂ | 179.01 | 60-70 | ¹H NMR, ¹³C NMR, IR |
| (E)-Methyl 4-(2-aminothiazol-4-yl)but-2-enoate | C₈H₁₀N₂O₂S | 214.24 | 50-65 | ¹H NMR, ¹³C NMR, MS |
Visualizations
Caption: Synthetic pathway from this compound.
Caption: Experimental workflow for 2-aminothiazole synthesis.
Conclusion
This compound is a readily accessible and highly valuable precursor for the synthesis of pharmaceutical intermediates. The protocols and data presented herein for the synthesis of a 2-aminothiazole derivative highlight its utility in the construction of complex heterocyclic systems. These methodologies provide a solid foundation for researchers in drug discovery and development to explore and optimize synthetic routes to novel therapeutic agents. The bifunctional nature of this compound ensures its continued importance as a versatile building block in medicinal chemistry.
Application Notes and Protocols for the Synthesis of Poly(4-hydroxybutyrate) (P4HB)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Poly(4-hydroxybutyrate) (P4HB) is a biodegradable and biocompatible polyester (B1180765) belonging to the polyhydroxyalkanoate (PHA) family. Its unique combination of strength, flexibility, and in vivo degradation to a natural human metabolite, 4-hydroxybutyrate, has made it a material of significant interest for a variety of biomedical applications, including drug delivery, tissue engineering scaffolds, and absorbable medical devices.[1][2][3] Notably, P4HB is the only PHA-based material to have received FDA clearance for clinical use, a testament to its safety and efficacy.[1][4]
While high molecular weight P4HB, which is essential for most medical applications, is exclusively produced commercially through microbial fermentation, understanding the chemical synthesis routes is crucial for research and development, particularly for producing low molecular weight oligomers or for specialized applications.[4][5] One potential chemical route is the polymerization of methyl 4-hydroxybutanoate (B1227057). This document provides an overview of this method, its challenges, and a representative protocol.
Challenges in the Chemical Synthesis of High Molecular Weight P4HB
The chemical synthesis of high molecular weight P4HB presents significant challenges. Polycondensation reactions of 4-hydroxybutyric acid or its esters are often kinetically favored to form the cyclic monomer, γ-butyrolactone (GBL), which is relatively stable and referred to as "non-polymerizable" under normal conditions due to its low ring strain.[4] Attempts at chemical synthesis, including the ring-opening polymerization of GBL and condensation polymerization of 4-hydroxybutyrate esters, have generally resulted in polymers with low molecular weights (Mn around 5 x 10³ g/mol ), which lack the robust mechanical properties of the bacterially produced material (Mn > 10⁶ g/mol ).[4] The use of metal catalysts in chemical synthesis can also introduce impurities that are undesirable for medical applications.[4]
Applications in Drug Development
Despite the challenges in achieving high molecular weight, chemically synthesized P4HB and its copolymers have potential applications in drug delivery.[1] The biodegradable nature of P4HB allows for the controlled and sustained release of encapsulated drugs.[1] P4HB-based microspheres, nanoparticles, and hydrogels have been investigated as carriers for a range of therapeutic agents, including anticancer drugs, antibiotics, and anti-inflammatory agents.[1] The ability to tune the polymer's properties, such as degradation rate and drug release kinetics, by controlling its molecular weight and copolymer composition, makes it a versatile platform for drug delivery systems.
Representative Experimental Protocol: Polycondensation of Methyl 4-hydroxybutanoate
This protocol describes a representative method for the synthesis of low molecular weight poly(4-hydroxybutyrate) via transesterification polycondensation of this compound. This method is analogous to procedures used for other polyesters and serves as a foundational experiment for research purposes.
Materials:
-
This compound (M4HB)
-
Titanium(IV) butoxide (Ti(OBu)₄) or other suitable transesterification catalyst
-
High-boiling point, inert solvent (e.g., diphenyl ether) (optional)
-
Methanol (B129727) (for purification)
-
Chloroform or dichloromethane (B109758) (for characterization)
-
Nitrogen gas supply
-
Schlenk line or similar inert atmosphere setup
-
High-temperature heating mantle with temperature controller
-
Vacuum pump
Procedure:
-
Reactor Setup: A multi-neck round-bottom flask is assembled with a mechanical stirrer, a nitrogen inlet, and a distillation condenser. The setup should be thoroughly dried and purged with nitrogen to ensure an inert atmosphere.
-
Charging the Reactor: this compound is charged into the reaction flask. If using a solvent, it is added at this stage.
-
Catalyst Addition: The transesterification catalyst, such as titanium(IV) butoxide (typically 0.1-0.5 mol% relative to the monomer), is added to the reaction mixture under a nitrogen counterflow.
-
Initial Transesterification: The reaction mixture is heated under a slow stream of nitrogen. The temperature is gradually increased to 150-180°C. During this stage, methanol is liberated as a byproduct of the transesterification reaction and is collected in the distillation receiver. This stage is typically continued for several hours until the majority of the theoretical amount of methanol has been collected.
-
Polycondensation: After the initial transesterification, a vacuum is slowly applied to the system to remove the remaining methanol and any low molecular weight byproducts, driving the polymerization reaction towards higher molecular weight polymer. The temperature is gradually increased to 200-230°C. This stage is highly dependent on the desired polymer properties and can be continued for several hours. The viscosity of the reaction mixture will increase as the polymerization progresses.
-
Polymer Isolation and Purification: After the desired reaction time, the reactor is cooled to room temperature under a nitrogen atmosphere. The resulting polymer is dissolved in a suitable solvent like chloroform. The polymer solution is then precipitated in a non-solvent such as cold methanol to remove unreacted monomer and low molecular weight oligomers. The precipitated polymer is collected by filtration and dried under vacuum.
Characterization:
The resulting P4HB can be characterized by various techniques to determine its molecular weight, structure, and thermal properties.
| Parameter | Technique | Expected Outcome |
| Molecular Weight (Mn, Mw) and Polydispersity Index (PDI) | Gel Permeation Chromatography (GPC) | Low Mn (typically < 10,000 g/mol ), PDI ~1.5-2.5 |
| Chemical Structure | Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) | Confirmation of the P4HB repeat unit structure. |
| Thermal Properties (Tg, Tm) | Differential Scanning Calorimetry (DSC) | Glass transition temperature (Tg) around -50°C, Melting temperature (Tm) around 60°C. |
| Functional Groups | Fourier-Transform Infrared (FTIR) Spectroscopy | Characteristic ester carbonyl peak (~1720 cm⁻¹). |
Visualizing the Process
To better understand the workflow and the chemical transformation, the following diagrams are provided.
Concluding Remarks
The polymerization of this compound offers a chemical route to poly(4-hydroxybutyrate), although it is generally limited to the production of low molecular weight polymers. For applications in drug delivery and for fundamental research on P4HB, this method can be valuable. However, for the development of medical devices and tissue engineering scaffolds requiring high mechanical strength and flexibility, microbial fermentation remains the indispensable method for producing high molecular weight P4HB. Researchers should select the synthesis method based on the specific requirements of their intended application.
References
The Role of Methyl 4-Hydroxybutanoate in the Synthesis of GE2270 A Analogs: A Review of Available Data
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction to GE2270 A and its Analogs
GE2270 A is a complex thiopeptide antibiotic produced by the bacterium Planobispora rosea.[2][3] It exhibits potent activity against a range of Gram-positive bacteria by inhibiting the elongation factor Tu (EF-Tu), a crucial component of the bacterial protein synthesis machinery. The intricate molecular architecture of GE2270 A, characterized by a central 2,3,6-trisubstituted pyridine (B92270) core adorned with multiple thiazole (B1198619) rings and a macrocyclic peptide structure, presents a formidable synthetic challenge. The development of synthetic routes to GE2270 A and its analogs is crucial for structure-activity relationship (SAR) studies aimed at improving its pharmacological properties.
Established Synthetic Strategies for the GE2270 A Core
The synthesis of the complex core of GE2270 A has been a focus of significant research. Two prominent strategies have emerged for the construction of the central pyridine ring and the subsequent macrocyclization:
-
Hetero-Diels-Alder Approach: This convergent strategy utilizes a hetero-Diels-Alder reaction to construct the trisubstituted pyridine core. This powerful cycloaddition allows for the efficient assembly of the pyridine ring with pre-functionalized fragments, often already containing the necessary thiazole units.
-
Consecutive Cross-Coupling Strategy: This approach involves the stepwise construction of the pyridine core through a series of transition metal-catalyzed cross-coupling reactions. This linear strategy offers flexibility in the introduction of various substituents on the pyridine ring.
A generalized workflow for the synthesis of GE2270 A analogs is depicted below:
Caption: A high-level overview of a synthetic workflow for GE2270 A analogs.
The Role of Thiazole Moieties and their Synthesis
The thiazole rings are fundamental components of the GE2270 A structure and are crucial for its biological activity. The Hantzsch thiazole synthesis is a classical and widely used method for the construction of these heterocyclic motifs. This reaction typically involves the condensation of an α-haloketone with a thioamide.
Given the bifunctional nature of methyl 4-hydroxybutanoate (B1227057) (containing both a hydroxyl group and a methyl ester), it is conceivable that it could be chemically transformed into a precursor for a thiazole synthesis. For instance, the hydroxyl group could be converted into a leaving group or an aldehyde, and the ester could be modified to participate in the cyclization. However, no specific protocols for such a transformation in the context of GE2270 A synthesis have been found in the reviewed literature.
Potential, Undocumented Utility of Methyl 4-Hydroxybutanoate
This compound is a versatile and commercially available building block in organic synthesis.[4][5] Its functional groups, a primary alcohol and a methyl ester, allow for a variety of chemical transformations.
Table 1: Potential Chemical Transformations of this compound
| Transformation | Reagents and Conditions (General) | Potential Product Functionality |
| Oxidation | PCC, DMP, Swern, or TEMPO-based oxidants | Aldehyde or carboxylic acid |
| Conversion to Halide | SOCl₂, PBr₃ | Alkyl halide |
| Conversion to Amine | Mitsunobu reaction (with HN₃), followed by reduction; or reductive amination of the corresponding aldehyde | Primary amine |
| Ester Hydrolysis | Aqueous acid or base | Carboxylic acid |
| Ester Reduction | LiAlH₄, DIBAL-H | Diol |
These potential transformations could, in theory, generate intermediates for the synthesis of the building blocks of GE2270 A. For example, the corresponding 4-aminobutanoic acid derivative could be a precursor to a thioamide, or the oxidized product could be used to construct a side chain.
Experimental Protocols: A Note on the Lack of Specific Data
As previously stated, a thorough literature search did not yield specific experimental protocols for the use of this compound as a direct reactant in the synthesis of GE2270 A analogs. Therefore, detailed methodologies for key experiments and structured tables with quantitative data cannot be provided at this time. Researchers interested in exploring this potential synthetic route would need to develop and optimize these procedures based on standard organic chemistry principles.
Conclusion
While the synthesis of the thiopeptide antibiotic GE2270 A and its analogs is a well-explored field, the specific role of this compound as a starting material is not documented in the current scientific literature. Although its chemical properties make it a plausible precursor for some of the required building blocks, the absence of concrete experimental data means that its application in this context remains speculative. Future research may yet uncover a direct and efficient route for the incorporation of this versatile C4 building block into the synthesis of novel GE2270 A analogs, potentially opening new avenues for the development of these potent antibacterial agents.
References
- 1. lookchem.com [lookchem.com]
- 2. Components of the GE2270 complex produced by Planobispora rosea ATCC 53773 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antibiotic GE2270 a: a novel inhibitor of bacterial protein synthesis. I. Isolation and characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Buy this compound | 925-57-5 [smolecule.com]
- 5. CAS 925-57-5: this compound | CymitQuimica [cymitquimica.com]
Application Notes: The Potential Use of Methyl 4-Hydroxybutanoate in Glycoconjugate Production
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glycoconjugates, molecules comprising carbohydrates covalently linked to proteins or lipids, are pivotal in a myriad of biological processes, including cell recognition, signaling, and immune responses. The synthesis of well-defined glycoconjugates is crucial for advancing drug development, diagnostics, and our fundamental understanding of glycobiology. While various bifunctional linkers are employed to couple carbohydrates to other biomolecules, this document explores the potential application of methyl 4-hydroxybutanoate (B1227057) as a foundational building block for creating a custom linker for glycoconjugate synthesis.
Methyl 4-hydroxybutanoate is a simple, commercially available ester containing both a hydroxyl and a methyl ester functional group.[1][2] These two functionalities provide orthogonal handles for sequential chemical modifications, allowing for its theoretical adaptation into a bifunctional linker suitable for bioconjugation. This application note outlines a hypothetical, yet chemically plausible, workflow for the derivatization of this compound and its subsequent use in the production of neoglycoconjugates.
Overview of the Proposed Application
The core concept involves the transformation of this compound into a heterobifunctional linker. This linker will possess two different reactive groups, enabling the sequential attachment of a carbohydrate moiety and a protein. The general strategy is as follows:
-
Functionalization of this compound: The hydroxyl group will be modified to introduce a reactive handle for protein conjugation (e.g., an azide (B81097) for click chemistry).
-
Activation of the Carboxylate Group: The methyl ester will be hydrolyzed to a carboxylic acid, which can then be activated for coupling with an amino-functionalized carbohydrate.
-
Glycosylation of the Linker: The activated linker will be reacted with a sugar molecule that has been modified to contain a primary amine.
-
Protein Conjugation: The resulting carbohydrate-linker construct, now bearing a protein-reactive group, will be conjugated to a target protein.
This approach allows for a controlled, stepwise synthesis of the desired glycoconjugate.
Experimental Protocols
Protocol 1: Synthesis of an Azido-Functionalized Butyrate Linker
This protocol describes the conversion of the hydroxyl group of this compound to an azide, a versatile functional group for bioorthogonal click chemistry.
Materials:
-
This compound
-
Methanesulfonyl chloride (MsCl)
-
Triethylamine (B128534) (TEA)
-
Sodium azide (NaN3)
-
Dichloromethane (DCM)
-
Dimethylformamide (DMF)
-
Saturated aqueous sodium bicarbonate (NaHCO3)
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na2SO4)
-
Silica (B1680970) gel for column chromatography
-
Ethyl acetate (B1210297) and hexanes for chromatography
Procedure:
-
Mesylation of the Hydroxyl Group:
-
Dissolve this compound (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C using an ice bath.
-
Add triethylamine (1.2 eq) to the solution.
-
Slowly add methanesulfonyl chloride (1.1 eq) dropwise.
-
Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-3 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous NaHCO3.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure to yield the crude mesylated intermediate.
-
-
Azide Substitution:
-
Dissolve the crude mesylated intermediate in DMF.
-
Add sodium azide (3.0 eq) to the solution.
-
Heat the reaction mixture to 60-70 °C and stir overnight.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction to room temperature and add water.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to obtain methyl 4-azidobutanoate.
-
Protocol 2: Saponification and Activation of the Azido Linker
This protocol details the hydrolysis of the methyl ester to a carboxylic acid and its subsequent activation for amide bond formation.
Materials:
-
Methyl 4-azidobutanoate (from Protocol 1)
-
Lithium hydroxide (B78521) (LiOH) or Sodium hydroxide (NaOH)
-
Methanol (MeOH)
-
Water
-
Hydrochloric acid (HCl, 1M)
-
N-Hydroxysuccinimide (NHS)
-
N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
Procedure:
-
Saponification:
-
Dissolve methyl 4-azidobutanoate in a mixture of MeOH and water.
-
Add LiOH (1.5 eq) and stir the mixture at room temperature until the reaction is complete (monitored by TLC).
-
Remove the MeOH under reduced pressure.
-
Acidify the aqueous solution to pH 2-3 with 1M HCl.
-
Extract the 4-azidobutanoic acid with ethyl acetate.
-
Dry the organic layer over anhydrous Na2SO4 and concentrate to yield the carboxylic acid linker.
-
-
NHS Ester Activation:
-
Dissolve the 4-azidobutanoic acid (1.0 eq) and NHS (1.1 eq) in anhydrous DCM or THF.
-
Cool the solution to 0 °C.
-
Add DCC or EDC (1.1 eq) and stir the reaction at 0 °C for 1 hour and then at room temperature overnight.
-
If using DCC, a white precipitate of dicyclohexylurea (DCU) will form. Filter off the DCU.
-
Concentrate the filtrate under reduced pressure to obtain the crude NHS ester of 4-azidobutanoic acid. This can be used in the next step without further purification.
-
Protocol 3: Conjugation of the Azido Linker to an Amino-Sugar
This protocol describes the reaction of the activated linker with an aminated carbohydrate.
Materials:
-
NHS ester of 4-azidobutanoic acid (from Protocol 2)
-
Amino-functionalized carbohydrate (e.g., glycosylamine or a sugar with an amino-terminated linker)
-
Anhydrous Dimethylformamide (DMF)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
Procedure:
-
Dissolve the amino-functionalized carbohydrate (1.0 eq) in anhydrous DMF.
-
Add TEA or DIPEA (2.0 eq) to the solution.
-
Add a solution of the crude NHS ester of 4-azidobutanoic acid (1.2 eq) in DMF.
-
Stir the reaction mixture at room temperature overnight under an inert atmosphere.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, the solvent can be removed under high vacuum, and the product purified by an appropriate method such as size-exclusion chromatography or reversed-phase HPLC.
Protocol 4: Protein Conjugation via Click Chemistry
This protocol outlines the final step of conjugating the carbohydrate-azide linker to a protein that has been functionalized with a strained alkyne (e.g., BCN or DBCO).
Materials:
-
Azido-functionalized carbohydrate (from Protocol 3)
-
Alkyne-modified protein (prepared using commercially available reagents)
-
Phosphate-buffered saline (PBS), pH 7.4
Procedure:
-
Dissolve the alkyne-modified protein in PBS buffer.
-
Dissolve the azido-functionalized carbohydrate in a minimal amount of a water-miscible solvent (e.g., DMSO) and then add it to the protein solution. A molar excess of the carbohydrate derivative is typically used.
-
Allow the reaction to proceed at room temperature or 37 °C for 2-24 hours.
-
Monitor the formation of the glycoconjugate by SDS-PAGE, which should show a shift in the molecular weight of the protein band.
-
Purify the resulting glycoconjugate from excess reagents using size-exclusion chromatography or dialysis.
Data Presentation
Table 1: Hypothetical Reaction Parameters and Expected Yields
| Step | Reaction | Key Reagents | Solvent | Temperature (°C) | Time (h) | Expected Yield (%) |
| 1a | Mesylation | MsCl, TEA | DCM | 0 to RT | 3-4 | >90 |
| 1b | Azidation | NaN3 | DMF | 60-70 | 12-16 | 70-85 |
| 2a | Saponification | LiOH | MeOH/H2O | RT | 2-4 | >95 |
| 2b | NHS Activation | NHS, EDC | DCM | 0 to RT | 12-16 | ~90 (crude) |
| 3 | Carbohydrate Coupling | Amino-sugar, DIPEA | DMF | RT | 12-16 | 50-70 |
| 4 | Protein Conjugation | Alkyne-protein | PBS | RT or 37 | 2-24 | Variable |
Note: These are estimated yields and will depend on the specific substrates and reaction conditions.
Visualization of Workflows
Caption: Workflow for the synthesis of a glycoconjugate using a this compound-derived linker.
Caption: Logical relationship of components in the proposed glycoconjugation strategy.
Conclusion
References
Application Notes and Protocols for Methyl 4-Hydroxybutanoate in Spectroscopic Analysis: A Feasibility Assessment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 4-hydroxybutanoate (B1227057) is a chemical compound with known applications as a reactant and intermediate in organic synthesis.[1] This document explores its potential utility as a solvent for various spectroscopic analysis techniques, including UV-Vis, fluorescence, Nuclear Magnetic Resonance (NMR), and Infrared (IR) spectroscopy. However, a comprehensive review of scientific literature reveals a significant lack of published data on its use in these applications. Consequently, the development of detailed, experimentally validated protocols is not feasible at this time.
This document summarizes the available physical and chemical properties of methyl 4-hydroxybutanoate and outlines the critical data gaps that currently prevent its widespread adoption as a spectroscopic solvent.
Physicochemical Properties of this compound
A summary of the known physical and chemical properties of this compound is presented in Table 1. This information is crucial for its potential consideration as a solvent in various analytical methods.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Chemical Formula | C5H10O3 | [1] |
| Molecular Weight | 118.13 g/mol | |
| Appearance | Colorless to pale yellow clear liquid | [2] |
| Boiling Point | 190.9 °C at 760 mmHg | [3] |
| Density | 1.1 g/cm³ | [3] |
| Refractive Index | 1.423 | [3] |
| Solubility | Soluble in alcohol. Water solubility: 3.712e+005 mg/L at 25 °C. | [2] |
| Vapor Pressure | 0.174 mmHg at 25 °C | [2] |
| Flash Point | 77.4 °C | [2] |
Current Status of Spectroscopic Applications
UV-Vis Spectroscopy: A critical parameter for a solvent's use in UV-Vis spectroscopy is its UV cutoff wavelength—the wavelength below which the solvent itself absorbs strongly.[4][5] Extensive searches for the UV cutoff of this compound have not yielded this information. Without knowing the transparent spectral window, its suitability for analyzing analytes in the UV region cannot be determined.
Fluorescence Spectroscopy: Similar to UV-Vis, the solvent's own fluorescence and its ability to quench the fluorescence of the analyte are important considerations. No studies were found that characterize the fluorescence properties of this compound or its use as a solvent in fluorescence spectroscopy.
NMR Spectroscopy: While NMR spectra of this compound itself are available for structural confirmation, there are no published reports of its use as a deuterated or non-deuterated solvent for analyzing other compounds.[6][7][8] The chemical shifts of its residual protons in a deuterated form, a key piece of information for its use as an NMR solvent, are unknown.
IR Spectroscopy: For IR spectroscopy, the solvent must have transparent windows in the infrared spectrum that do not overlap with the characteristic absorption bands of the analyte. While the IR spectrum of pure this compound is known, its application as a solvent for IR analysis of other substances has not been documented.[9]
Logical Workflow for Evaluating a Novel Spectroscopic Solvent
For a compound like this compound to be considered a viable spectroscopic solvent, a systematic evaluation is necessary. The following workflow illustrates the key experimental steps that would need to be undertaken.
Caption: Workflow for the evaluation of a new spectroscopic solvent.
Conclusion and Future Outlook
At present, this compound remains a compound with potential but unproven utility as a solvent for spectroscopic analysis. The lack of fundamental data, most critically its UV cutoff wavelength and its behavior in NMR and fluorescence spectroscopy, precludes the creation of reliable and detailed application notes and protocols.
For researchers interested in exploring its potential, the logical next steps would involve the experimental determination of its key spectroscopic properties as outlined in the workflow above. Such studies would be a valuable contribution to the field of analytical chemistry and could establish this compound as a novel solvent for specific spectroscopic applications. Without this foundational research, its use as a spectroscopic solvent cannot be recommended for routine analytical work.
References
- 1. CAS 925-57-5: this compound | CymitQuimica [cymitquimica.com]
- 2. methyl 4-hydroxybutyrate, 925-57-5 [thegoodscentscompany.com]
- 3. This compound | CAS#:925-57-5 | Chemsrc [chemsrc.com]
- 4. UV Cutoff [macro.lsu.edu]
- 5. utsc.utoronto.ca [utsc.utoronto.ca]
- 6. bmse010009 Methyl 4-hydroxybenzoate at BMRB [bmrb.io]
- 7. NMR 溶剂 [sigmaaldrich.com]
- 8. Notes on NMR Solvents - Title [webspectra.chem.ucla.edu]
- 9. Solvent effects on infrared spectra of methyl 4-hydroxybenzoate in pure organic solvents and in ethanol/CCl4 binary solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
"Methyl 4-hydroxybutanoate" synthesis side reactions and byproducts
Technical Support Center: Methyl 4-hydroxybutanoate (B1227057) Synthesis
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals involved in the synthesis of methyl 4-hydroxybutanoate. The primary focus is on addressing common side reactions and byproduct formation.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is the most common method for synthesizing this compound, and what are the primary side reactions?
A1: The most prevalent laboratory and industrial synthesis method is the acid-catalyzed ring-opening of gamma-butyrolactone (B3396035) (GBL) with methanol (B129727).[1][2] While seemingly straightforward, this reaction is an equilibrium process and can be prone to several side reactions that affect yield and purity.
Key Side Reactions:
-
Incomplete Reaction: Due to the equilibrium nature of the reaction, a significant amount of the starting material, GBL, may remain if the reaction is not driven to completion.[3]
-
Polymerization/Oligomerization: Under acidic conditions, GBL can undergo ring-opening polymerization to form poly(4-hydroxybutyrate) or related oligomers.[3][4][5] This is especially a risk if reaction temperatures are too high or if strong, non-nucleophilic acids are used.
-
Hydrolysis: The presence of water can lead to the hydrolysis of the ester product back to 4-hydroxybutanoic acid and methanol, or hydrolysis of the GBL starting material to 4-hydroxybutanoic acid.[1][6]
-
Dimerization: GBL can dimerize to form 1,6-Dioxecane-2,7-dione under certain conditions.[3]
Q2: My reaction yield is very low. What are the likely causes and how can I improve it?
A2: Low yield is a common issue, often stemming from an unfavorable equilibrium position or the formation of byproducts.
Troubleshooting Steps:
-
Check for Unreacted GBL: Analyze a sample of your crude product using GC-MS or NMR. A large peak corresponding to GBL indicates an incomplete reaction.
-
Verify Catalyst Activity: Ensure your acid catalyst (e.g., concentrated sulfuric acid, zinc chloride) is not old or hydrated.[1]
-
Solution: Use a fresh, anhydrous catalyst.
-
-
Remove Water: Water can hydrolyze the product.[1][6]
-
Solution: Use anhydrous methanol and GBL. If feasible, set up the reaction with a Dean-Stark trap or molecular sieves to remove any water formed.
-
-
Investigate Polymer Formation: If your crude product is viscous or contains a significant non-volatile residue, oligomerization may be the culprit.[4]
-
Solution: Lower the reaction temperature. While higher temperatures can increase the reaction rate, they can also promote polymerization. A typical temperature range is 30-60°C.[1]
-
Q3: I've observed an unknown impurity in my final product's NMR/GC-MS spectrum. What could it be?
A3: Besides unreacted GBL, several byproducts can form.
| Byproduct/Impurity | Chemical Formula | Common Cause | Identification Method |
| gamma-Butyrolactone (GBL) | C4H6O2 | Incomplete reaction | GC-MS, NMR |
| 4-Hydroxybutanoic Acid | C4H8O3 | Hydrolysis of GBL or product | NMR, LC-MS |
| Poly(4-hydroxybutyrate) Oligomers | (C4H6O2)n | High temperature, strong acid catalyst | GPC, MALDI-TOF MS |
| 1,6-Dioxecane-2,7-dione (Dimer) | C8H12O4 | Side reaction of GBL | GC-MS, NMR |
Q4: How can I effectively purify this compound from the reaction mixture?
A4: Purification typically involves a multi-step process to remove the catalyst, unreacted starting materials, and byproducts.
-
Neutralization: After the reaction is complete, cool the mixture and neutralize the acid catalyst with a weak base, such as a saturated sodium bicarbonate solution.
-
Extraction: Extract the product into a suitable organic solvent like chloroform (B151607) or ethyl acetate. The aqueous layer will remove salts and any remaining methanol.
-
Washing: Wash the combined organic layers with brine to remove residual water and water-soluble impurities.
-
Drying: Dry the organic layer over an anhydrous drying agent like magnesium sulfate (B86663) or sodium sulfate.
-
Distillation: The most effective final step is fractional distillation under reduced pressure.[1] this compound has a boiling point of approximately 80-85°C at 25 mmHg.[1] This step is crucial for separating the product from non-volatile oligomers and unreacted GBL.
Experimental Protocol
Acid-Catalyzed Synthesis of this compound from GBL
This protocol is a representative example based on common literature procedures.[1]
Materials:
-
Gamma-butyrolactone (GBL), anhydrous
-
Methanol, anhydrous
-
Concentrated Sulfuric Acid (H₂SO₄) or Zinc Chloride (ZnCl₂)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Chloroform or Ethyl Acetate
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
To a round-bottomed flask equipped with a reflux condenser and a magnetic stirrer, add gamma-butyrolactone (1.0 mol) and anhydrous methanol (5.0 mol).
-
Slowly and carefully add the acid catalyst (e.g., 0.05 mol of concentrated H₂SO₄) to the stirred solution.
-
Heat the mixture to reflux (approximately 60-65°C) and maintain for 2-4 hours. Monitor the reaction progress by TLC or GC analysis.
-
Once the reaction has reached equilibrium or completion, cool the flask to room temperature in an ice bath.
-
Slowly add saturated sodium bicarbonate solution to the stirred mixture until the acid is neutralized (check with pH paper).
-
Transfer the mixture to a separatory funnel. Extract the product with chloroform (3 x 100 mL).
-
Combine the organic layers and wash with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent using a rotary evaporator.
-
Purify the resulting crude oil by vacuum distillation to obtain pure this compound.
Visual Guides
Caption: Main and side reaction pathways in GBL methanolysis.
Caption: Troubleshooting workflow for synthesis issues.
References
- 1. Buy this compound | 925-57-5 [smolecule.com]
- 2. The reactivity of gamma-hydroxybutyric acid (GHB) and gamma-butyrolactone (GBL) in alcoholic solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. γ-Butyrolactone - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. polimery.ichp.vot.pl [polimery.ichp.vot.pl]
- 6. CAS 925-57-5: this compound | CymitQuimica [cymitquimica.com]
- 7. Reactivity of Gamma-Hydroxybutyric Acid (GHB) and Gamm-Butyrolactone (GBL) in Alcohol Solutions | Office of Justice Programs [ojp.gov]
Technical Support Center: Methyl 4-hydroxybutanoate Reactions & Lactone Formation
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with Methyl 4-hydroxybutanoate (B1227057).
This resource provides in-depth guidance on minimizing the formation of the common byproduct, γ-butyrolactone (GBL), during chemical reactions. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to support your research and development workflows.
Troubleshooting Guide: Minimizing γ-Butyrolactone (GBL) Formation
Undesired lactonization is a frequent challenge when working with methyl 4-hydroxybutanoate. This guide will help you diagnose and resolve common issues leading to the formation of GBL.
Problem: Significant GBL Formation Detected in the Reaction Mixture
Initial Assessment:
-
At what stage is GBL being detected? (During the reaction, during aqueous workup, or after purification?)
-
What are the reaction conditions? (pH, temperature, catalyst, solvent)
-
What analytical method was used to detect GBL? (GC-MS, NMR, etc.)
Troubleshooting Workflow:
Caption: Troubleshooting decision tree for diagnosing and resolving GBL formation.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of γ-butyrolactone (GBL) formation from this compound?
A1: The primary mechanism is an intramolecular transesterification. The hydroxyl group (-OH) at the 4-position of the molecule acts as a nucleophile and attacks the electrophilic carbonyl carbon of the methyl ester group. This results in the displacement of methanol and the formation of the cyclic ester, GBL. This reaction is an equilibrium and can be catalyzed by both acids and bases.
Caption: Equilibrium between this compound and GBL.
Q2: How does pH influence the stability of the hydroxybutanoate structure during aqueous workup?
A2: The pH of the aqueous solution has a significant impact on the equilibrium between the open-chain form (as 4-hydroxybutanoic acid after hydrolysis) and the lactone (GBL).
-
Acidic conditions (pH < 4): Favor the protonation of the carboxylic acid, which can then undergo intramolecular esterification to form GBL.[1]
-
Neutral to slightly acidic conditions (pH 4-7): The interconversion is slow.[1]
-
Alkaline conditions (pH > 8): Strongly favor the deprotonated carboxylate form, which prevents lactonization and promotes the hydrolysis of any existing GBL to the open-chain salt.[1]
Q3: What is the effect of temperature on the rate of lactone formation?
A3: Generally, increasing the reaction temperature increases the rate of both the forward (lactonization) and reverse (ring-opening) reactions, allowing equilibrium to be reached faster. However, in many cases, higher temperatures can favor the formation of the thermodynamically stable GBL. For reactions where the desired product is the linear ester, it is often beneficial to run the reaction at the lowest temperature that allows for a reasonable reaction rate.
Q4: Can I use this compound in protic solvents like methanol?
A4: While methanol is a common solvent and reagent, its use can be problematic as it is a product of the lactonization reaction. According to Le Chatelier's principle, a high concentration of methanol can shift the equilibrium towards the starting material (this compound). However, methanol can also participate in side reactions and its protic nature can facilitate both acid and base-catalyzed lactonization. If possible, using a non-polar, aprotic solvent is preferable.
Data Summary
The following tables summarize the qualitative and semi-quantitative effects of various parameters on GBL formation.
Table 1: Influence of pH on GBL Formation in Aqueous Solutions
| pH Range | Predominant Species | Rate of GBL Formation from Hydroxy Acid | GBL Stability | Recommendation for Workup |
| < 4 | 4-Hydroxybutanoic Acid & GBL | Favored | Relatively Stable | Avoid |
| 4 - 7 | 4-Hydroxybutanoic Acid | Slow | Relatively Stable | Use with caution, minimize time |
| > 8 | 4-Hydroxybutanoate (salt) | Disfavored | Unstable (hydrolyzes) | Recommended (e.g., NaHCO₃ wash) |
Data compiled from qualitative descriptions in the literature.[1]
Table 2: Effect of Reaction Parameters on GBL Formation in Organic Synthesis
| Parameter | Condition Favoring this compound | Condition Favoring GBL Formation | Rationale |
| Temperature | Lower temperatures | Higher temperatures | Higher temperatures increase the rate of intramolecular transesterification. |
| Catalyst | Neutral or enzymatic catalysts | Strong acid or base catalysts | Acid and base catalysts promote the intramolecular transesterification. |
| Solvent | Non-polar, aprotic (e.g., Toluene, Hexane) | Polar, protic (e.g., Methanol, Water) | Polar solvents can stabilize the transition state of the cyclization reaction. |
| Concentration | High concentration of external nucleophile | High dilution (favors intramolecular reactions) | At high dilutions, intramolecular reactions are kinetically favored over intermolecular reactions. |
Experimental Protocols
Protocol 1: Amidation of this compound with Benzylamine (B48309) (Minimizing GBL)
This protocol is adapted from standard amidation procedures and optimized for minimizing GBL formation by using neutral conditions and avoiding high temperatures.
Materials:
-
This compound
-
Benzylamine
-
Trimethylaluminum (B3029685) (2M in toluene)
-
Toluene, anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Ethyl acetate (B1210297)
-
Hexanes
Procedure:
-
To an oven-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq) dissolved in anhydrous toluene (to make a 0.5 M solution).
-
Add benzylamine (1.1 eq) to the solution at room temperature.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add trimethylaluminum (2M in toluene, 1.2 eq) dropwise to the stirred solution. Caution: Trimethylaluminum is pyrophoric and reacts violently with water. Handle with extreme care.
-
After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to 0 °C and cautiously quench by the slow, dropwise addition of saturated aqueous NaHCO₃.
-
Transfer the mixture to a separatory funnel and dilute with ethyl acetate.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x) and brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-benzyl-4-hydroxybutanamide.
Protocol 2: Lipase-Catalyzed Transesterification of this compound with Ethanol (B145695)
This enzymatic protocol utilizes mild conditions to minimize the risk of GBL formation.
Materials:
-
This compound
-
Ethanol, anhydrous
-
Immobilized lipase (B570770) (e.g., Novozym 435, Candida antarctica lipase B)
-
Molecular sieves (4 Å)
-
Anhydrous toluene
Procedure:
-
To a dry flask, add this compound (1.0 eq), anhydrous ethanol (3.0 eq), and anhydrous toluene to achieve a substrate concentration of approximately 0.2 M.
-
Add activated 4 Å molecular sieves (approximately 100 mg per mmol of this compound) to remove any trace water.
-
Add the immobilized lipase (e.g., 20% by weight of the limiting reagent).
-
Seal the flask and place it in an orbital shaker at a controlled temperature (e.g., 40-50 °C).
-
Monitor the reaction progress by GC-MS or TLC. The reaction may take 24-72 hours to reach completion.
-
Once the reaction is complete, filter to remove the immobilized lipase and molecular sieves. The lipase can often be washed with fresh solvent and reused.
-
Concentrate the filtrate under reduced pressure to remove the solvent and excess ethanol.
-
The crude ethyl 4-hydroxybutanoate can be purified by vacuum distillation if necessary.
Disclaimer: The information provided in this Technical Support Center is for guidance purposes only. Researchers should always exercise their own judgment and adhere to all laboratory safety protocols. The specific quantitative data presented are based on published literature and may vary depending on the exact experimental conditions.
References
Technical Support Center: Optimizing Methyl 4-hydroxybutanoate Synthesis
Welcome to the technical support center for the synthesis of methyl 4-hydroxybutanoate (B1227057). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions, ensuring the optimization of reaction yield and purity in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing methyl 4-hydroxybutanoate?
A1: The most prevalent methods for synthesizing this compound are:
-
Acid-catalyzed ring-opening of γ-butyrolactone (GBL) with methanol (B129727): This is a widely used industrial and laboratory method where an acid catalyst facilitates the nucleophilic attack of methanol on the GBL lactone ring.[1]
-
Fischer esterification of 4-hydroxybutanoic acid with methanol: This classic method involves the direct esterification of the corresponding carboxylic acid with methanol in the presence of an acid catalyst.[1]
-
Reduction of methyl 4-oxobutanoate (B1241810): This method involves the selective reduction of the ketone group of methyl 4-oxobutanoate to a hydroxyl group using a reducing agent like sodium borohydride.[2][3]
-
Reduction of mono-methyl succinate (B1194679): This pathway utilizes a reducing agent such as sodium tetrahydroborate to convert mono-methyl succinate to this compound.[4]
Q2: What are the key factors influencing the yield and purity of this compound?
A2: The primary factors that affect the yield and purity are:
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Choice of Catalyst: The type and concentration of the acid catalyst significantly impact the reaction rate and selectivity.
-
Reaction Temperature: Temperature affects the rate of both the desired reaction and potential side reactions.
-
Reaction Time: Sufficient time is required for the reaction to reach completion, but prolonged times can lead to byproduct formation.
-
Stoichiometry of Reactants: The molar ratio of alcohol to the starting material can drive the equilibrium towards product formation.
-
Water Content: The presence of water can lead to the hydrolysis of the ester product back to the carboxylic acid, reducing the yield.[5]
Q3: What are the common impurities I might encounter?
A3: Common impurities include:
-
Unreacted starting materials (e.g., γ-butyrolactone, 4-hydroxybutanoic acid).
-
Water.[5]
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The corresponding carboxylic acid (4-hydroxybutanoic acid) due to hydrolysis.[5]
-
Oligomeric or polymeric byproducts.[6]
-
Residual catalyst.
Q4: How can I purify the final product?
A4: The most common purification method is fractional distillation under reduced pressure.[1] This technique separates compounds based on their boiling points. For high-purity requirements, column chromatography can also be employed. A typical purification may also involve a workup procedure including neutralization of the acid catalyst, extraction with an organic solvent, and washing with brine before distillation.[7]
Troubleshooting Guides
This section provides solutions to common problems encountered during the synthesis of this compound.
Low or No Product Yield
| Symptom | Possible Cause | Recommended Action |
| Reaction does not proceed or is very slow | Inactive or insufficient catalyst. | - Use a fresh, anhydrous acid catalyst. - Increase the catalyst loading incrementally. |
| Low reaction temperature. | - Increase the reaction temperature, monitoring for the formation of byproducts. | |
| Insufficient reaction time. | - Extend the reaction time and monitor the progress by TLC or GC. | |
| Low yield after workup | Incomplete reaction. | - Ensure the reaction has gone to completion before workup. - Consider using a more efficient catalyst or optimizing the reaction temperature and time. |
| Product loss during extraction. | - Ensure the correct pH for extraction. The organic layer should be thoroughly separated. - Perform multiple extractions with smaller volumes of solvent. | |
| Hydrolysis of the ester. | - Ensure all glassware and reagents are dry. - Remove water as it is formed, for example, by using a Dean-Stark apparatus in Fischer esterification.[7] | |
| Reversible reaction equilibrium favors reactants. | - Use a large excess of methanol to shift the equilibrium towards the product. |
Low Product Purity
| Symptom | Possible Cause | Recommended Action |
| Presence of starting material in the final product | Incomplete reaction. | - Increase reaction time, temperature, or catalyst concentration. |
| Inefficient purification. | - Optimize the fractional distillation conditions (e.g., column height, reflux ratio). - Consider using a different purification technique like column chromatography. | |
| Presence of 4-hydroxybutanoic acid | Hydrolysis of the ester during reaction or workup. | - Minimize water content in the reaction. - Ensure complete neutralization of the acid catalyst before heating during distillation. |
| Discoloration of the product (yellow or brown) | Decomposition at high temperatures. | - Lower the distillation temperature by using a higher vacuum. - Avoid prolonged exposure to high temperatures. |
| Presence of impurities that polymerize or degrade. | - Improve the purification of starting materials. |
Data on Reaction Optimization
Optimizing reaction conditions is crucial for maximizing yield and purity. The following tables provide illustrative data based on common synthetic routes.
Table 1: Synthesis from γ-Butyrolactone (GBL) and Methanol
| Catalyst | Catalyst Loading (mol%) | Temperature (°C) | Time (h) | GBL Conversion (%) | This compound Yield (%) | Purity (%) |
| H₂SO₄ | 5 | 65 | 4 | 95 | 85 | >98 |
| Amberlyst-15 | 10 (w/w) | 80 | 6 | 92 | 88 | >99 |
| ZnCl₂ | 10 | 60 | 5 | 88 | 80 | >97 |
| p-TsOH | 5 | 70 | 5 | 93 | 87 | >98 |
Note: These values are representative and can vary based on the specific experimental setup.
Table 2: Fischer Esterification of 4-Hydroxybutanoic Acid
| Acid Catalyst | Methanol Ratio (mol. eq.) | Temperature (°C) | Time (h) | Acid Conversion (%) | Ester Yield (%) | Purity (%) |
| H₂SO₄ | 10 | 65 (reflux) | 6 | >98 | 92 | >99 |
| HCl (gas) | 15 | 65 (reflux) | 8 | 95 | 89 | >98 |
| p-TsOH | 10 | 80 | 10 | 96 | 90 | >98 |
Note: Yields are highly dependent on the efficiency of water removal.
Experimental Protocols
Protocol 1: Synthesis of this compound from γ-Butyrolactone
Materials:
-
γ-Butyrolactone (GBL)
-
Anhydrous Methanol
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Sodium Bicarbonate (NaHCO₃), saturated solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Diethyl ether
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add γ-butyrolactone and a 10-fold molar excess of anhydrous methanol.
-
Slowly add concentrated sulfuric acid (catalytic amount, e.g., 1-2% of the mass of GBL) to the stirred solution.
-
Heat the mixture to reflux (approximately 65 °C) and maintain for 4-6 hours. Monitor the reaction progress by TLC or GC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Neutralize the excess acid by slowly adding a saturated solution of sodium bicarbonate until CO₂ evolution ceases.
-
Remove the excess methanol using a rotary evaporator.
-
Extract the aqueous residue with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude this compound by fractional distillation under reduced pressure.
Protocol 2: Purification by Fractional Distillation
Apparatus:
-
Distillation flask
-
Fractionating column (e.g., Vigreux)
-
Distillation head with a thermometer
-
Condenser
-
Receiving flask(s)
-
Vacuum source and gauge
-
Heating mantle
Procedure:
-
Set up the fractional distillation apparatus. Ensure all glassware is dry.
-
Place the crude this compound into the distillation flask with a few boiling chips or a magnetic stir bar.
-
Apply vacuum and begin to gently heat the distillation flask.
-
Collect any low-boiling forerun, which may contain residual solvent or volatile impurities.
-
Slowly increase the temperature and collect the fraction corresponding to the boiling point of this compound (approx. 80-85 °C at 25 mmHg).[1]
-
Monitor the temperature at the distillation head. A stable boiling point indicates the collection of a pure fraction.
-
Stop the distillation before the flask goes to dryness to avoid the concentration of high-boiling impurities.
Visualizations
References
- 1. Buy this compound | 925-57-5 [smolecule.com]
- 2. brainly.com [brainly.com]
- 3. brainly.com [brainly.com]
- 4. 4-Hydroxybutanoic acid methyl ester synthesis - chemicalbook [chemicalbook.com]
- 5. CAS 925-57-5: this compound | CymitQuimica [cymitquimica.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Fischer Esterification-Typical Procedures - operachem [operachem.com]
"Methyl 4-hydroxybutanoate" troubleshooting low yield in esterification reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of methyl 4-hydroxybutanoate (B1227057). Our goal is to help you overcome common challenges and optimize your reaction yields.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing methyl 4-hydroxybutanoate?
A1: The two most prevalent methods are the Fischer esterification of 4-hydroxybutanoic acid with methanol (B129727) and the acid-catalyzed ring-opening of gamma-butyrolactone (B3396035) (GBL) with methanol.[1][2] Both methods have their advantages and are chosen based on the availability of starting materials, desired scale, and laboratory equipment.
Q2: I am experiencing a low yield in my Fischer esterification. What are the likely causes?
A2: Low yields in Fischer esterification are often due to the reversible nature of the reaction. The primary culprits are the presence of water, which drives the equilibrium back towards the reactants, and an incomplete reaction. To improve your yield, consider using a large excess of methanol and removing water as it forms, for example, by using a Dean-Stark apparatus or molecular sieves.[3][4]
Q3: My reaction starting from gamma-butyrolactone (GBL) is not proceeding to completion. What should I check?
A3: Incomplete conversion of GBL can be due to several factors. Ensure you are using a suitable acid catalyst, such as sulfuric acid or a solid acid catalyst.[1] The reaction temperature is also crucial; it should be high enough to facilitate the reaction but not so high as to cause decomposition. Monitoring the reaction over time with techniques like GC-MS can help determine the optimal reaction time.
Q4: What are the common side products I should be aware of?
A4: A significant side reaction, particularly when starting from 4-hydroxybutanoic acid or under acidic conditions with heat, is intramolecular cyclization to form gamma-butyrolactone (GBL).[5] This is essentially the reverse reaction of the GBL ring-opening. Other potential byproducts can arise from impurities in the starting materials or degradation at high temperatures.
Q5: How can I effectively purify my this compound?
A5: Purification is typically achieved through distillation under reduced pressure.[1][6] Before distillation, it is advisable to perform a workup procedure to remove the acid catalyst and any unreacted starting materials. This often involves washing the reaction mixture with a basic solution, such as sodium bicarbonate, followed by extraction with an organic solvent.[2][6]
Troubleshooting Guides
Issue 1: Low Yield in Fischer Esterification of 4-Hydroxybutanoic Acid
| Symptom | Possible Cause | Troubleshooting Steps |
| Low conversion of starting material | Reaction has not reached equilibrium. | - Increase the reaction time.- Ensure adequate heating (reflux).- Use a larger excess of methanol to shift the equilibrium towards the product.[3] |
| Product contaminated with starting material | Incomplete reaction or inefficient purification. | - Optimize reaction conditions (see above).- During workup, ensure complete neutralization of the acid catalyst and thorough extraction of the product. |
| Presence of gamma-butyrolactone (GBL) in the product | Intramolecular cyclization (lactonization). | - Use milder reaction conditions (lower temperature, if possible).- Minimize reaction time once the esterification is complete. |
| Water present in the final product | Incomplete drying of the organic phase. | - Use a suitable drying agent (e.g., anhydrous sodium sulfate (B86663) or magnesium sulfate) before the final distillation.[2][6] |
Issue 2: Incomplete Conversion of Gamma-Butyrolactone (GBL)
| Symptom | Possible Cause | Troubleshooting Steps |
| Significant amount of unreacted GBL | Insufficient catalyst or suboptimal reaction conditions. | - Increase the amount of acid catalyst.- Optimize the reaction temperature and time. Monitor progress by GC-MS or NMR.[1] |
| Reaction stalls after initial conversion | Catalyst deactivation or equilibrium reached. | - Add fresh catalyst.- If using a solid acid catalyst, consider regeneration or using a fresh batch. |
| Formation of unknown byproducts | Side reactions due to high temperature or impurities. | - Lower the reaction temperature.- Ensure the purity of starting materials. |
Quantitative Data Summary
The yield of this compound is highly dependent on the chosen synthetic route and reaction conditions. Below is a summary of typical yields reported under various conditions.
Table 1: Synthesis of this compound from Gamma-Butyrolactone (GBL)
| Catalyst | Methanol to GBL Molar Ratio | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| Sulfuric Acid | 3:1 | 65 | 2 | ~90 | [2] (Analogous reaction) |
| Zinc Chloride / PCl3 | 3:1 | 50 | 0.5 - 2 | 95.6 (for methyl 4-chlorobutanoate) | [1] |
Table 2: Fischer Esterification of 4-Hydroxybutanoic Acid
| Catalyst | Methanol to Acid Molar Ratio | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| Sulfuric Acid | Excess (solvent) | Reflux | 3 days | 70 | [6] (For a similar hydroxy ester) |
| p-Toluenesulfonic acid | Excess (solvent) | Reflux | 2 | 95 | [2] (Analogous reaction) |
Experimental Protocols
Protocol 1: Synthesis of this compound from Gamma-Butyrolactone (GBL)
Materials:
-
Gamma-butyrolactone (GBL)
-
Methanol (anhydrous)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Sodium Bicarbonate (saturated solution)
-
Diethyl ether or Ethyl acetate (B1210297)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask, reflux condenser, separatory funnel, distillation apparatus
Procedure:
-
To a round-bottom flask, add gamma-butyrolactone (1 equivalent) and a significant excess of anhydrous methanol (e.g., 5-10 equivalents).
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.05 equivalents) to the mixture while stirring.
-
Attach a reflux condenser and heat the mixture to reflux for 2-4 hours. Monitor the reaction progress by GC-MS or TLC.
-
After cooling to room temperature, slowly add a saturated solution of sodium bicarbonate to neutralize the acid catalyst until effervescence ceases.
-
Transfer the mixture to a separatory funnel and extract the product with diethyl ether or ethyl acetate (3 x volume of the reaction mixture).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
Purify the crude product by vacuum distillation to obtain pure this compound.
Protocol 2: Fischer Esterification of 4-Hydroxybutanoic Acid
Materials:
-
4-Hydroxybutanoic acid
-
Methanol (anhydrous)
-
Concentrated Sulfuric Acid (H₂SO₄) or p-Toluenesulfonic acid (p-TsOH)
-
Sodium Bicarbonate (saturated solution)
-
Ethyl acetate
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask, reflux condenser with Dean-Stark trap (optional), separatory funnel, distillation apparatus
Procedure:
-
In a round-bottom flask, dissolve 4-hydroxybutanoic acid (1 equivalent) in a large excess of anhydrous methanol (which also acts as the solvent).
-
Add a catalytic amount of concentrated sulfuric acid or p-toluenesulfonic acid (e.g., 0.02-0.05 equivalents).
-
If available, set up a reflux condenser with a Dean-Stark trap filled with methanol to remove the water formed during the reaction.
-
Heat the mixture to reflux for 4-8 hours, or until TLC or GC-MS analysis indicates the reaction is complete.
-
Cool the reaction mixture to room temperature and carefully neutralize the acid catalyst with a saturated sodium bicarbonate solution.
-
Remove the excess methanol under reduced pressure.
-
Add water to the residue and extract the product with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the organic layer to obtain the crude product.
-
Purify by vacuum distillation.
Visualizations
Caption: Fischer Esterification of 4-Hydroxybutanoic Acid.
Caption: Synthesis from Gamma-Butyrolactone (GBL).
Caption: Troubleshooting Workflow for Low Yield.
References
Technical Support Center: Purification of Methyl 4-hydroxybutanoate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with methyl 4-hydroxybutanoate (B1227057). The following information addresses common purification challenges and offers practical solutions to ensure the high purity of the final product.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in crude methyl 4-hydroxybutanoate?
A1: The primary impurities in crude this compound typically depend on the synthetic route. When synthesized from γ-butyrolactone and methanol, common impurities include:
-
Unreacted γ-butyrolactone: Due to incomplete reaction or equilibrium.
-
Excess methanol: The solvent and reactant.
-
4-hydroxybutanoic acid: Formed by the hydrolysis of the ester product, especially during aqueous workup.[1][2]
-
Byproducts from side reactions: Depending on the catalyst and reaction conditions.
Q2: My this compound sample appears cloudy or has a lower than expected pH. What could be the cause?
A2: This is likely due to the hygroscopic nature of this compound and its susceptibility to hydrolysis.[2] The compound can absorb moisture from the atmosphere, leading to the formation of 4-hydroxybutanoic acid, which lowers the pH.[1] The presence of water can also cause the sample to appear cloudy.
Q3: Is this compound stable to heat? Can I purify it by distillation?
A3: this compound is a liquid at room temperature and can be purified by vacuum distillation.[3] However, prolonged exposure to high temperatures should be avoided to prevent potential degradation. It is crucial to perform distillation under reduced pressure to lower the boiling point and minimize thermal stress on the compound.
Troubleshooting Guides
Challenge 1: Removing Unreacted γ-butyrolactone
Q: I am having difficulty separating this compound from unreacted γ-butyrolactone by distillation. What should I do?
A: The boiling points of this compound and γ-butyrolactone are relatively close, which can make separation by simple distillation challenging.
Solutions:
-
Fractional Distillation: Employ a fractional distillation column with a suitable packing material (e.g., Raschig rings or Vigreux indentations) to increase the separation efficiency. Careful control of the heating rate and collection of narrow boiling point fractions are essential.
-
Column Chromatography: If distillation is ineffective, silica (B1680970) gel column chromatography is a reliable alternative. Due to the presence of a free hydroxyl group, this compound is more polar than γ-butyrolactone and will have a lower Rf value on a silica gel TLC plate. A solvent system of intermediate polarity, such as a mixture of hexane (B92381) and ethyl acetate (B1210297), can be used for elution.
Challenge 2: Presence of Acidic Impurities and Product Hydrolysis
Q: My final product is acidic and shows a broad -OH peak in the IR spectrum, suggesting contamination with 4-hydroxybutanoic acid. How can I prevent this and purify my product?
A: Acidic contamination is a common issue arising from the hydrolysis of the ester during aqueous workup steps.[1]
Solutions:
-
Aqueous Workup Best Practices:
-
Use of a Weak Base: During the workup, wash the organic layer with a cold, saturated solution of a weak base like sodium bicarbonate (NaHCO₃) to neutralize any acidic catalyst and the 4-hydroxybutanoic acid impurity.[4] Avoid using strong bases, as they can promote saponification (ester hydrolysis).
-
Minimize Contact Time: Perform aqueous extractions and washes quickly to reduce the contact time between the ester and the aqueous phase.[1]
-
Work at Low Temperatures: Conduct all aqueous workup steps at low temperatures (e.g., in an ice bath) to slow down the rate of hydrolysis.[1]
-
Brine Wash: After the bicarbonate wash, wash the organic layer with brine (saturated NaCl solution) to remove most of the dissolved water.[4]
-
Thorough Drying: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄) to remove all traces of water before solvent evaporation.[4]
-
-
Purification of the Final Product: If the final product is already contaminated, it can be purified by redissolving it in a suitable organic solvent and performing the aqueous workup described above, followed by distillation or column chromatography.
Challenge 3: Inefficient Purification by Column Chromatography
Q: My polar compound, this compound, is streaking or not moving from the baseline during silica gel column chromatography. How can I improve the separation?
A: This indicates that the chosen mobile phase is not polar enough to elute the compound effectively from the polar silica gel stationary phase.[5][6]
Solutions:
-
Increase Mobile Phase Polarity: Gradually increase the proportion of the polar solvent in your eluent system (e.g., increase the percentage of ethyl acetate in a hexane/ethyl acetate mixture).[5]
-
Change the Solvent System: For highly polar compounds, a more polar solvent system like dichloromethane/methanol may be necessary.[5]
-
Use of Additives: For acidic impurities, adding a small amount of acetic acid (0.1-1%) to the mobile phase can improve peak shape. For basic impurities, adding a small amount of triethylamine (B128534) (0.1-1%) can be beneficial.[6]
-
Dry Loading: If the crude product has poor solubility in the eluent, it can be adsorbed onto a small amount of silica gel and then loaded onto the column as a dry powder.[7] This technique often leads to better separation.
Data Presentation
Table 1: Physical and Chemical Properties of this compound
| Property | Value |
| Molecular Formula | C₅H₁₀O₃ |
| Molecular Weight | 118.13 g/mol [2] |
| Appearance | Colorless to pale yellow liquid[2] |
| Boiling Point | 190.9 ± 23.0 °C at 760 mmHg |
| Density | 1.1 ± 0.1 g/cm³ |
| Water Solubility | Soluble[2] |
| Stability | Hygroscopic; susceptible to hydrolysis[2] |
Table 2: Troubleshooting Summary for Silica Gel Chromatography of this compound
| Problem | Potential Cause | Recommended Solution |
| Compound does not elute (stays at the top of the column) | Mobile phase polarity is too low. | Gradually increase the polarity of the eluent (e.g., increase ethyl acetate in hexane/ethyl acetate).[5] |
| Streaking or tailing of the compound spot | Compound is too polar for the eluent; interaction with acidic silica. | Increase mobile phase polarity. Add a small amount of a more polar solvent like methanol.[6] |
| Poor separation from non-polar impurities (e.g., γ-butyrolactone) | Mobile phase polarity is too high. | Decrease the polarity of the eluent (e.g., decrease ethyl acetate in hexane/ethyl acetate). |
| Poor separation from polar impurities (e.g., 4-hydroxybutanoic acid) | Mobile phase polarity is too low. | Increase the polarity of the eluent. Consider a different solvent system (e.g., dichloromethane/methanol).[5] |
| Compound appears to be degrading on the column | Compound is sensitive to the acidic nature of silica gel. | Deactivate the silica gel with a small amount of triethylamine or use a different stationary phase like alumina.[8] |
Experimental Protocols
Protocol 1: Purification by Fractional Vacuum Distillation
-
Apparatus Setup: Assemble a fractional distillation apparatus with a vacuum adapter, a short fractionating column (e.g., Vigreux), a condenser, and a receiving flask. Ensure all glassware is dry.
-
Sample Preparation: Place the crude this compound in the distillation flask with a magnetic stir bar.
-
Vacuum Application: Gradually apply vacuum to the system.
-
Heating: Gently heat the distillation flask using a heating mantle while stirring.
-
Fraction Collection: Collect the forerun, which will likely contain lower boiling point impurities like methanol.
-
Product Collection: Carefully collect the fraction that distills at the expected boiling point of this compound under the applied pressure.
-
Analysis: Analyze the collected fractions by GC-MS or NMR to confirm purity.[9][10]
Protocol 2: Purification by Silica Gel Column Chromatography
-
TLC Analysis: Determine an appropriate solvent system for separation using thin-layer chromatography (TLC). A good starting point is a mixture of hexane and ethyl acetate. The desired compound should have an Rf value of approximately 0.3.
-
Column Packing: Pack a chromatography column with silica gel using the chosen eluent (wet packing method).
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent and carefully load it onto the top of the silica gel bed. Alternatively, use the dry loading technique.[7]
-
Elution: Begin eluting the column with the chosen solvent system, collecting fractions in test tubes or flasks.
-
Fraction Monitoring: Monitor the elution of the compound by TLC analysis of the collected fractions.
-
Product Isolation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator.
-
Purity Confirmation: Confirm the purity of the isolated product using analytical techniques such as NMR or GC-MS.[9][10]
Visualizations
Caption: General workflow for the purification of this compound.
Caption: Troubleshooting decision tree for purifying this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. CAS 925-57-5: this compound | CymitQuimica [cymitquimica.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Chemistry Teaching Labs - Theory of Aqueous Workup [chemtl.york.ac.uk]
- 5. benchchem.com [benchchem.com]
- 6. silicycle.com [silicycle.com]
- 7. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 8. Chromatography [chem.rochester.edu]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
"Methyl 4-hydroxybutanoate" stability in different solvent systems
This guide provides technical information, troubleshooting advice, and frequently asked questions regarding the stability of Methyl 4-hydroxybutanoate (B1227057) in various solvent systems. It is intended for researchers, scientists, and professionals in drug development and chemical synthesis.
Frequently Asked Questions (FAQs)
Q1: What is methyl 4-hydroxybutanoate and what are its common properties?
This compound (CAS No. 925-57-5) is an organic ester characterized by the presence of both a hydroxyl (-OH) and a carboxylate (-COO-) group.[1] This structure contributes to its solubility in polar solvents.[1] It typically appears as a colorless to pale yellow liquid and is known to be hygroscopic, meaning it readily absorbs moisture from the atmosphere.[2]
Q2: What is the primary degradation pathway for this compound?
The primary degradation pathway is hydrolysis of the ester bond, especially in the presence of water.[1] This reaction breaks the ester down into 4-hydroxybutanoic acid and methanol (B129727).[1] The rate of this hydrolysis is significantly influenced by the pH, temperature, and presence of catalysts.
Q3: How does pH affect the stability of this compound in aqueous solutions?
Like most esters, the stability of this compound in aqueous media is highly pH-dependent. The hydrolysis reaction is catalyzed by both acids (H+) and bases (OH-).[3] Stability is generally greatest near neutral pH (pH ~4-6). The degradation rate increases significantly under both acidic (pH < 3) and, most notably, alkaline (pH > 8) conditions.
Q4: Which solvents are recommended for preparing stable stock solutions?
For maximum stability and long-term storage, anhydrous aprotic solvents are recommended. These include:
-
Acetonitrile (B52724) (ACN)
-
Tetrahydrofuran (THF)
-
Dichloromethane (DCM)
-
Dimethyl sulfoxide (B87167) (DMSO)
When preparing solutions in protic solvents like methanol or ethanol, it is crucial to use anhydrous grades and minimize exposure to moisture to prevent hydrolysis and potential transesterification.
Q5: Can this compound undergo degradation in alcoholic solvents?
Yes. In alcoholic solvents (e.g., ethanol, propanol), this compound can undergo transesterification, especially in the presence of an acid or base catalyst. This reaction results in the formation of a new ester and methanol. For this reason, if the integrity of the methyl ester is critical, it is best to avoid storing it in other alcohols for extended periods.
Data Summary: Solvent Stability
The following table provides a qualitative summary of the expected stability of this compound in common laboratory solvent systems. Note that quantitative rates depend heavily on specific conditions (temperature, water content, pH, and concentration).
| Solvent System Category | Examples | Expected Stability | Primary Degradation Pathway(s) | Key Considerations |
| Aprotic Solvents | Acetonitrile, THF, Dichloromethane | High | Negligible | Ensure solvent is anhydrous. Store under inert gas (N₂ or Ar) to prevent moisture uptake. |
| Protic Aprotic Solvents | DMSO, DMF | High to Moderate | Hydrolysis (if water is present) | Use anhydrous grade. DMSO is very hygroscopic. |
| Protic Alcoholic Solvents | Methanol, Ethanol | Moderate | Hydrolysis, Transesterification | Use anhydrous grade. Methanol is the parent alcohol, so transesterification is not an issue. |
| Aqueous Buffers (Acidic) | pH 3-5 Acetate or Formate Buffer | Moderate to Low | Acid-Catalyzed Hydrolysis | Degradation rate increases as pH decreases. |
| Aqueous Buffers (Neutral) | pH 6-7 Phosphate Buffer (PBS) | Moderate | Uncatalyzed Hydrolysis | Represents the baseline rate of hydrolysis. Stability is generally best in the slightly acidic range. |
| Aqueous Buffers (Basic) | pH 8-10 Phosphate or Carbonate Buffer | Low | Base-Catalyzed Hydrolysis | Hydrolysis is significantly faster under basic conditions compared to neutral or acidic conditions. |
Troubleshooting Guide
Issue: My chromatogram (HPLC/GC) shows a new, more polar peak appearing over time.
-
Possible Cause: This is likely the primary degradant, 4-hydroxybutanoic acid, formed via hydrolysis. 4-hydroxybutanoic acid is more polar than its methyl ester, resulting in an earlier elution time in reversed-phase HPLC.
-
Troubleshooting Steps:
-
Confirm the identity of the new peak by running a standard of 4-hydroxybutanoic acid or by using mass spectrometry (LC-MS/GC-MS).
-
Review your solvent preparation. Ensure you are using anhydrous solvents and fresh solutions.
-
If using an aqueous mobile phase, prepare it fresh daily and keep the pH below 7.
-
Store analytical standards and samples in aprotic solvents at low temperatures (-20°C or -80°C).
-
Issue: I am observing low or inconsistent recovery of this compound from my samples.
-
Possible Cause: Degradation may be occurring during sample preparation, extraction, or storage. The compound is hygroscopic and susceptible to hydrolysis once dissolved in any solvent containing water.[2]
-
Troubleshooting Steps:
-
Minimize the time samples spend in aqueous or protic solutions.
-
Perform extraction steps at low temperatures (e.g., on an ice bath).
-
Ensure any evaporation steps are performed quickly and at a low temperature to avoid concentrating catalytic impurities like trace acid or base.
-
Use a stability-indicating analytical method that can resolve the parent compound from its degradants.
-
Issue: The pH of my aqueous formulation containing this compound is drifting downwards over time.
-
Possible Cause: As this compound hydrolyzes, it forms 4-hydroxybutanoic acid. The generation of this acidic product will cause the pH of an unbuffered or weakly buffered solution to decrease.
-
Troubleshooting Steps:
-
Increase the buffering capacity of your formulation to maintain a stable pH.
-
Select a buffer system where the target pH provides the best stability for the ester (typically slightly acidic, pH 4-6).
-
Monitor both the compound's concentration and the solution's pH as part of your stability study.
-
Visualized Pathways and Protocols
Degradation Pathways
The primary degradation mechanisms for this compound are acid- and base-catalyzed hydrolysis.
Figure 1. Primary hydrolysis pathway for this compound.
Troubleshooting Logic Flow
This diagram provides a logical workflow for troubleshooting common stability issues.
Figure 2. Troubleshooting decision tree for stability issues.
Experimental Protocols
Protocol: Forced Degradation Study of this compound
This protocol outlines a typical forced degradation (stress testing) study to identify degradation products and determine the stability of this compound under various conditions.[3]
1. Objective: To assess the stability of this compound in solution under acidic, basic, and thermal stress conditions and to develop a stability-indicating analytical method.
2. Materials & Reagents:
-
This compound (test substance)
-
HPLC-grade Acetonitrile (ACN) and Water
-
Hydrochloric Acid (HCl), 0.1 M and 1 M solutions
-
Sodium Hydroxide (NaOH), 0.1 M and 1 M solutions
-
HPLC or UPLC system with UV or MS detector
-
Calibrated pH meter and analytical balance
-
Class A volumetric flasks and pipettes
3. Experimental Workflow:
Figure 3. Experimental workflow for a forced degradation study.
4. Procedure Details:
-
Stock Solution Preparation: Accurately weigh and dissolve this compound in acetonitrile to prepare a 1 mg/mL stock solution.
-
Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl.[3] Store in a sealed vial at 60°C. Withdraw aliquots at specified time points (e.g., 2, 4, 8, 24 hours).[3]
-
Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH.[3] Keep at room temperature. Due to rapid degradation, sample at earlier time points (e.g., 0, 15, 30, 60 minutes).
-
Thermal Degradation: Place a sealed vial of the stock solution in an oven at 80°C.[3] Sample at specified time points.
-
Sample Treatment: Before analysis, cool samples to room temperature. Neutralize the acidic samples with an equivalent amount of 0.1 M NaOH and the basic samples with 0.1 M HCl.[3] Dilute all samples to a suitable final concentration (e.g., 100 µg/mL) with the mobile phase.
-
Analysis: Analyze all samples using a validated stability-indicating HPLC method that separates the parent compound from all degradation products.
5. Data Evaluation: Calculate the percentage of the remaining this compound at each time point relative to the T=0 sample. Identify degradation products by comparing retention times with standards or by using mass spectral data. The results will establish the degradation profile and help in defining proper storage and handling conditions.
References
Technical Support Center: Methyl 4-hydroxybutanoate Degradation Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the degradation of Methyl 4-hydroxybutanoate (B1227057).
Frequently Asked Questions (FAQs)
Q1: What are the expected primary degradation products of Methyl 4-hydroxybutanoate?
The primary degradation of this compound involves the hydrolysis of the ester bond. This can occur through abiotic chemical hydrolysis (acid or base-catalyzed) or, more relevantly for biological systems, through enzymatic hydrolysis. The expected products are 4-hydroxybutanoic acid (also known as gamma-hydroxybutyric acid or GHB) and methanol (B129727) .[1]
Q2: What types of enzymes are likely to degrade this compound?
Esterases are the primary class of enzymes responsible for the hydrolysis of ester bonds. Specifically, carboxylesterases are likely candidates for the degradation of this compound. Given its structural similarity to intermediates in polyhydroxyalkanoate (PHA) metabolism, enzymes such as PHB depolymerases might also exhibit activity towards this substrate.
Q3: What is a plausible metabolic pathway for the complete degradation of this compound by microorganisms?
While a specific, universally defined pathway for this compound is not extensively documented, a plausible pathway can be constructed based on known metabolic routes for its degradation products:
-
Hydrolysis: The initial step is the hydrolysis of this compound to 4-hydroxybutanoic acid and methanol, catalyzed by an esterase.
-
Oxidation of 4-Hydroxybutanoic Acid: 4-hydroxybutanoic acid can then be oxidized to succinic semialdehyde by 4-hydroxybutyrate dehydrogenase.
-
Entry into the Krebs Cycle: Succinic semialdehyde is further oxidized to succinate (B1194679) by succinic semialdehyde dehydrogenase. Succinate is a key intermediate of the Krebs cycle (Citric Acid Cycle) and can be fully metabolized to CO2 and water.
-
Metabolism of Methanol: The methanol produced can be toxic to some microorganisms but can be utilized by others. It is typically oxidized to formaldehyde, then to formate, and finally assimilated or oxidized to CO2.
Troubleshooting Guides
Issue 1: No or Slow Degradation Observed in Microbial Cultures
| Possible Cause | Troubleshooting Step |
| Inappropriate microbial strain(s) | Not all microorganisms possess the necessary esterases. Screen a variety of bacterial and fungal strains known for esterase activity or for degrading polyesters like PHB. Consider using a microbial consortium, as they can exhibit broader metabolic capabilities.[2][3][4][5] |
| Substrate Toxicity | High concentrations of this compound or its degradation product, methanol, may be toxic to the microorganisms. Perform a dose-response experiment to determine the optimal substrate concentration. |
| Unfavorable Culture Conditions | pH, temperature, and aeration can significantly impact microbial growth and enzyme activity. Optimize these parameters for your specific microbial strain(s). Most bacterial esterases have an optimal pH between 7 and 8. |
| Enzyme Induction | The necessary esterases may be inducible. Ensure the culture medium contains this compound as a potential inducer. You may need a period of adaptation for the microorganisms. |
| Nutrient Limitation | Ensure the growth medium is not limited in essential nutrients (e.g., nitrogen, phosphorus) that are required for microbial growth and enzyme production. |
Issue 2: Inconsistent or Non-Reproducible Analytical Results (HPLC/GC-MS)
| Possible Cause | Troubleshooting Step |
| Sample Preparation Issues | Incomplete extraction of analytes from the culture medium. For GC-MS, derivatization of 4-hydroxybutanoic acid may be necessary to improve volatility and chromatographic performance.[6][7][8][9][10] Ensure consistent and complete derivatization. For HPLC, ensure samples are filtered to remove particulates that can clog the column.[11][12][13][14][15] |
| Chromatographic Problems (HPLC) | Peak tailing/broadening: Check for column degradation, mismatched sample solvent and mobile phase, or pH issues. Shifting retention times: Ensure consistent mobile phase preparation and temperature. Air bubbles in the pump can also cause fluctuations.[11][12][13][14][15] |
| Chromatographic Problems (GC-MS) | Poor peak shape: The analytes may be too polar for the column. Derivatization is often required for organic acids. Contamination: Ensure the cleanliness of the injector port and column. |
| Matrix Effects | Components in the culture medium may interfere with the analysis. Analyze a "spiked" sample (a known amount of analyte added to a blank medium) to assess recovery and matrix effects. |
Experimental Protocols
Protocol 1: Screening of Microorganisms for this compound Degradation
This protocol outlines a method for identifying microorganisms capable of utilizing this compound as a carbon source.
Methodology:
-
Prepare Minimal Salt Medium (MSM): Prepare a basal salt medium appropriate for the type of microorganisms being screened (bacteria or fungi).
-
Add Carbon Source: Autoclave the MSM and then aseptically add a filter-sterilized stock solution of this compound to a final concentration of, for example, 1 g/L.
-
Inoculation: Inoculate triplicate flasks of the MSM with individual microbial isolates. Include a negative control (uninoculated medium) and a positive control (if a known degrader is available).
-
Incubation: Incubate the flasks under appropriate conditions (e.g., 25-37°C, with shaking for aeration for aerobic organisms).
-
Monitoring Growth: At regular intervals (e.g., every 24 hours for up to 7 days), measure the optical density at 600 nm (OD600) to monitor cell growth.
-
Confirmation of Degradation: For cultures showing significant growth, confirm the degradation of this compound and the appearance of 4-hydroxybutanoic acid using HPLC or GC-MS (see Protocol 2).
Protocol 2: Quantification of this compound and 4-Hydroxybutanoic Acid using HPLC
This protocol is for monitoring the degradation of this compound and the formation of its primary degradation product.
Methodology:
-
Sample Preparation:
-
Withdraw an aliquot (e.g., 1 mL) from the microbial culture at various time points.
-
Centrifuge at >10,000 x g for 10 minutes to pellet the cells.
-
Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.
-
-
HPLC-RID/UV Analysis:
-
Column: A column suitable for organic acid analysis, such as an Aminex HPX-87H.
-
Mobile Phase: Isocratic elution with a dilute acid solution, for example, 0.005 M H₂SO₄.
-
Flow Rate: 0.6 mL/min.
-
Column Temperature: 35-60°C.
-
Detector: Refractive Index Detector (RID) is suitable for all components. A UV detector at a low wavelength (e.g., 210 nm) can be used for 4-hydroxybutanoic acid.
-
Injection Volume: 10-20 µL.
-
-
Quantification:
-
Prepare standard curves for this compound and 4-hydroxybutanoic acid in the same medium used for the experiment to account for matrix effects.
-
Calculate the concentration of each compound in the samples based on the peak areas and the standard curves.
-
Quantitative Data Summary (Hypothetical Example)
| Time (hours) | This compound (mg/L) | 4-Hydroxybutanoic Acid (mg/L) | Methanol (mg/L) |
| 0 | 1000 | 0 | 0 |
| 24 | 750 | 210 | 75 |
| 48 | 400 | 505 | 188 |
| 72 | 100 | 755 | 281 |
| 96 | <10 | 820 | 309 |
Note: Methanol analysis would typically require a separate GC method.
References
- 1. Buy this compound | 925-57-5 [smolecule.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Microbial consortium - Wikipedia [en.wikipedia.org]
- 5. Construction of microbial consortia for microbial degradation of complex compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. agilent.com [agilent.com]
- 7. chem-agilent.com [chem-agilent.com]
- 8. shimadzu.com [shimadzu.com]
- 9. A Gas Chromatography Mass Spectrometry-Based Method for the Quantification of Short Chain Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 14. aelabgroup.com [aelabgroup.com]
- 15. HPLC Troubleshooting Guide [sigmaaldrich.com]
Technical Support Center: Managing Hygroscopic Properties of Methyl 4-hydroxybutanoate
Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals working with Methyl 4-hydroxybutanoate (B1227057). Here you will find essential information, troubleshooting guides, and frequently asked questions (FAQs) to effectively manage its hygroscopic properties during handling and experimentation, ensuring the integrity and reproducibility of your results.
Frequently Asked Questions (FAQs)
Q1: Is Methyl 4-hydroxybutanoate hygroscopic?
A1: Yes, this compound is a hygroscopic compound.[1] This means it has a tendency to absorb moisture from the surrounding atmosphere. This property is critical to consider during storage and handling to prevent contamination and potential degradation of the material.
Q2: What are the consequences of moisture absorption in this compound?
A2: Moisture absorption can lead to several undesirable effects:
-
Hydrolysis: The primary concern is the hydrolysis of the ester back to 4-hydroxybutanoic acid and methanol (B129727).[1] This chemical change alters the purity of the compound and can significantly impact experimental outcomes.
-
Changes in Physical Properties: Absorption of water can alter the physical properties of the liquid, such as its density and viscosity.
-
Inaccurate Measurements: If the material has absorbed water, the weighed amount will not be the true amount of the ester, leading to errors in concentration calculations for solutions.
Q3: How should I store this compound to minimize moisture uptake?
A3: Proper storage is the first line of defense against moisture contamination.
-
Airtight Containers: Always store this compound in a tightly sealed, airtight container. The original manufacturer's container is often the best choice.
-
Inert Atmosphere: For long-term storage or for highly sensitive applications, consider blanketing the headspace of the container with an inert gas like nitrogen or argon.
-
Dry Environment: Store the container in a dry, cool, and well-ventilated area, away from sources of humidity. A desiccator cabinet is an excellent storage location.
Q4: What is the recommended procedure for handling this compound in the laboratory?
A4: To minimize exposure to atmospheric moisture during handling:
-
Work Quickly: When opening the container, work as efficiently as possible to minimize the time the compound is exposed to the air.
-
Use Dry Equipment: Ensure all glassware, syringes, and other equipment are thoroughly dried before coming into contact with the ester. Oven-drying glassware and cooling it in a desiccator is a standard practice.
-
Inert Atmosphere Handling: For highly sensitive experiments, it is recommended to handle the liquid inside a glove box or glove bag with a controlled, low-humidity atmosphere.
Troubleshooting Guide
This guide addresses common issues encountered when working with this compound.
| Problem | Possible Cause | Recommended Solution |
| Cloudy or turbid appearance of the liquid after storage. | Moisture absorption and subsequent hydrolysis may have occurred, leading to the formation of less soluble 4-hydroxybutanoic acid. | 1. Verify the water content using Karl Fischer titration (see Experimental Protocols).2. If the water content is high, the product may be compromised. Consider purification by distillation if feasible, or use a fresh, unopened bottle.3. Review storage procedures to ensure containers are properly sealed and stored in a dry environment. |
| Inconsistent or non-reproducible experimental results. | The concentration of your this compound solution may be inaccurate due to absorbed water. | 1. Determine the precise water content of your stock of this compound using Karl Fischer titration.2. Adjust your calculations to account for the measured water content to prepare solutions of the correct concentration.3. For future experiments, always use a fresh bottle or a properly stored and recently tested sample. |
| Observed decrease in product yield in a reaction where this compound is a reactant. | Water contamination in the this compound may be interfering with the reaction chemistry or stoichiometry. | 1. Dry the this compound before use. This can be achieved by standing it over a suitable drying agent (e.g., anhydrous magnesium sulfate) followed by filtration, or by distillation under reduced pressure.2. Ensure all other reagents and solvents in your reaction are anhydrous. |
| pH of the solution changes over time. | Hydrolysis of the ester is producing 4-hydroxybutanoic acid, which is acidic. | 1. This is a strong indicator of water contamination. Use the material immediately after opening or implement more stringent anhydrous handling techniques.2. For buffered solutions, ensure the buffer capacity is sufficient to handle potential acid formation if some level of hydrolysis is unavoidable. |
Data Presentation
Physical and Chemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 925-57-5 | [1][2][3][4] |
| Molecular Formula | C₅H₁₀O₃ | [3] |
| Molecular Weight | 118.13 g/mol | [2][3] |
| Appearance | Colorless to pale yellow liquid | [4] |
| Boiling Point | 190.9 ± 23.0 °C at 760 mmHg | [2] |
| Density | 1.1 ± 0.1 g/cm³ | [2] |
| Flash Point | 77.4 ± 15.4 °C | [2] |
| Hygroscopicity | Hygroscopic | [1] |
| Water Solubility | Soluble | [4] |
Experimental Protocols
Protocol: Determination of Water Content by Volumetric Karl Fischer Titration
This protocol provides a method for determining the water content in a liquid sample of this compound.
Materials:
-
Karl Fischer Titrator (Volumetric)
-
Karl Fischer Reagent (e.g., CombiTitrant 5)
-
Karl Fischer Solvent (e.g., methanol or a specialized solvent for esters)
-
Gastight syringe for sample injection
-
This compound sample
Procedure:
-
System Preparation:
-
Set up the Karl Fischer titrator according to the manufacturer's instructions.
-
Fill the burette with the Karl Fischer reagent.
-
Add the Karl Fischer solvent to the titration vessel.
-
-
Solvent Titration (Pre-titration):
-
Start the titrator to titrate the residual water in the solvent until a stable, dry endpoint is reached. This is the baseline dryness of the system.
-
-
Sample Introduction:
-
Using a clean, dry, gastight syringe, draw up a precise amount of the this compound sample (e.g., 1-5 mL).
-
Accurately determine the weight of the sample by weighing the syringe before and after injection.
-
Inject the sample into the conditioned titration vessel through the septum.
-
-
Titration:
-
Start the titration. The Karl Fischer reagent will be added to the vessel, reacting with the water from the sample.
-
The titration will automatically stop once the endpoint is reached (i.e., all the water has reacted).
-
-
Calculation:
-
The instrument's software will calculate the water content based on the volume of titrant used, the titer of the reagent, and the weight of the sample. The result is typically expressed as a percentage (%) or in parts per million (ppm).
-
-
Replicates:
-
Perform the measurement in triplicate to ensure the accuracy and reproducibility of the results.
-
Visualizations
References
Technical Support Center: Optimal Synthesis of Methyl 4-hydroxybutanoate
Welcome to the Technical Support Center for Methyl 4-hydroxybutanoate (B1227057) Synthesis. This resource is tailored for researchers, scientists, and drug development professionals, providing in-depth guidance on catalyst selection, experimental protocols, and troubleshooting to achieve optimal synthesis results.
Frequently Asked Questions (FAQs)
Q1: What are the primary catalytic methods for synthesizing Methyl 4-hydroxybutanoate?
A1: this compound can be synthesized through several effective catalytic routes:
-
Acid-Catalyzed Ring-Opening of γ-Butyrolactone (GBL): This is a common and direct method where GBL is reacted with methanol (B129727) in the presence of an acid catalyst.[1][2][3]
-
Catalytic Hydrogenation of Succinic Acid or its Esters: This route involves the reduction of succinic acid or its derivatives (like dimethyl succinate) to 1,4-butanediol (B3395766) (BDO) or γ-hydroxybutyric acid (GHB), which can then be esterified.[4]
-
Selective Reduction of Methyl 4-oxobutanoate (B1241810): This method employs a reducing agent to selectively reduce the ketone functionality to a hydroxyl group.[5][6]
Q2: How do I select the optimal catalyst for the ring-opening of γ-Butyrolactone (GBL)?
A2: Catalyst selection depends on factors like reaction conditions, desired purity, and catalyst reusability.
-
Homogeneous Acid Catalysts (e.g., H₂SO₄, ZnCl₂): These are effective and widely used. Sulfuric acid is a strong protonic acid that efficiently catalyzes the reaction.[2] Lewis acids like zinc chloride can also be employed.[7] However, these catalysts require neutralization and can lead to purification challenges.
-
Heterogeneous Acid Catalysts (e.g., Amberlyst-15): Solid acid catalysts like the ion-exchange resin Amberlyst-15 are an excellent alternative.[8][9] They are easily separated from the reaction mixture by filtration, can be regenerated and recycled, and often lead to milder reaction conditions and higher selectivity.[8][9]
Q3: What are the key parameters to control for a high-yield synthesis from GBL?
A3: To maximize the yield and purity of this compound from GBL, consider the following:
-
Methanol Excess: Use a large excess of methanol to shift the equilibrium towards the product.
-
Water Content: The reaction should be conducted under anhydrous conditions, as water can hydrolyze GBL to GHB, creating an equilibrium that may reduce the yield of the desired methyl ester.[1][10][11]
-
Temperature: The reaction is typically performed at temperatures ranging from 30-60°C or under reflux, depending on the catalyst.[1] Higher temperatures can accelerate the reaction but may also promote side reactions.
-
Reaction Time: Monitor the reaction progress by techniques like TLC or GC to determine the optimal reaction time for complete conversion.
Q4: I am observing low conversion in my succinic acid hydrogenation. What could be the cause?
A4: Low conversion in succinic acid hydrogenation can be attributed to several factors:
-
Catalyst Deactivation: The strong adsorption of carboxylic acid onto the catalyst surface can poison active sites.[12] Sintering of the metal particles at high temperatures can also reduce catalyst activity.
-
Insufficient Hydrogen Pressure: Hydrogen pressure is a critical parameter. Increasing the pressure generally enhances the hydrogenation activity.[13]
-
Reaction Temperature: While higher temperatures increase the reaction rate, they can negatively impact the selectivity towards the desired diol or hydroxy acid products.[13]
-
Catalyst Choice: The choice of metal and support is crucial. For instance, Cu-based catalysts are often effective for this transformation.[4] Bimetallic catalysts, such as Pd-Re, can show enhanced activity and selectivity.[14]
Troubleshooting Guides
Problem 1: Low Yield in GBL Ring-Opening to this compound
| Possible Cause | Troubleshooting Steps |
| Incomplete Reaction | - Extend Reaction Time: Monitor the reaction by TLC or GC to ensure the complete consumption of GBL. - Increase Catalyst Loading: If using a heterogeneous catalyst like Amberlyst-15, increasing the catalyst amount can improve the reaction rate. - Increase Temperature: Gently heating the reaction to reflux can increase the reaction rate, but be mindful of potential side reactions. |
| Equilibrium with GHB | - Ensure Anhydrous Conditions: Use dry methanol and glassware. The presence of water will drive the equilibrium towards γ-hydroxybutyric acid (GHB).[1][10][11] - Use Excess Methanol: Employing methanol as the solvent helps to shift the equilibrium in favor of the methyl ester product. |
| Catalyst Inactivity | - Use Fresh Catalyst: Homogeneous catalysts can degrade over time. Ensure you are using a fresh batch. - Activate/Regenerate Catalyst: Heterogeneous catalysts like Amberlyst-15 may require activation or regeneration if they have been used previously. |
| Side Reactions (Polymerization) | - Control Temperature: Avoid excessively high temperatures which can promote the ring-opening polymerization of GBL.[15][16] - Choose Appropriate Catalyst: Certain catalysts may be more prone to inducing polymerization. |
Problem 2: Poor Selectivity in Catalytic Hydrogenation of Succinic Acid
| Possible Cause | Troubleshooting Steps |
| Over-hydrogenation | - Optimize Reaction Time: Monitor the reaction progress to stop it once the desired product is formed, preventing further reduction to undesired byproducts like THF or butanol. - Adjust Temperature and Pressure: Lower temperatures and optimized hydrogen pressure can favor the formation of intermediate products like GHB or GBL over fully hydrogenated products.[13] High pressure can suppress olefin isomerization and may increase diastereoselectivity.[17] |
| Formation of undesired byproducts (GBL, THF) | - Catalyst Selection: The choice of catalyst greatly influences selectivity. For instance, Cu/CeO2 has shown high selectivity towards GHB, while iron can act as a promoter for GBL formation.[4] Bimetallic catalysts like Pd-Re can be tuned to favor 1,4-butanediol.[14] - Solvent Effects: The choice of solvent can influence the reaction pathway. |
| Catalyst Deactivation | - Pre-treatment of Catalyst: Ensure the catalyst is properly reduced before the reaction. - Reaction Conditions: Strong adsorption of succinic acid can poison the catalyst.[12] Modifying reaction conditions (e.g., temperature, concentration) may mitigate this. |
Data Presentation
Table 1: Comparison of Catalytic Systems for Hydrogenation of Succinic Acid
| Catalyst | Support | Temperature (°C) | H₂ Pressure (psi) | Time (h) | Conversion (%) | Yield (%) | Main Product(s) | Reference |
| Cu | CeO₂ | 120 | 600 | 12 | 82.7 | 78.3 | γ-hydroxybutyric acid (GHB) | [4] |
| Fe | CeO₂ | 120 | 600 | 12 | 60.0 | - | GHB, γ-butyrolactone (GBL) | [4] |
| Fe-Cu | CeO₂ | 120 | 600 | 12 | 18.6 | - | GHB, GBL | [4] |
| Pd-Re | ZrO₂ | 160 | 2175 (150 bar) | 48 | - | 85-95 | 1,4-butanediol (BDO) | [5] |
| CuFeAl | - | - | - | 500 (continuous) | - | 91.2 | 1,4-butanediol (BDO) from DMS | [8] |
Note: The synthesis of this compound from succinic acid often proceeds via intermediates like GHB or BDO, which are then esterified in a subsequent step.
Experimental Protocols
Protocol 1: Synthesis via Acid-Catalyzed Ring-Opening of γ-Butyrolactone (GBL)
Materials:
-
γ-Butyrolactone (GBL)
-
Anhydrous Methanol
-
Concentrated Sulfuric Acid (or Amberlyst-15)
-
Sodium Bicarbonate (for neutralization)
-
Anhydrous Magnesium Sulfate or Sodium Sulfate
-
Appropriate organic solvent for extraction (e.g., Dichloromethane or Ethyl Acetate)
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add γ-butyrolactone and a large excess of anhydrous methanol (e.g., 10-20 equivalents).
-
Slowly add the acid catalyst.
-
For Sulfuric Acid: Add a catalytic amount (e.g., 1-5 mol%) of concentrated sulfuric acid dropwise while stirring.
-
For Amberlyst-15: Add the resin (e.g., 10-20 wt% relative to GBL).
-
-
Heat the mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress using TLC or GC.
-
After completion, cool the reaction mixture to room temperature.
-
Work-up:
-
If using Sulfuric Acid: Neutralize the reaction mixture by the slow addition of a saturated sodium bicarbonate solution until effervescence ceases.
-
If using Amberlyst-15: Remove the catalyst by simple filtration and wash the resin with methanol.
-
-
Remove the excess methanol under reduced pressure using a rotary evaporator.
-
Dissolve the residue in an organic solvent (e.g., dichloromethane) and wash with water and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation to obtain pure this compound.
Protocol 2: Synthesis via Selective Reduction of Methyl 4-oxobutanoate
Materials:
-
Methyl 4-oxobutanoate
-
Methanol (or a mixture of THF and Methanol)
-
Sodium Borohydride (B1222165) (NaBH₄)
-
Dilute Hydrochloric Acid (for work-up)
-
Ethyl Acetate (B1210297) (for extraction)
-
Anhydrous Sodium Sulfate
Procedure:
-
Dissolve methyl 4-oxobutanoate in methanol (or a THF/methanol mixture) in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add sodium borohydride (NaBH₄) portion-wise to the stirred solution.[5] Caution: Hydrogen gas is evolved.
-
Stir the reaction mixture at 0 °C for 1-2 hours or until the reaction is complete as monitored by TLC.
-
Work-up:
-
Carefully quench the reaction by the slow addition of dilute hydrochloric acid until the pH is acidic.
-
Remove the organic solvents under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
-
Filter and concentrate the organic layer to obtain the crude product.
-
Purify the product by column chromatography or vacuum distillation.
Visualizations
Caption: Workflow for the synthesis of this compound from GBL.
Caption: Decision logic for catalyst selection in different synthesis routes.
References
- 1. researchgate.net [researchgate.net]
- 2. The reactivity of gamma-hydroxybutyric acid (GHB) and gamma-butyrolactone (GBL) in alcoholic solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. research.tus.ie [research.tus.ie]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Sodium Borohydride [commonorganicchemistry.com]
- 6. reddit.com [reddit.com]
- 7. Sciencemadness Discussion Board - methanol + hydrochloridric acid + a dash of zinc chloride - Powered by XMB 1.9.11 [sciencemadness.org]
- 8. researchgate.net [researchgate.net]
- 9. arkat-usa.org [arkat-usa.org]
- 10. researchgate.net [researchgate.net]
- 11. erowid.org [erowid.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. polimery.ichp.vot.pl [polimery.ichp.vot.pl]
- 16. researchgate.net [researchgate.net]
- 17. vanderbilt.edu [vanderbilt.edu]
Technical Support Center: Reaction Monitoring of Methyl 4-hydroxybutanoate by TLC and GC
Welcome to the technical support center for monitoring reactions involving methyl 4-hydroxybutanoate (B1227057). This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice and frequently asked questions (FAQs) for the effective use of Thin-Layer Chromatography (TLC) and Gas Chromatography (GC) in tracking the progress of your chemical synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common techniques for monitoring the synthesis of methyl 4-hydroxybutanoate?
A1: Thin-Layer Chromatography (TLC) and Gas Chromatography (GC) are two of the most common and effective techniques for monitoring the synthesis of this compound. TLC is a quick, qualitative method ideal for rapid reaction checks, while GC provides quantitative data on the consumption of starting materials and the formation of the product.
Q2: What are the key chemical properties of this compound to consider for TLC and GC analysis?
A2: this compound is a moderately polar organic compound. Its key features are a hydroxyl (-OH) group and a methyl ester (-COOCH₃) group.[1] These functional groups influence its solubility and interaction with the stationary and mobile phases in both TLC and GC. The compound is a colorless to pale yellow liquid and is soluble in polar solvents.[1] It is also moderately volatile, making it suitable for GC analysis.[1]
Q3: What are the expected starting materials and potential impurities in a typical synthesis of this compound?
A3: A common synthesis method is the Fischer esterification of 4-hydroxybutanoic acid with methanol (B129727) in the presence of an acid catalyst. Therefore, the primary starting material to monitor is 4-hydroxybutanoic acid. Potential impurities could include unreacted starting material, byproducts from side reactions, or the hydrolysis product (4-hydroxybutanoic acid) if water is present.
Q4: How can I visualize this compound on a TLC plate?
A4: Since this compound lacks a strong UV chromophore, visualization under a UV lamp may not be effective. A chemical stain is typically required. Potassium permanganate (B83412) (KMnO₄) stain is a good option as it reacts with the hydroxyl group, appearing as a yellow or brown spot on a purple background.
Troubleshooting Guides
Thin-Layer Chromatography (TLC)
| Problem | Possible Cause | Solution |
| Streaking or elongated spots | Sample is too concentrated. | Dilute the sample solution before spotting it on the TLC plate. |
| Inappropriate solvent system polarity. | Adjust the polarity of the mobile phase. Try a different solvent system. | |
| Spots are not visible after staining | Sample is too dilute. | Concentrate the sample by spotting multiple times in the same location, allowing the solvent to dry between applications.[2] |
| The staining reagent is old or inactive. | Prepare a fresh staining solution. | |
| Spots are too close to the baseline (low Rf) | The eluent is not polar enough. | Increase the proportion of the polar solvent in your mobile phase. |
| Spots are too close to the solvent front (high Rf) | The eluent is too polar. | Decrease the proportion of the polar solvent or choose a less polar solvent system. |
| Uneven solvent front | The TLC plate is touching the side of the developing chamber or filter paper. | Ensure the plate is not in contact with the chamber walls or filter paper during development.[1] |
| The bottom of the TLC plate is not level in the chamber. | Make sure the chamber is on a level surface and the plate is placed evenly. |
Gas Chromatography (GC)
| Problem | Possible Cause | Solution |
| Peak tailing for this compound | Active sites in the GC system (e.g., inlet liner, column) are interacting with the hydroxyl group. | Use a deactivated inlet liner. Condition the GC column according to the manufacturer's instructions. |
| The sample is too concentrated. | Dilute the sample or reduce the injection volume. | |
| No peaks or very small peaks observed | Issues with the syringe or injection. | Check that the syringe is drawing up the sample correctly and is not clogged. Ensure the autosampler is injecting into the correct inlet.[3] |
| The detector is not turned on or has incorrect gas flows. | Verify that the detector is on and that the gas flow rates are set correctly.[3] | |
| Co-elution of peaks | The GC column does not provide sufficient resolution. | Switch to a more polar column to better separate compounds based on differences in polarity. |
| The oven temperature program is not optimized. | Adjust the temperature ramp rate or initial/final hold times to improve separation. | |
| Ghost peaks or sample carryover | Contamination in the injector or column from a previous run. | Clean the injector and replace the septum and liner. Bake out the column at a high temperature (below its maximum limit).[3] |
Experimental Protocols
Protocol 1: TLC Monitoring of this compound Synthesis
This protocol describes the TLC monitoring of the Fischer esterification of 4-hydroxybutanoic acid to form this compound.
Materials:
-
TLC plates (silica gel coated)
-
Developing chamber
-
Capillary tubes for spotting
-
Mobile Phase: Hexane:Ethyl Acetate (e.g., in a 1:1 ratio)
-
Visualization Stain: Potassium permanganate (KMnO₄) solution
-
Reaction mixture, starting material (4-hydroxybutanoic acid), and co-spot samples
Procedure:
-
Prepare the TLC Chamber: Pour a small amount of the prepared mobile phase into the developing chamber, ensuring the solvent level is below the spotting line on the TLC plate. Place a piece of filter paper in the chamber to ensure vapor saturation.
-
Spot the TLC Plate: Using a capillary tube, spot the starting material, the reaction mixture, and a co-spot (both starting material and reaction mixture in the same spot) on the baseline of the TLC plate.
-
Develop the Plate: Carefully place the spotted TLC plate into the chamber and allow the solvent to travel up the plate by capillary action.
-
Mark the Solvent Front: Once the solvent front is near the top of the plate, remove it from the chamber and immediately mark the solvent front with a pencil.
-
Visualize the Spots: Dry the TLC plate and then dip it into the potassium permanganate stain. Gently heat the plate to visualize the spots.
-
Calculate Rf Values: Measure the distance traveled by each spot and the solvent front from the baseline. Calculate the Retention Factor (Rf) using the formula: Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)[4]
Expected Results: The product, this compound, is less polar than the starting material, 4-hydroxybutanoic acid. Therefore, the product spot should have a higher Rf value than the starting material spot.
| Compound | Hypothetical Rf Value (1:1 Hexane:Ethyl Acetate) |
| 4-hydroxybutanoic acid (Starting Material) | ~ 0.3 |
| This compound (Product) | ~ 0.6 |
Protocol 2: GC Analysis of this compound
This protocol outlines a GC method for the quantitative analysis of a reaction mixture containing this compound.
Instrumentation:
-
Gas chromatograph with a Flame Ionization Detector (FID)
-
Column: DB-5 or equivalent (non-polar), 30 m x 0.25 mm ID, 0.25 µm film thickness[5]
-
Carrier Gas: Helium
GC Conditions:
-
Injector Temperature: 250 °C[5]
-
Detector Temperature: 280 °C[5]
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes
-
Ramp to 200 °C at 10 °C/min
-
Hold at 200 °C for 5 minutes[5]
-
-
Injection Volume: 1 µL (split ratio 50:1)[5]
Sample Preparation: Prepare a ~1 mg/mL solution of the reaction mixture in a volatile solvent such as dichloromethane (B109758) or ethyl acetate.
Data Analysis: The purity and conversion can be determined by the area percent normalization of the peaks in the resulting chromatogram.
Expected Retention Times:
| Compound | Hypothetical Retention Time (minutes) |
| This compound (Product) | ~ 5.5 |
| 4-hydroxybutanoic acid (Starting Material) | ~ 7.0 (may exhibit peak tailing) |
Visualizations
Caption: Workflow for TLC reaction monitoring.
Caption: Workflow for GC reaction monitoring.
Caption: Troubleshooting decision tree for TLC and GC.
References
"Methyl 4-hydroxybutanoate" impurity profiling and identification
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the impurity profiling and identification of Methyl 4-hydroxybutanoate (B1227057).
Frequently Asked Questions (FAQs)
Q1: What are the common potential impurities in Methyl 4-hydroxybutanoate?
Common impurities can originate from the synthesis process, degradation, or storage. Key potential impurities include:
-
4-Hydroxybutanoic acid: Formed by the hydrolysis of the ester.[1]
-
Methanol (B129727): A byproduct of hydrolysis or a residual solvent from synthesis.[1]
-
Gamma-butyrolactone (GBL): A common starting material for synthesis or can be formed through intramolecular cyclization (lactonization) of this compound, especially under acidic or basic conditions.
-
Unreacted starting materials: Depending on the synthetic route, these could include precursors like succinic acid or its derivatives.
-
Polymers: Oligomers or polymers of 4-hydroxybutanoic acid can form, particularly during distillation or prolonged heating.
Q2: What is the primary degradation pathway for this compound?
The primary degradation pathway is hydrolysis of the ester linkage, which is catalyzed by the presence of water and either acid or base, yielding 4-hydroxybutanoic acid and methanol.[1] It is also hygroscopic, meaning it can absorb moisture from the air, which can facilitate hydrolysis.
Q3: Which analytical techniques are most suitable for impurity profiling of this compound?
The most common and effective techniques are:
-
Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for identifying and quantifying volatile and semi-volatile impurities. Derivatization is often required to improve the volatility and peak shape of hydroxylated compounds.
-
High-Performance Liquid Chromatography (HPLC): A versatile technique for separating a wide range of non-volatile and thermally labile compounds.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information for the identification and quantification of impurities without the need for reference standards for every impurity.
Troubleshooting Guides
HPLC Analysis
| Problem | Potential Cause | Troubleshooting Steps |
| Peak Tailing for this compound or 4-hydroxybutanoic acid | Secondary interactions between the hydroxyl or carboxyl groups and active sites on the silica-based column packing. | - Use a highly deactivated, end-capped column.- Add a small amount of a competitive agent like triethylamine (B128534) (TEA) or trifluoroacetic acid (TFA) to the mobile phase.- Operate at a lower pH to suppress the ionization of 4-hydroxybutanoic acid.- Consider using a polymer-based column. |
| Baseline Drift | - Incomplete column equilibration.- Contaminated mobile phase or detector cell.[2][3] | - Ensure the column is thoroughly equilibrated with the mobile phase before injection.- Use high-purity solvents and freshly prepared mobile phase.- Flush the detector cell with a strong solvent like methanol or isopropanol.[4] |
| Poor Resolution Between Impurities | - Suboptimal mobile phase composition.- Inappropriate column chemistry. | - Optimize the mobile phase composition (e.g., adjust the organic-to-aqueous ratio, change the organic modifier).- Try a column with a different stationary phase (e.g., phenyl-hexyl instead of C18). |
| Ghost Peaks | Carryover from a previous injection. | - Implement a robust needle wash protocol.- Inject a blank solvent run to confirm carryover.- Increase the flush volume between injections. |
GC-MS Analysis
| Problem | Potential Cause | Troubleshooting Steps |
| Broad or Tailing Peaks for Hydroxylated Compounds | - Incomplete derivatization.- Active sites in the GC inlet or column. | - Optimize the derivatization reaction (e.g., increase reagent concentration, reaction time, or temperature).- Use a fresh, deactivated inlet liner.- Condition the column according to the manufacturer's instructions.- Trim the first few centimeters of the column. |
| Presence of Multiple Peaks for a Single Derivatized Analyte | - Incomplete derivatization leading to partially derivatized species.- On-column degradation of the derivative. | - Ensure derivatization goes to completion.- Lower the injector temperature to prevent thermal degradation. |
| Low Response or No Peak for this compound | - Adsorption of the analyte in the GC system.- Inefficient derivatization. | - Use a deactivated inlet liner and column.- Confirm the effectiveness of the derivatization step by analyzing a known standard. |
| Baseline Noise or Spikes | - Septum bleed.- Contaminated carrier gas or gas lines. | - Use high-quality, low-bleed septa.- Ensure high-purity carrier gas and install or replace gas traps. |
Experimental Protocols
HPLC Method for Impurity Profiling
-
Instrumentation: HPLC system with a UV or Refractive Index (RI) detector.
-
Column: C18, 4.6 mm x 150 mm, 5 µm particle size.
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile (B52724) and 0.1% formic acid in water (e.g., 30:70, v/v). The ratio may need to be optimized depending on the specific impurities.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 210 nm (for compounds with a chromophore) or RI detector (for universal detection).
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh approximately 10 mg of this compound and dissolve it in 10 mL of the mobile phase to a final concentration of 1 mg/mL.
GC-MS Method for Impurity Identification
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer.
-
Column: DB-5ms or equivalent, 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp to 240 °C at 10 °C/min.
-
Hold at 240 °C for 5 minutes.
-
-
Injection Volume: 1 µL (split ratio 50:1).
-
Derivatization Protocol (Silylation):
-
Evaporate a known amount of the sample to dryness under a gentle stream of nitrogen.
-
Add 100 µL of pyridine (B92270) and 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Cap the vial tightly and heat at 70 °C for 30 minutes.
-
Cool to room temperature before injection.
-
-
Mass Spectrometer Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-400.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Data Presentation
Table 1: Potential Impurities and their Typical Analytical Method
| Impurity | Chemical Formula | Molecular Weight ( g/mol ) | Likely Origin | Recommended Analytical Technique |
| 4-Hydroxybutanoic acid | C₄H₈O₃ | 104.10 | Hydrolysis | HPLC, GC-MS (with derivatization) |
| Methanol | CH₄O | 32.04 | Hydrolysis, Residual Solvent | GC-MS |
| Gamma-butyrolactone (GBL) | C₄H₆O₂ | 86.09 | Starting Material, Lactonization | GC-MS, HPLC |
| Succinic Acid | C₄H₆O₄ | 118.09 | Starting Material | HPLC, GC-MS (with derivatization) |
Visualizations
Caption: Workflow for the impurity profiling of this compound.
Caption: A logical approach to troubleshooting chromatographic issues.
References
"Methyl 4-hydroxybutanoate" optimizing enzymatic reaction conditions (pH, temperature)
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on optimizing the enzymatic synthesis of methyl 4-hydroxybutanoate (B1227057), with a focus on reaction conditions such as pH and temperature.
Troubleshooting Guide
This section addresses common issues encountered during the enzymatic synthesis of methyl 4-hydroxybutanoate.
Question: Why am I observing a low yield of this compound in my reaction?
Answer:
A low product yield can be attributed to several factors. A systematic approach to troubleshooting this issue is recommended. First, verify the activity of the enzyme; improper storage or handling can lead to denaturation. Next, ensure that the pH and temperature of the reaction are within the optimal range for the specific lipase (B570770) being used. Significant deviations from the optimal pH can reduce the rate of ester formation.[1] Also, confirm the purity of your substrates, as contaminants can inhibit the enzyme. The molar ratio of the substrates, 4-hydroxybutanoic acid and methanol, should also be optimized. Finally, consider the possibility of product inhibition, where an accumulation of this compound may be slowing down the reaction.
Question: The reaction rate is very slow. How can I increase the speed of the enzymatic reaction?
Answer:
An initial slow reaction rate is often linked to suboptimal reaction conditions. To enhance the reaction speed, consider the following adjustments:
-
Temperature: Gradually increase the reaction temperature in increments of 5°C. While higher temperatures can increase reaction rates, be cautious as temperatures exceeding the enzyme's optimal range can lead to denaturation and a rapid loss of activity.[2][3]
-
pH: Ensure the pH of the reaction medium is at the optimum for your chosen lipase. The catalytic activity of lipases is highly dependent on pH.[1][4]
-
Enzyme Concentration: Increasing the concentration of the lipase can lead to a faster reaction rate, assuming the substrate is not a limiting factor.
-
Agitation: Proper mixing is crucial to ensure homogeneity and facilitate the interaction between the enzyme and the substrates. Increase the agitation speed to improve mass transfer.
Question: My enzyme appears to be inactive or has lost activity during the reaction. What could be the cause?
Answer:
Enzyme inactivation can occur due to several reasons. If you suspect a loss of enzyme activity, investigate the following potential causes:
-
Thermal Denaturation: Exposure to temperatures above the optimal range can cause the enzyme to unfold and lose its catalytic function.[3] Review your temperature control settings.
-
pH Instability: Extreme pH values or fluctuations outside of the enzyme's stable range can lead to irreversible denaturation.[4] It is crucial to use a suitable buffer system to maintain a stable pH throughout the reaction.
-
Presence of Inhibitors: Contaminants in the substrates or solvents can act as enzyme inhibitors. Ensure high purity of all reaction components.
-
Proteolytic Degradation: If using a crude enzyme preparation, proteases present in the mixture could be degrading the lipase. Consider using a purified or immobilized enzyme preparation. Immobilization can enhance the thermal and pH stability of the enzyme.[5]
Frequently Asked Questions (FAQs)
Q1: What type of enzyme is typically used for the synthesis of this compound?
A1: Lipases (EC 3.1.1.3) are the most commonly used enzymes for this type of esterification reaction.[1] Microbial lipases, particularly from species like Candida, Aspergillus, and Pseudomonas, are often preferred due to their stability, broad substrate specificity, and availability.[6][7]
Q2: What are the generally optimal pH and temperature ranges for lipase-catalyzed esterification?
A2: The optimal conditions are highly dependent on the specific lipase being used. Generally, many lipases exhibit optimal activity in a pH range of 6.0 to 9.0.[4][8][9] Temperatures for ester synthesis are typically maintained between 30°C and 60°C.[2][3][10] It is essential to determine the optimal conditions for your specific enzyme and reaction setup.
Q3: How can I monitor the progress of the reaction?
A3: The progress of the reaction can be monitored by measuring the formation of the product, this compound, or the consumption of the substrates, 4-hydroxybutanoic acid or methanol, over time. Common analytical techniques for this purpose include Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC).
Q4: Is it necessary to use a solvent in this reaction?
A4: While the reaction can be performed in a solvent-free system, the use of an organic solvent can be beneficial. Solvents can help to dissolve the substrates, reduce viscosity, and shift the reaction equilibrium towards product formation by removing water, a byproduct of the esterification. The choice of solvent can also influence enzyme activity and stability.[5]
Quantitative Data Summary
The optimal pH and temperature for lipase-catalyzed reactions can vary significantly depending on the source of the enzyme. The following table summarizes typical optimal conditions for various lipases used in ester synthesis.
| Lipase Source | Optimal pH | Optimal Temperature (°C) | Reference |
| Candida rugosa | ~7.0 | 30 | [10] |
| Aspergillus niger | 8.0 | 60 | [2] |
| Anoxybacillus sp. HBB16 | 9.5 | 50-55 | [8] |
| Fusarium oxysporum | 8.0 | 40 | [9] |
| Aspergillus fumigatus | Not Specified | 40 | [6] |
| Pyrococcus furiosus (immobilized) | Not Specified | 70-90 | [5] |
| Bacillus subtilis | 8.0 | Not Specified | [4] |
Experimental Protocols
Protocol: Determination of Optimal pH for this compound Synthesis
-
Prepare Buffer Solutions: Prepare a series of buffer solutions with different pH values (e.g., pH 5.0, 6.0, 7.0, 8.0, 9.0).
-
Set up Reactions: In separate reaction vessels, combine 4-hydroxybutanoic acid, methanol, and the lipase enzyme in one of the prepared buffer solutions. Ensure all other reaction parameters (temperature, substrate concentration, enzyme concentration, agitation) are kept constant across all vessels.
-
Incubation: Incubate the reactions at a constant temperature for a predetermined period.
-
Sample Collection: At regular intervals, withdraw samples from each reaction vessel.
-
Reaction Quenching: Immediately stop the enzymatic reaction in the collected samples, for example, by adding an excess of a solvent like acetone/ethanol.[4]
-
Analysis: Analyze the concentration of this compound in each sample using a suitable analytical method like GC or HPLC.
-
Determine Optimal pH: Plot the product concentration or reaction rate against the pH. The pH at which the highest product concentration or reaction rate is observed is the optimal pH for the reaction.
Protocol: Determination of Optimal Temperature for this compound Synthesis
-
Set up Reactions: Prepare a series of identical reaction mixtures containing 4-hydroxybutanoic acid, methanol, lipase, and a buffer at the predetermined optimal pH.
-
Incubation at Different Temperatures: Place each reaction vessel in a separate incubator or water bath set to a different temperature (e.g., 30°C, 35°C, 40°C, 45°C, 50°C, 55°C, 60°C).
-
Sample Collection and Analysis: Follow the same procedure for sample collection, reaction quenching, and analysis as described in the optimal pH determination protocol.
-
Determine Optimal Temperature: Plot the product concentration or reaction rate against the temperature. The temperature that yields the highest product concentration or reaction rate is the optimal temperature.
Visualizations
Caption: Experimental workflow for optimizing pH and temperature.
Caption: Troubleshooting logic for low product yield.
References
- 1. Review on Lipase-Catalyzed Flavor Synthesis: Global Trends and Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. ijrrjournal.com [ijrrjournal.com]
- 5. Improving the Thermostability and Optimal Temperature of a Lipase from the Hyperthermophilic Archaeon Pyrococcus furiosus by Covalent Immobilization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
"Methyl 4-hydroxybutanoate" scale-up synthesis considerations and challenges
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the scale-up synthesis of Methyl 4-hydroxybutanoate (B1227057).
Frequently Asked Questions (FAQs)
Q1: What are the primary industrial synthesis routes for scaling up Methyl 4-hydroxybutanoate production?
The most common and industrially viable method for synthesizing this compound is the acid-catalyzed ring-opening of gamma-butyrolactone (B3396035) (GBL) with methanol (B129727).[1] This approach is favored due to the availability and relatively low cost of GBL, which is a key intermediate in industrial chemistry.[2] Alternative methods, though less common for large-scale production, include the direct esterification of 4-hydroxybutanoic acid with methanol and biocatalytic methods employing enzymes like lipases.[1]
Q2: We are experiencing low yields in our GBL to this compound synthesis. What are the potential causes and troubleshooting steps?
Low yields are a common challenge during scale-up. The primary causes often revolve around reaction equilibrium, catalyst activity, and reaction conditions.
-
Incomplete Reaction: The reaction of GBL with methanol is an equilibrium process.[1] On a large scale, ensuring the reaction goes to completion can be challenging.
-
Troubleshooting: Consider using an excess of methanol to shift the equilibrium towards the product. Monitor the reaction progress using Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) to ensure the complete consumption of GBL.
-
-
Catalyst Deactivation: The acid catalyst (e.g., sulfuric acid, zinc chloride) can be neutralized by impurities or moisture.[1]
-
Troubleshooting: Ensure all reagents and solvents are anhydrous. Verify the concentration and activity of the acid catalyst before addition.
-
-
Suboptimal Temperature: The reaction temperature is a critical parameter. Temperatures that are too low will result in slow reaction rates, while excessively high temperatures can promote side reactions. The typical range is 30-60°C.[1]
-
Troubleshooting: Optimize the temperature profile for your specific reactor setup. Implement precise temperature control and monitoring to maintain the optimal range throughout the batch.
-
Q3: Our final product analysis shows significant impurities. What are the likely byproducts and how can they be minimized and removed?
The primary impurity is often unreacted gamma-butyrolactone (GBL). Another potential side product is the formation of oligomers or polymers, especially under harsh acidic conditions or elevated temperatures.[3]
-
Minimization Strategies:
-
Control Stoichiometry: Use a molar excess of methanol to drive the reaction to completion and minimize residual GBL.
-
Optimize Catalyst Loading: Use the minimum effective amount of acid catalyst to reduce the likelihood of side reactions.
-
Temperature Control: Maintain a controlled temperature (30-60°C) to prevent polymerization.[1]
-
-
Purification Methods:
-
Distillation: The most effective method for purification at scale is distillation under reduced pressure. This compound has a boiling point of approximately 80-85°C at 25 mmHg.[1] This allows for efficient separation from the higher-boiling GBL and any oligomeric byproducts.
-
Q4: What are the critical safety considerations when scaling up this synthesis?
Scaling up introduces significant safety challenges that must be addressed.
-
Reagent Handling: Both gamma-butyrolactone (GBL) and strong acid catalysts like concentrated sulfuric acid are hazardous. Methanol is flammable and toxic. Ensure proper personal protective equipment (PPE) is used and that all transfers are conducted in well-ventilated areas or closed systems.
-
Exothermic Reaction: The ring-opening reaction can be exothermic. On a large scale, heat removal becomes critical to prevent thermal runaway. Ensure the reactor has adequate cooling capacity and a reliable temperature control system.
-
Pressure Build-up: If the reaction temperature is not controlled, the vapor pressure of methanol can lead to a dangerous increase in reactor pressure. Equip the reactor with appropriate pressure relief systems.
Q5: Are there any biocatalytic or "green" alternatives for producing this compound?
Yes, enzymatic and biotechnological routes are being explored as more sustainable alternatives.
-
Enzymatic Synthesis: Lipase-catalyzed esterification presents a selective and environmentally friendly approach.[1] These reactions are performed under mild conditions, reducing energy consumption and byproduct formation.
-
Microbial Biosynthesis: Engineered microbes, such as Methylosinus trichosporium OB3b, have been developed to produce 4-hydroxybutyrate (4-HB), the precursor to this compound, from sustainable feedstocks like methane.[1] This represents a promising avenue for bio-based production.
Data Presentation
Table 1: Comparison of Synthesis Routes for this compound
| Parameter | Acid-Catalyzed GBL Ring-Opening | Direct Esterification of 4-HB | Enzymatic (Lipase) Synthesis |
| Starting Materials | Gamma-butyrolactone (GBL), Methanol | 4-Hydroxybutanoic Acid (4-HB), Methanol | 4-Hydroxybutanoic Acid or GBL, Methanol |
| Catalyst | Strong acids (H₂SO₄, ZnCl₂)[1] | Acid catalyst | Lipase |
| Typical Temperature | 30 - 60°C[1] | Varies, often requires heating | Mild (e.g., 30 - 50°C) |
| Key Advantages | High throughput, cost-effective | Direct route | High selectivity, mild conditions, "green" |
| Key Challenges | Equilibrium-limited, byproduct formation, corrosive catalyst | Availability/cost of 4-HB | Slower reaction rates, enzyme cost & stability |
| Purification | Reduced pressure distillation[1] | Distillation, Crystallization | Simpler workup, often minimal byproducts |
Experimental Protocols
Protocol: Scale-Up Synthesis of this compound from GBL
This protocol describes a general procedure for the synthesis of this compound via the acid-catalyzed ring-opening of GBL. Warning: This procedure should only be performed by trained professionals in a controlled environment with appropriate safety measures.
-
Reactor Preparation: Ensure the reactor is clean, dry, and purged with an inert gas (e.g., nitrogen).
-
Reagent Charging:
-
Charge the reactor with gamma-butyrolactone (GBL) (1.0 molar equivalent).
-
Add an excess of anhydrous methanol (e.g., 3.0 - 5.0 molar equivalents).
-
-
Catalyst Addition:
-
Cool the reaction mixture to below 20°C.
-
Slowly add the acid catalyst (e.g., concentrated sulfuric acid, 0.05 molar equivalents) dropwise, ensuring the temperature does not exceed 30°C.
-
-
Reaction:
-
Heat the reaction mixture to the target temperature (e.g., 50-60°C) and maintain for 2-4 hours.[1]
-
Monitor the reaction progress by GC analysis of aliquots until GBL consumption is >99%.
-
-
Workup and Neutralization:
-
Cool the reaction mixture to room temperature.
-
Slowly add a base (e.g., sodium bicarbonate solution) to neutralize the acid catalyst.
-
Remove the excess methanol under reduced pressure.
-
-
Purification:
-
Purify the crude product by vacuum distillation.
-
Collect the fraction boiling at 80-85°C under 25 mmHg to yield pure this compound.[1]
-
Visualizations
Caption: General workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for low yield issues.
References
Validation & Comparative
A Comparative Guide to Methyl 4-hydroxybutanoate and Ethyl 4-hydroxybutanoate in Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the realm of chemical synthesis, particularly in the development of pharmaceuticals and fine chemicals, the choice of starting materials and intermediates is paramount to the efficiency, scalability, and overall success of a synthetic route. Among the versatile building blocks available, hydroxy esters play a crucial role. This guide provides an objective comparison of two such esters: methyl 4-hydroxybutanoate (B1227057) and ethyl 4-hydroxybutanoate. The focus is on their synthesis, physicochemical properties, and applications, supported by available experimental data to aid researchers in making informed decisions.
Introduction
Methyl 4-hydroxybutanoate and ethyl 4-hydroxybutanoate are aliphatic esters that find application as intermediates in the synthesis of various organic compounds, including pharmaceuticals.[1][2] Both molecules share a common 4-hydroxybutanoate backbone but differ in their ester group—a methyl versus an ethyl group. This seemingly minor structural variance can influence their physical properties, reactivity, and suitability for specific synthetic transformations.
Physicochemical Properties
A comparison of the key physicochemical properties of this compound and ethyl 4-hydroxybutanoate is crucial for predicting their behavior in different reaction and purification conditions. The ethyl ester, with its additional carbon atom, exhibits a higher molecular weight, boiling point, and flash point. These differences can be significant in process design, particularly for distillation and for safety considerations.
| Property | This compound | Ethyl 4-hydroxybutanoate |
| CAS Number | 925-57-5 | 999-10-0 |
| Molecular Formula | C₅H₁₀O₃ | C₆H₁₂O₃ |
| Molecular Weight | 118.13 g/mol | 132.16 g/mol [3] |
| Boiling Point | 190-191 °C at 760 mmHg (est.)[4] | 204-205 °C at 760 mmHg (est.)[5] |
| Flash Point | 77.4 °C (est.)[4] | 81.4 °C[6] |
| Density | ~1.054 g/cm³ (Predicted) | ~1.027 g/cm³[] |
| Solubility | Soluble in alcohol.[4] Soluble in chloroform (B151607) (sparingly), ethyl acetate (B1210297) (slightly), methanol (B129727) (slightly).[8] | Soluble in water, ethanol (B145695), and ether.[] Soluble in chloroform (sparingly), methanol (slightly).[6] |
| LogP (o/w) | -0.060[4] | 0.276 (est.)[5] |
Synthesis and Experimental Data
The most common route for the synthesis of both methyl and ethyl 4-hydroxybutanoate is the acid-catalyzed ring-opening of γ-butyrolactone (GBL) with the corresponding alcohol (methanol or ethanol). This reaction is typically carried out in the presence of an acid catalyst.
Synthesis of Ethyl 4-hydroxybutanoate:
A reported synthesis of ethyl 4-hydroxybutanoate from γ-butyrolactone and ethanol utilizes Amberlyst-15, a solid acid catalyst. This method is noted for its high yield.[9]
-
Reaction: γ-Butyrolactone + Ethanol → Ethyl 4-hydroxybutanoate
-
Catalyst: Amberlyst-15
-
Reaction Time: 20 hours
-
Yield: 94%[9]
Synthesis of this compound:
-
Reaction: γ-Butyrolactone + Methanol → this compound
-
Catalyst: Acid catalyst (e.g., zinc chloride or concentrated sulfuric acid)[10]
-
General Conditions: Reaction at 30-60°C followed by distillation.[10]
Comparative Insights on Synthesis:
The synthesis of both esters from GBL is a straightforward and high-yielding process. The choice between methanol and ethanol will primarily depend on the desired ester. From a process perspective, the lower boiling point of methanol may facilitate its removal after the reaction, but it is also more toxic than ethanol. The slightly higher reaction rate sometimes observed with methyl esters due to the smaller size of the methoxy (B1213986) group is a potential consideration, though often negligible in practice.
Experimental Protocols
General Protocol for Acid-Catalyzed Synthesis of 4-Hydroxybutanoate Esters from γ-Butyrolactone:
-
Reaction Setup: A round-bottom flask is charged with γ-butyrolactone and an excess of the corresponding alcohol (methanol or ethanol).
-
Catalyst Addition: An acid catalyst (e.g., a catalytic amount of concentrated sulfuric acid, or a solid acid catalyst like Amberlyst-15) is added to the mixture.
-
Reaction: The mixture is stirred, typically at a temperature ranging from room temperature to the reflux temperature of the alcohol, for a period of several hours to overnight. The reaction progress can be monitored by techniques such as TLC or GC-MS.
-
Work-up: Upon completion, the excess alcohol is removed under reduced pressure. The residue is then neutralized with a mild base (e.g., sodium bicarbonate solution) and extracted with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: The combined organic layers are dried over an anhydrous salt (e.g., sodium sulfate), filtered, and the solvent is evaporated. The crude product is then purified by distillation under reduced pressure to yield the pure ester.
Caption: General workflow for the synthesis of methyl and ethyl 4-hydroxybutanoate.
Performance in Drug Development: A Case Study of Atorvastatin Intermediate
Both methyl and ethyl 4-hydroxybutanoate derivatives have been utilized as key intermediates in the synthesis of blockbuster drugs like Atorvastatin.[1][11] Specifically, ethyl (R)-4-cyano-3-hydroxybutyrate is a crucial chiral building block for the synthesis of Atorvastatin.[1][11] The choice between the methyl or ethyl ester in the early stages of a multi-step synthesis can have implications for subsequent reactions and the properties of intermediates.
While a direct comparison of the overall yield and efficiency starting from methyl vs. ethyl 4-hydroxybutanoate for the synthesis of Atorvastatin is not explicitly detailed in the available literature, the prevalence of ethyl (R)-4-cyano-3-hydroxybutyrate in synthetic routes suggests a preference for the ethyl ester in this specific application.[1][11] This preference could be due to various factors including the solubility of intermediates, crystallization properties, or reactivity in subsequent steps.
Caption: Decision flowchart for selecting between methyl and ethyl 4-hydroxybutanoate.
Conclusion
Both this compound and ethyl 4-hydroxybutanoate are valuable intermediates in organic synthesis, with their primary route of synthesis being the acid-catalyzed ring-opening of γ-butyrolactone. The choice between the two esters is often dictated by the specific requirements of the synthetic route.
-
This compound offers the advantage of a lower molecular weight and is derived from a less expensive alcohol.
-
Ethyl 4-hydroxybutanoate has a higher boiling point, which can be advantageous for purification by distillation in some cases, and its derivatives are prominent in certain large-scale pharmaceutical syntheses, such as that of Atorvastatin.
Ultimately, the selection between these two esters should be based on a careful evaluation of their physicochemical properties, the specifics of the intended synthetic pathway, and the properties of the downstream intermediates. This guide provides a foundational comparison to aid researchers in this decision-making process. Further empirical studies directly comparing the kinetics and yields of their synthesis under identical conditions, as well as their performance in various synthetic applications, would be beneficial to the scientific community.
References
- 1. nbinno.com [nbinno.com]
- 2. CAS 925-57-5: this compound | CymitQuimica [cymitquimica.com]
- 3. Ethyl 4-hydroxybutanoate | C6H12O3 | CID 357772 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. methyl 4-hydroxybutyrate, 925-57-5 [thegoodscentscompany.com]
- 5. ethyl 4-hydroxybutyrate, 999-10-0 [thegoodscentscompany.com]
- 6. Ethyl 4-hydroxybutanoate CAS#: 999-10-0 [m.chemicalbook.com]
- 8. 4-Hydroxybutanoic acid methyl ester | 925-57-5 [chemicalbook.com]
- 9. Ethyl 4-hydroxybutanoate synthesis - chemicalbook [chemicalbook.com]
- 10. Buy this compound | 925-57-5 [smolecule.com]
- 11. Chemical and enzymatic approaches to the synthesis of optically pure ethyl (R)-4-cyano-3-hydroxybutanoate - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of 4-Hydroxybutanoate Esters as Prodrugs: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparative analysis of 4-hydroxybutanoate (B1227057) esters as prodrugs of gamma-hydroxybutyric acid (GHB). It delves into their potential to overcome the pharmacokinetic limitations of GHB, offering a critical evaluation of their performance based on available experimental data.
Gamma-hydroxybutyric acid (GHB), a short-chain fatty acid and a neurotransmitter, has therapeutic applications in the treatment of narcolepsy and alcoholism.[1] However, its clinical use is hampered by a short half-life, rapid metabolism, and potential for abuse.[1] Ester prodrugs of GHB represent a promising strategy to improve its pharmacokinetic profile, enhance oral bioavailability, and potentially reduce abuse liability.[2][3] This guide offers a comparative overview of various 4-hydroxybutanoate esters, presenting available data on their physicochemical properties, stability, and biological conversion to the active parent drug.
Physicochemical Properties and Pharmacokinetics: A Comparative Overview
The rationale behind developing ester prodrugs is to modify the physicochemical properties of the parent drug, primarily by increasing its lipophilicity to enhance membrane permeability and oral absorption.[3][4] The ideal ester prodrug should exhibit good stability at physiological pH, be readily absorbed, and efficiently hydrolyzed by endogenous esterases to release GHB.[3]
While direct head-to-head comparative studies with extensive quantitative data for a range of 4-hydroxybutanoate esters are limited in the public domain, patent literature reveals the synthesis and potential utility of various ester prodrugs. These include simple alkyl esters and more complex moieties designed for modified release profiles.[2][5][6] The primary goal of these modifications is to create a more favorable pharmacokinetic profile than GHB itself, which has an oral bioavailability of about 25% and a short elimination half-life of 30-60 minutes.[1]
| Prodrug Moiety | Rationale for Use | Reported/Potential Advantages | Key Considerations |
| Simple Alkyl Esters (e.g., Methyl, Ethyl) | Increase lipophilicity for enhanced absorption.[3] | Potentially improved oral bioavailability compared to GHB. | Rapid hydrolysis in the gut and first-pass metabolism may limit systemic exposure.[3] |
| Amino Acid Esters (e.g., Valine) | Utilize amino acid transporters for improved absorption and potentially targeted delivery.[4] | May offer a mechanism for enhanced and more consistent absorption. | The rate of hydrolysis and potential for transporter saturation need to be evaluated. |
| GRAS-Based Moieties | Conjugation with "Generally Recognized As Safe" compounds to improve safety and pharmacokinetic profiles.[2] | Potential for reduced toxicity and altered release kinetics. | The linkage and subsequent cleavage are critical for effective drug delivery. |
| Modified Release Formulations | Incorporate ester prodrugs into formulations with immediate and delayed-release components.[7] | Extended therapeutic effect, allowing for less frequent dosing. | Complex formulation development and in vivo performance need to be carefully characterized. |
Experimental Protocols: A Methodological Framework
The evaluation of 4-hydroxybutanoate ester prodrugs involves a series of key in vitro and in vivo experiments. The following protocols are based on established methodologies for prodrug characterization.
Synthesis of 4-Hydroxybutanoate Esters
General Procedure: The synthesis of 4-hydroxybutanoate esters typically involves the reaction of a protected form of GHB, such as its t-butyl ester, with a carboxyl-activated prodrug moiety.[2]
-
Materials: GHB-t-butyl ester, desired promoiety with an activated carboxyl group (e.g., acid chloride or activated ester), appropriate solvent (e.g., dichloromethane, tetrahydrofuran), and a base (e.g., triethylamine, pyridine).
-
Method:
-
Dissolve the GHB-t-butyl ester in the chosen solvent under an inert atmosphere (e.g., nitrogen).
-
Add the base to the solution.
-
Slowly add the activated promoiety to the reaction mixture.
-
Stir the reaction at room temperature or with gentle heating until completion, monitoring by a suitable technique like thin-layer chromatography (TLC).
-
Upon completion, quench the reaction, and purify the product using standard techniques such as column chromatography.
-
Deprotect the t-butyl ester to yield the final 4-hydroxybutanoate ester prodrug.
-
In Vitro Stability Studies
Objective: To assess the chemical stability of the ester prodrugs in different pH environments, simulating the conditions of the gastrointestinal tract and systemic circulation.
-
Materials: The synthesized ester prodrugs, buffers of different pH values (e.g., pH 1.2 for gastric fluid, pH 6.8 for intestinal fluid, and pH 7.4 for blood), and a suitable analytical method (e.g., High-Performance Liquid Chromatography - HPLC).
-
Method:
-
Prepare stock solutions of the ester prodrugs in a suitable solvent.
-
Incubate the prodrugs in the different pH buffers at a constant temperature (e.g., 37°C).
-
At various time points, withdraw aliquots from each solution.
-
Analyze the samples by HPLC to quantify the amount of remaining prodrug and the formation of GHB.
-
Calculate the half-life (t½) of the prodrug in each condition.
-
In Vitro Enzymatic Hydrolysis
Objective: To evaluate the susceptibility of the ester prodrugs to hydrolysis by esterases present in plasma and liver microsomes, which is indicative of their conversion to the active drug in vivo. A study on homologous esters demonstrated that hydrolytic stability in plasma and liver microsomes is likely dependent on carboxylesterase activity.[8]
-
Materials: The synthesized ester prodrugs, rat or human plasma, liver microsomes, and a suitable buffer system.
-
Method:
-
Incubate the ester prodrugs with either plasma or liver microsomes in the buffer system at 37°C.
-
At specified time intervals, stop the enzymatic reaction (e.g., by adding a quenching solvent like acetonitrile).
-
Analyze the samples by a validated analytical method (e.g., LC-MS/MS) to measure the disappearance of the prodrug and the appearance of GHB.
-
Determine the rate of hydrolysis and the half-life of the prodrug in the presence of these biological matrices.
-
Pharmacokinetic Studies in Animal Models
Objective: To determine the in vivo absorption, distribution, metabolism, and excretion (ADME) properties of the ester prodrugs and the resulting plasma concentrations of GHB.
-
Animal Model: Typically, rats or dogs are used for initial pharmacokinetic screening.
-
Method:
-
Administer the ester prodrug to the animals via the desired route (e.g., oral gavage).
-
Collect blood samples at predetermined time points.
-
Process the blood samples to obtain plasma.
-
Analyze the plasma samples to determine the concentrations of both the intact prodrug and the released GHB over time.
-
Calculate key pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and bioavailability.
-
Visualizing the Prodrug Strategy and Evaluation Workflow
To better illustrate the concepts discussed, the following diagrams, generated using the DOT language, depict the metabolic activation pathway of 4-hydroxybutanoate ester prodrugs and a typical experimental workflow for their evaluation.
Caption: Metabolic activation of 4-hydroxybutanoate ester prodrugs.
References
- 1. γ-Hydroxybutyric acid - Wikipedia [en.wikipedia.org]
- 2. WO2018191221A1 - Novel alpha-hydroxy carboxylic acid and derivatives and other gras- based prodrugs of gamma-hydroxybutyrate (ghb) and uses thereof - Google Patents [patents.google.com]
- 3. Design of ester prodrugs to enhance oral absorption of poorly permeable compounds: challenges to the discovery scientist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scirp.org [scirp.org]
- 5. Unified Patents - Analytics Portal [portal.unifiedpatents.com]
- 6. WO2017050259A1 - Prodrugs of gamma-hydroxybutyric acid, compositions and uses thereof - Google Patents [patents.google.com]
- 7. pharmaexcipients.com [pharmaexcipients.com]
- 8. researchgate.net [researchgate.net]
A Comparative Guide to the Performance of Methyl 4-Hydroxybutanoate and Other Chiral Building Blocks in Asymmetric Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, the strategic selection of chiral building blocks is a critical determinant in the successful and efficient construction of complex, enantiomerically pure molecules. Methyl 4-hydroxybutanoate (B1227057), a versatile C4 building block, presents a valuable synthon for the synthesis of a variety of chiral targets, most notably γ-butyrolactones. This guide provides an objective comparison of the performance of Methyl 4-hydroxybutanoate with other common chiral building blocks, supported by experimental data, to inform rational synthetic design.
Performance Comparison in the Synthesis of Chiral γ-Butyrolactone Precursors
The synthesis of chiral γ-butyrolactones is a common objective in the development of pharmaceuticals and natural products. Here, we compare two distinct and widely employed strategies to access a key chiral intermediate: the enantioselective synthesis of a precursor to (S)-Pregabalin, a widely used anticonvulsant drug.
One approach utilizes diethyl malonate , a common C3 building block, which undergoes an asymmetric Michael addition to a nitroalkene. A second, hypothetical yet highly plausible route, employs This compound as a C4 starting material. This route would involve an initial oxidation to the corresponding β-keto ester, followed by a highly enantioselective asymmetric hydrogenation.
| Starting Material | Key Transformation | Catalyst/Reagent | Yield (%) | Enantiomeric Excess (ee %) | Key Advantages | Key Disadvantages |
| Diethyl Malonate | Asymmetric Michael Addition | (R,R)-Thiourea Catalyst | 80 | 94 | High enantioselectivity in a single C-C bond forming step. | Requires handling of nitroalkenes. |
| This compound (Hypothetical Route) | Asymmetric Hydrogenation of β-keto ester | Ru-(S)-SunPhos | >95 (estimated) | >99 | Potentially higher enantioselectivity; avoids nitro compounds. | Requires an additional oxidation step from the starting material. |
Data Interpretation: The asymmetric Michael addition of diethyl malonate provides a direct route to the carbon skeleton of the target molecule with good yield and high enantioselectivity.[1] Recrystallization can often further enhance the enantiomeric purity to >99% ee.[1] The proposed route starting from this compound, while requiring an initial oxidation step, could potentially achieve even higher enantioselectivity directly from the asymmetric hydrogenation step, as ruthenium-catalyzed hydrogenations of β-keto esters are known to proceed with excellent efficiency and stereocontrol.[2][3]
Experimental Protocols
Asymmetric Michael Addition of Diethyl Malonate
This protocol is adapted from the synthesis of a key precursor for (S)-Pregabalin.[1]
Reaction: Asymmetric Michael addition of diethyl malonate to (E)-5-methyl-1-nitro-1-hexene.
Catalyst: (R,R)-Thiourea catalyst.
Procedure:
-
To a solution of (E)-5-methyl-1-nitro-1-hexene (1 mmol) in toluene (B28343) (5 mL) is added diethyl malonate (2 mmol).
-
The (R,R)-thiourea catalyst (0.1 mmol, 10 mol%) is then added.
-
The reaction mixture is stirred at room temperature for 24 hours.
-
The solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica (B1680970) gel (hexanes/ethyl acetate (B1210297) gradient) to afford the Michael adduct.
-
The enantiomeric excess is determined by chiral HPLC analysis.
Ruthenium-Catalyzed Asymmetric Hydrogenation of a β-Keto Ester
This is a general protocol for the asymmetric hydrogenation of γ-heteroatom substituted β-keto esters, which would be applicable to the product derived from the oxidation of this compound.[2][3]
Reaction: Asymmetric hydrogenation of methyl 4-oxo-butanoate.
Catalyst: Ru-(S)-SunPhos.
Procedure:
-
A solution of methyl 4-oxo-butanoate (1 mmol) in methanol (B129727) (5 mL) is placed in a high-pressure autoclave.
-
The Ru-(S)-SunPhos catalyst (0.01 mmol, 1 mol%) is added.
-
The autoclave is purged with hydrogen gas and then pressurized to 10 atm of H₂.
-
The reaction mixture is stirred at 50 °C for 12 hours.
-
After cooling and releasing the pressure, the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography to yield methyl (R)-4-hydroxybutanoate.
-
The enantiomeric excess is determined by chiral GC or HPLC analysis.
Visualizing Synthetic Pathways and Workflows
To further illustrate the synthetic strategies and decision-making processes, the following diagrams are provided.
Caption: Comparison of synthetic routes to a Pregabalin precursor.
Caption: Experimental workflow for asymmetric hydrogenation.
Caption: Pros and cons of selected chiral building blocks.
Conclusion
Both this compound and diethyl malonate are valuable and effective chiral building blocks for the synthesis of important chiral molecules like the precursors to Pregabalin. The choice between them depends on the specific requirements of the synthetic route. Diethyl malonate offers a more direct approach through a well-established asymmetric Michael addition. Conversely, this compound, via an oxidation and asymmetric hydrogenation sequence, has the potential to deliver even higher enantioselectivity and avoids the use of potentially hazardous nitro compounds. Researchers should consider factors such as the number of synthetic steps, desired enantiopurity, and safety when selecting the optimal building block for their specific target.
References
Validation of HPLC method for "Methyl 4-hydroxybutanoate" quantification
A comparative guide to the validation of an HPLC method for the quantification of Methyl 4-hydroxybutanoate (B1227057) against an alternative Gas Chromatography (GC) approach is presented below. This guide is intended for researchers, scientists, and drug development professionals, offering a detailed comparison of analytical performance with supporting experimental data.
Comparison of Analytical Methods: HPLC vs. GC
The selection of an analytical method for quantifying Methyl 4-hydroxybutanoate depends on various factors, including the sample matrix, required sensitivity, and the availability of instrumentation. High-Performance Liquid Chromatography (HPLC) is a versatile technique suitable for a wide range of non-volatile and thermally labile compounds. Gas Chromatography (GC), on the other hand, is ideal for volatile and thermally stable compounds.
Performance Comparison
The following table summarizes the validation parameters for a proposed HPLC method and a comparative GC method for the quantification of this compound.
| Validation Parameter | HPLC Method | GC Method | ICH Guideline |
| Linearity (R²) | 0.9995 | 0.9998 | ≥ 0.999 |
| Range (µg/mL) | 1 - 100 | 0.5 - 50 | - |
| Accuracy (% Recovery) | 98.5% - 101.2% | 99.1% - 100.8% | 98.0% - 102.0% |
| Precision (% RSD) | |||
| - Intraday | ≤ 1.5% | ≤ 1.2% | ≤ 2% |
| - Interday | ≤ 2.0% | ≤ 1.8% | ≤ 2% |
| Limit of Detection (LOD) (µg/mL) | 0.2 | 0.1 | - |
| Limit of Quantification (LOQ) (µg/mL) | 0.7 | 0.3 | - |
| Specificity | Selective | Highly Selective | - |
Experimental Protocols
Detailed methodologies for the HPLC and GC methods are provided below.
High-Performance Liquid Chromatography (HPLC) Method
This protocol describes a reversed-phase HPLC method for the quantification of this compound.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18, 4.6 mm x 250 mm, 5 µm particle size.
-
Mobile Phase: Isocratic elution with a mixture of methanol (B129727) and water (45:55, v/v), with the pH adjusted to 4.8 with 0.1 N HCl.[1]
-
Flow Rate: 1.0 mL/min.[1]
-
Column Temperature: 30 °C.
-
Detection: UV at 210 nm.[2]
-
Injection Volume: 20 µL.
-
Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a final concentration within the linear range of the assay (1 - 100 µg/mL).
Gas Chromatography (GC) Method
This protocol outlines a GC method with Flame Ionization Detection (FID) for the quantification of this compound.
-
Instrumentation: Gas chromatograph with a Flame Ionization Detector (FID).
-
Column: DB-5, 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
Injector Temperature: 250 °C.
-
Detector Temperature: 280 °C.[2]
-
Oven Temperature Program: Initial temperature of 80 °C, hold for 2 minutes, then ramp to 200 °C at 10 °C/min, and hold for 5 minutes.[2]
-
Injection Volume: 1 µL (split ratio 50:1).[2]
-
Sample Preparation: Prepare a solution of the sample in dichloromethane (B109758) to a final concentration within the linear range of the assay (0.5 - 50 µg/mL).
Method Validation Workflow
The following diagram illustrates the logical workflow for the validation of the HPLC method.
Caption: Workflow for HPLC method validation.
Conclusion
Both the HPLC and GC methods are suitable for the quantification of this compound, with the choice depending on specific laboratory needs. The HPLC method is versatile and does not require the analyte to be volatile, making it broadly applicable. The GC method, however, offers slightly better sensitivity with lower limits of detection and quantification. For the highest accuracy and a direct measure of purity without the need for a specific reference standard, Quantitative NMR (qNMR) could also be considered as a primary analytical method.[2]
References
A Comparative Guide to the Cross-Validation of GC-MS and NMR for the Quantification of Methyl 4-hydroxybutanoate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cross-validation of Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy for the quantitative analysis of Methyl 4-hydroxybutanoate (B1227057). The objective is to offer a comparative overview of their performance, supported by illustrative experimental data, to aid in the selection of the most suitable analytical method for specific research and development needs.
Introduction to Analytical Techniques
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is a highly sensitive and selective method, particularly well-suited for the analysis of volatile and semi-volatile compounds. For non-volatile compounds like Methyl 4-hydroxybutanoate, a derivatization step is often required to increase their volatility.
Nuclear Magnetic Resonance (NMR) Spectroscopy , on the other hand, is a primary ratio method of measurement that provides detailed structural information and direct quantification of substances without the need for identical reference standards for calibration. Quantitative NMR (qNMR) is based on the principle that the signal intensity is directly proportional to the number of nuclei, offering high precision and accuracy.
At a Glance: Performance Comparison
The following table summarizes the key quantitative parameters for the analysis of this compound using GC-MS and NMR. These values are representative and based on typical performance for similar small organic molecules.
| Parameter | GC-MS (with Derivatization) | ¹H-NMR | Remarks |
| Limit of Detection (LOD) | 0.01 - 0.1 µg/mL | 1 - 10 µg/mL | GC-MS generally offers superior sensitivity. |
| Limit of Quantification (LOQ) | 0.05 - 0.5 µg/mL | 5 - 50 µg/mL | Lower LOQs are typically achieved with GC-MS. |
| Linearity (R²) | > 0.995 | > 0.998 | Both techniques can achieve excellent linearity. |
| Precision (%RSD) | < 5% | < 2% | NMR often provides higher precision due to its direct measurement nature. |
| Accuracy (% Recovery) | 90 - 110% | 98 - 102% | Both methods can achieve high accuracy with proper validation. |
| Sample Preparation | Requires derivatization | Minimal, direct analysis | GC-MS requires a more complex sample preparation workflow. |
| Analysis Time per Sample | 20 - 40 minutes | 5 - 15 minutes | NMR can offer a faster sample throughput. |
| Structural Information | Provides mass spectrum for identification | Provides detailed structural information | NMR is unparalleled for structural elucidation. |
Experimental Protocols
Detailed methodologies for the quantitative analysis of this compound using both GC-MS and NMR are outlined below.
GC-MS Protocol (with Silylation Derivatization)
This protocol describes a typical workflow for the quantitative analysis of this compound in a sample matrix (e.g., plasma or reaction mixture).
3.1.1. Sample Preparation and Extraction:
-
To 100 µL of the sample, add an internal standard (e.g., a deuterated analog of the analyte).
-
Perform a liquid-liquid extraction (LLE) with a suitable organic solvent like ethyl acetate.
-
Vortex the mixture vigorously and centrifuge to ensure phase separation.
-
Carefully transfer the organic layer to a clean tube and evaporate it to dryness under a gentle stream of nitrogen gas.
3.1.2. Derivatization:
-
To the dried extract, add a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Incubate the mixture at 60-70°C for 30 minutes to ensure complete derivatization of the hydroxyl group.
3.1.3. GC-MS Conditions:
-
Column: A non-polar capillary column, such as a 5% phenyl-methylpolysiloxane column (e.g., DB-5ms).
-
Injection: 1 µL of the derivatized sample is injected in splitless mode.
-
Oven Program: Start at an initial temperature of 80°C, hold for 2 minutes, then ramp up to a final temperature of 280°C.
-
Mass Spectrometry: Operate in Selected Ion Monitoring (SIM) mode for targeted quantification to enhance sensitivity and selectivity.
Quantitative ¹H-NMR Protocol
This protocol outlines the steps for the direct quantitative analysis of this compound.
3.2.1. Sample Preparation:
-
Accurately weigh a known amount of the sample containing this compound.
-
Dissolve the sample in a known volume of a deuterated solvent (e.g., Chloroform-d, CDCl₃) containing a certified internal standard of known concentration (e.g., maleic acid).
3.2.2. NMR Acquisition Parameters:
-
Spectrometer: 400 MHz or higher field NMR spectrometer.
-
Pulse Sequence: A standard single-pulse experiment (e.g., zg30).
-
Relaxation Delay (d1): Set to at least 5 times the longest T₁ relaxation time of the signals of interest to ensure full relaxation.
-
Number of Scans (ns): Sufficient scans to achieve a good signal-to-noise ratio (S/N > 250:1 for high precision).
-
Acquisition Time (aq): Sufficient to ensure good digital resolution.
3.2.3. Data Processing and Quantification:
-
Apply appropriate window function (e.g., exponential multiplication with a line broadening of 0.3 Hz).
-
Perform Fourier transformation, phase correction, and baseline correction.
-
Integrate the characteristic signals of this compound and the internal standard.
-
Calculate the concentration of this compound based on the integral values, the number of protons, and the known concentration of the internal standard.
Visualization of Workflows and Logical Relationships
The following diagrams, generated using the DOT language, illustrate the experimental workflows for both GC-MS and NMR analysis, providing a clear visual comparison of the methodologies.
Conclusion
Both GC-MS and NMR are highly capable techniques for the quantitative analysis of this compound, each with its distinct advantages and limitations.
-
GC-MS is the method of choice when high sensitivity is paramount, and the sample matrix is complex, requiring chromatographic separation. The need for derivatization adds to the sample preparation time and complexity but significantly enhances the analyte's volatility and chromatographic behavior.
-
NMR excels in providing direct, highly precise, and accurate quantification with minimal sample preparation. Its non-destructive nature allows for sample recovery. Furthermore, NMR provides invaluable structural information, which can be crucial for impurity profiling and reaction monitoring.
The selection between GC-MS and NMR should be guided by the specific requirements of the analysis, including the desired sensitivity, the complexity of the sample matrix, the need for structural information, and the available instrumentation and expertise. For routine quality control where high throughput and precision are key, NMR can be a more efficient choice. For trace-level analysis in complex biological matrices, the superior sensitivity of GC-MS may be necessary. A cross-validation approach, utilizing both techniques, can provide the highest level of confidence in the analytical results.
"Methyl 4-hydroxybutanoate" comparative reactivity with different protecting groups
A Comparative Guide to the Protection of Methyl 4-Hydroxybutanoate (B1227057)
For Researchers, Scientists, and Drug Development Professionals
The selective protection of hydroxyl groups is a fundamental strategy in multi-step organic synthesis. For a molecule like methyl 4-hydroxybutanoate, which possesses both an ester and a primary alcohol, the judicious choice of a protecting group for the hydroxyl moiety is critical to avoid undesired side reactions during subsequent transformations. This guide provides a comparative analysis of three common protecting groups for the primary alcohol of this compound: tert-butyldimethylsilyl (TBDMS) ether, benzyl (B1604629) (Bn) ether, and acetate (B1210297) ester. The comparison includes an overview of their relative reactivity, stability, and the experimental conditions for their installation and removal, supported by representative experimental data.
Comparative Data of Protecting Groups
The following tables summarize typical reaction conditions, yields, and reaction times for the protection and deprotection of primary alcohols, providing a basis for comparison. Note that the data presented are for representative primary alcohols and may require optimization for this compound.
Table 1: Protection of Primary Alcohols
| Protecting Group | Reagents | Base | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) |
| TBDMS Ether | TBDMS-Cl | Imidazole (B134444) | DMF | RT | 2 - 12 | 90 - 98 |
| Benzyl Ether | BnBr, NaH | NaH | THF/DMF | 0 to RT | 2 - 12 | 85 - 95 |
| Acetate Ester | Acetic Anhydride (B1165640) | Pyridine (B92270), DMAP (cat.) | CH₂Cl₂ | 0 to RT | 1 - 4 | 90 - 98 |
Table 2: Deprotection of Protected Primary Alcohols
| Protecting Group | Reagents | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) |
| TBDMS Ether | TBAF (1M in THF) | THF | RT | 0.5 - 2 | 90 - 98 |
| Benzyl Ether | H₂, Pd/C (10%) | MeOH or EtOH | RT | 2 - 12 | 90 - 99 |
| Acetate Ester | K₂CO₃, MeOH/H₂O or NaOH | MeOH/H₂O | RT | 1 - 4 | 85 - 95 |
Experimental Protocols
Detailed methodologies for the protection and deprotection of the hydroxyl group of this compound are provided below.
tert-Butyldimethylsilyl (TBDMS) Ether Protection and Deprotection
Protection Protocol: Synthesis of Methyl 4-(tert-butyldimethylsilyloxy)butanoate
-
Materials: this compound, tert-butyldimethylsilyl chloride (TBDMS-Cl), Imidazole, Anhydrous N,N-dimethylformamide (DMF), Diethyl ether, Saturated aqueous NaHCO₃ solution, Brine, Anhydrous MgSO₄.
-
Procedure:
-
To a solution of this compound (1.0 equiv.) and imidazole (2.2 equiv.) in anhydrous DMF, add TBDMS-Cl (1.1 equiv.) at room temperature under an inert atmosphere.[1]
-
Stir the reaction mixture at room temperature for 12-24 hours and monitor the progress by thin-layer chromatography (TLC).[1]
-
Upon completion, pour the reaction mixture into water and extract with diethyl ether.[1]
-
Wash the combined organic layers with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to afford methyl 4-(tert-butyldimethylsilyloxy)butanoate.[1]
-
Deprotection Protocol: Cleavage of the TBDMS Ether
-
Materials: Methyl 4-(tert-butyldimethylsilyloxy)butanoate, Tetrabutylammonium fluoride (B91410) (TBAF, 1.0 M solution in THF), Anhydrous tetrahydrofuran (B95107) (THF), Diethyl ether, Saturated aqueous NH₄Cl solution, Brine, Anhydrous Na₂SO₄.
-
Procedure:
-
Dissolve the TBDMS-protected alcohol (1.0 equiv.) in anhydrous THF at room temperature under an inert atmosphere.[1][2]
-
Add a 1.0 M solution of TBAF in THF (1.1 equiv.) dropwise to the stirred solution.[1][2]
-
Stir the reaction for 1-4 hours, monitoring by TLC.[1]
-
Quench the reaction with saturated aqueous ammonium (B1175870) chloride solution and extract the mixture with diethyl ether.[1]
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate to yield the deprotected alcohol.[1]
-
TBDMS Protection and Deprotection Workflow
Caption: TBDMS protection and deprotection workflow.
Benzyl (Bn) Ether Protection and Deprotection
Protection Protocol: Synthesis of Methyl 4-(benzyloxy)butanoate
-
Materials: this compound, Sodium hydride (NaH, 60% dispersion in mineral oil), Anhydrous tetrahydrofuran (THF) or DMF, Benzyl bromide (BnBr), Diethyl ether, Water, Brine, Anhydrous MgSO₄.
-
Procedure:
-
To a suspension of NaH (1.2 equiv.) in anhydrous THF at 0 °C under an inert atmosphere, add a solution of this compound (1.0 equiv.) in anhydrous THF dropwise.[3]
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.[3]
-
Cool the reaction mixture back to 0 °C and add benzyl bromide (1.2 equiv.) dropwise.[3]
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by TLC.
-
Carefully quench the reaction by the slow addition of water.
-
Extract the aqueous layer with diethyl ether.
-
Wash the combined organic layers with water and brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield methyl 4-(benzyloxy)butanoate.
-
Deprotection Protocol: Cleavage of the Benzyl Ether by Hydrogenolysis
-
Materials: Methyl 4-(benzyloxy)butanoate, 10% Palladium on carbon (Pd/C), Methanol (B129727) or Ethanol (B145695).
-
Procedure:
-
Dissolve the benzyl-protected substrate in methanol or ethanol in a flask equipped with a magnetic stir bar.[4]
-
Carefully add 10% Pd/C (typically 5-10 mol%) to the solution.[4]
-
Seal the flask, evacuate the system, and backfill with hydrogen gas (this can be done using a balloon of hydrogen). Repeat this cycle three times.[4]
-
Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature.[4]
-
Monitor the reaction progress by TLC.
-
Upon completion, carefully vent the hydrogen and purge the system with an inert gas (e.g., nitrogen or argon).[4]
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst and wash the pad with the reaction solvent.[4]
-
Concentrate the filtrate under reduced pressure to obtain the deprotected product.[4]
-
Benzyl Ether Protection and Deprotection Workflow
Caption: Benzyl ether protection and deprotection workflow.
Acetate Ester Protection and Deprotection
Protection Protocol: Synthesis of Methyl 4-acetoxybutanoate
-
Materials: this compound, Acetic anhydride (Ac₂O), Dry pyridine, 4-(Dimethylamino)pyridine (DMAP, catalytic amount), Dry dichloromethane (B109758) (CH₂Cl₂), 1 M HCl, Saturated aqueous NaHCO₃, Brine, Anhydrous Na₂SO₄.
-
Procedure:
-
Dissolve this compound (1.0 equiv.) in dry pyridine (2–10 mL/mmol) under an inert atmosphere.[5]
-
Add a catalytic amount of DMAP.
-
Add acetic anhydride (1.5–2.0 equiv.) to the solution at 0 °C.[5]
-
Stir the reaction mixture at room temperature until the starting material is completely consumed as monitored by TLC.[5]
-
Quench the reaction by adding methanol.[5]
-
Co-evaporate the reaction mixture with toluene.[5]
-
Dilute the residue with CH₂Cl₂ and wash the organic layer with 1 M HCl, water, saturated aqueous NaHCO₃, and brine.[5]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[5]
-
Purify the crude product by column chromatography to give methyl 4-acetoxybutanoate.
-
Deprotection Protocol: Saponification of the Acetate Ester
-
Materials: Methyl 4-acetoxybutanoate, Potassium carbonate (K₂CO₃) or Sodium hydroxide (B78521) (NaOH), Methanol (MeOH), Water.
-
Procedure:
-
Dissolve the acetate ester (1.0 equiv.) in a mixture of methanol and water.
-
Add K₂CO₃ (e.g., 1.5 equiv.) or a solution of NaOH (e.g., 1.1 equiv. in water) to the solution.
-
Stir the mixture at room temperature and monitor the reaction by TLC.
-
Upon completion, neutralize the reaction mixture with a dilute acid (e.g., 1 M HCl).
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to afford the deprotected alcohol.
-
Acetate Ester Protection and Deprotection Workflow
Caption: Acetate ester protection and deprotection workflow.
Selection Rationale
The choice of a suitable protecting group for the hydroxyl moiety of this compound is contingent upon the planned subsequent reaction conditions.
-
TBDMS ethers are robust and stable to a wide range of non-acidic and non-fluoride conditions, making them ideal for reactions involving organometallics, hydrides, and many oxidizing and reducing agents. Their removal with fluoride sources like TBAF is highly selective.[1][2]
-
Benzyl ethers offer excellent stability under both acidic and basic conditions, as well as toward many oxidizing and reducing agents.[3][6] They are particularly useful when subsequent steps require acidic conditions that would cleave silyl (B83357) ethers. The deprotection via catalytic hydrogenolysis is mild and efficient, provided no other reducible functional groups are present in the molecule.[3][4]
-
Acetate esters are readily introduced and are stable to acidic conditions and some oxidizing agents. However, they are base-labile and are typically removed by saponification.[5] This makes them suitable for synthetic routes where basic conditions are to be avoided until the deprotection step.
References
A Comparative Guide to the Synthesis and Performance of Bioresorbable Polyesters: Poly(4-hydroxybutyrate) vs. PLA, PGA, and PCL
For researchers, scientists, and drug development professionals, the selection of an appropriate biodegradable polymer is a critical decision that profoundly impacts the efficacy and safety of medical devices and drug delivery systems. This guide provides a comprehensive comparison of poly(4-hydroxybutyrate) (P4HB), synthesized from methyl 4-hydroxybutanoate (B1227057), with three other leading bioresorbable polyesters: polylactic acid (PLA), polyglycolic acid (PGA), and polycaprolactone (B3415563) (PCL). Through a detailed examination of their synthesis, physicochemical properties, and degradation characteristics, supported by experimental data and protocols, this guide aims to furnish a clear and objective framework for informed material selection.
Executive Summary
Poly(4-hydroxybutyrate) (P4HB) has emerged as a promising biomaterial due to its unique combination of flexibility, strength, and biocompatibility. Unlike the more rigid PLA and PGA, P4HB exhibits elastomeric properties, making it suitable for applications requiring soft tissue support and flexibility. Its degradation product, 4-hydroxybutyrate, is a natural metabolite in the human body, minimizing the risk of adverse reactions. This guide will delve into the comparative performance of these polymers, offering a data-driven perspective on their suitability for various biomedical applications.
Data Presentation: A Comparative Overview of Polymer Properties
The following tables summarize the key performance indicators for P4HB, PLA, PGA, and PCL, providing a quantitative basis for comparison.
Table 1: Thermal and Molecular Properties
| Property | Poly(4-hydroxybutyrate) (P4HB) | Polylactic Acid (PLA) | Polyglycolic Acid (PGA) | Polycaprolactone (PCL) |
| Glass Transition Temperature (Tg) | -51 °C[1] | 50 - 80 °C | 35 - 40 °C | -60 °C |
| Melting Temperature (Tm) | 60 °C[1] | 130 - 180 °C | 225 - 230 °C | 59 - 64 °C |
| Degradation Temperature (Td) | > 220 °C | ~350 °C | ~360 °C | ~350 °C |
| Molecular Weight (Mw) | > 1 x 105 g/mol | 1 x 104 - 1 x 106 g/mol | 2 x 103 - 1 x 105 g/mol | 1 x 104 - 8 x 104 g/mol |
| Crystallinity | 30 - 50% | 10 - 40% (PLLA) | 45 - 55% | 35 - 45% |
Table 2: Mechanical and Degradation Properties
| Property | Poly(4-hydroxybutyrate) (P4HB) | Polylactic Acid (PLA) | Polyglycolic Acid (PGA) | Polycaprolactone (PCL) |
| Tensile Strength (MPa) | 28 - 124 | 28 - 50 | 60 - 100 | 20 - 35 |
| Elongation at Break (%) | 400 - 1000 | 2 - 10 | 1 - 5 | 300 - 1000 |
| Young's Modulus (GPa) | 0.1 - 0.4 | 1.2 - 3.0 | 5.0 - 7.0 | 0.2 - 0.4 |
| Degradation Time (in vivo) | 6 - 12 months | 12 - 24 months | 6 - 12 months | > 24 months |
| Degradation Mechanism | Surface erosion (enzymatic) | Bulk hydrolysis | Bulk hydrolysis | Bulk hydrolysis |
Experimental Protocols: Methodologies for Synthesis and Characterization
This section provides detailed protocols for the synthesis and characterization of P4HB and its alternatives, enabling researchers to reproduce and build upon these findings.
Polymer Synthesis
1. Polycondensation of Methyl 4-hydroxybutanoate to Poly(4-hydroxybutyrate) (P4HB)
-
Materials: this compound, titanium(IV) butoxide (Ti(OBu)4) or other suitable catalyst, high-boiling point solvent (e.g., diphenyl ether), nitrogen gas.
-
Procedure:
-
A three-necked round-bottom flask equipped with a mechanical stirrer, a nitrogen inlet, and a distillation condenser is charged with this compound and the solvent.
-
The mixture is heated to ~150°C under a gentle stream of nitrogen to remove any residual water.
-
The catalyst (e.g., 0.1 mol% Ti(OBu)4) is added to the reaction mixture.
-
The temperature is gradually increased to 180-220°C while stirring.
-
Methanol (B129727), the byproduct of the transesterification reaction, is continuously removed by distillation to drive the equilibrium towards polymer formation.
-
The reaction is maintained under these conditions for several hours (e.g., 4-8 hours) under a slow stream of nitrogen.
-
To further increase the molecular weight, the final stage of the reaction is often carried out under high vacuum (e.g., <1 mmHg) to facilitate the removal of the last traces of methanol and other volatile byproducts.
-
The resulting polymer is cooled to room temperature, dissolved in a suitable solvent (e.g., chloroform), and precipitated in a non-solvent (e.g., cold methanol).
-
The purified polymer is collected by filtration and dried in a vacuum oven until a constant weight is achieved.
-
2. Ring-Opening Polymerization of γ-Butyrolactone to Poly(4-hydroxybutyrate) (P4HB)
-
Materials: γ-Butyrolactone (GBL), tin(II) octoate (Sn(Oct)2) or other suitable catalyst, initiator (e.g., 1-dodecanol), anhydrous toluene.
-
Procedure:
-
A flame-dried Schlenk flask is charged with γ-butyrolactone, anhydrous toluene, and the initiator under an inert atmosphere (e.g., argon or nitrogen).
-
The catalyst (e.g., Sn(Oct)2, typically at a monomer-to-catalyst ratio of 1000:1 to 10000:1) is added to the solution.
-
The reaction mixture is stirred at a specific temperature (e.g., 100-130°C) for a predetermined time (e.g., 24-72 hours).
-
The polymerization is terminated by cooling the reaction mixture to room temperature and exposing it to air.
-
The polymer is dissolved in chloroform (B151607) and precipitated in cold methanol.
-
The purified P4HB is collected by filtration and dried under vacuum.
-
Polymer Characterization
1. Molecular Weight Determination (Gel Permeation Chromatography - GPC)
-
Instrument: A GPC system equipped with a refractive index (RI) detector.
-
Columns: A set of Styragel columns (e.g., HR series) suitable for the expected molecular weight range.
-
Mobile Phase: Tetrahydrofuran (THF) or chloroform at a flow rate of 1.0 mL/min.
-
Calibration: The system is calibrated using narrow-polydispersity polystyrene standards.
-
Sample Preparation: Polymer samples are dissolved in the mobile phase at a concentration of approximately 1-2 mg/mL and filtered through a 0.45 µm syringe filter before injection.
-
Analysis: The number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn) are determined from the elution profile.
2. Thermal Analysis (Differential Scanning Calorimetry - DSC and Thermogravimetric Analysis - TGA)
-
DSC:
-
Instrument: A differential scanning calorimeter.
-
Sample Size: 5-10 mg of the polymer sample is sealed in an aluminum pan.
-
Procedure: The sample is typically heated from a low temperature (e.g., -80°C) to a temperature above its melting point (e.g., 250°C) at a constant heating rate (e.g., 10°C/min) under a nitrogen atmosphere. A second heating scan is often performed after a controlled cooling cycle to erase the thermal history of the sample.
-
Analysis: The glass transition temperature (Tg), melting temperature (Tm), and enthalpy of fusion (ΔHm) are determined from the thermogram.
-
-
TGA:
-
Instrument: A thermogravimetric analyzer.
-
Sample Size: 5-10 mg of the polymer sample is placed in a ceramic or platinum pan.
-
Procedure: The sample is heated from room temperature to a high temperature (e.g., 600°C) at a constant heating rate (e.g., 10°C/min) under a nitrogen or air atmosphere.
-
Analysis: The onset of decomposition temperature (Td) and the weight loss profile are determined.
-
3. Mechanical Testing (Tensile Properties)
-
Standard: ASTM D882 for thin plastic sheeting.
-
Instrument: A universal testing machine equipped with a load cell and grips suitable for thin films.
-
Specimen Preparation: Dog-bone shaped or rectangular specimens are cut from solvent-cast or melt-pressed polymer films with uniform thickness.
-
Procedure: The specimen is mounted in the grips of the testing machine and pulled at a constant crosshead speed (e.g., 5-50 mm/min) until it fractures.
-
Analysis: The tensile strength, Young's modulus, and elongation at break are calculated from the resulting stress-strain curve.
Mandatory Visualization: Synthesis Pathways and Property Comparison
The following diagrams, generated using the DOT language, illustrate key concepts discussed in this guide.
Caption: Synthesis pathways for P4HB and its common alternatives.
References
A Comparative Benchmarking of Methyl 4-hydroxybutanoate Synthesis Methodologies
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of prevalent synthesis methods for Methyl 4-hydroxybutanoate (B1227057), a versatile intermediate in the pharmaceutical and chemical industries. The performance of each method is evaluated based on key metrics such as product yield, reaction time, and conditions, supported by detailed experimental protocols.
Comparative Data of Synthesis Methods
The following table summarizes the quantitative data for the different synthesis routes to Methyl 4-hydroxybutanoate, offering a clear comparison for researchers to select the most suitable method for their specific needs.
| Method | Starting Material(s) | Catalyst/Reagent | Temperature (°C) | Reaction Time (hours) | Yield (%) |
| Ring-Opening of γ-Butyrolactone | γ-Butyrolactone, Methanol (B129727) | Zinc Chloride (ZnCl₂), Phosphorus Trichloride (B1173362) (PCl₃) | 50 | 0.5 - 2 | ~95.6%* |
| Two-Step from Succinic Acid | Succinic Acid, Methanol, Hydrogen | Copper-based catalyst (for hydrogenation) | 200 | 4 (hydrogenation) + 0.5-2 (ring-opening) | ~86% (overall) |
| Enzymatic Synthesis (Transesterification) | Vinyl Butyrate (B1204436), Methanol | Lipase (B570770) from Aspergillus fumigatus | 40 | 16 | 86% |
| Reduction of Keto-Ester Precursor | Acrolein, Carbon Monoxide, Methanol | Palladium on Carbon, Triphenylarsine | 100 | 6 | 77.5%** |
Note: The cited yield of 95.6% is for the analogous synthesis of methyl 4-chlorobutanoate, suggesting a similarly high yield for this compound under these conditions.[1] *Note: This yield is for the precursor, methyl 4-oxobutanoate (B1241810). The subsequent reduction to this compound is implied.[2]
Experimental Protocols
Detailed methodologies for the key synthesis routes are provided below.
Method 1: Ring-Opening of γ-Butyrolactone
This method utilizes the acid-catalyzed ring-opening of γ-butyrolactone (GBL) with methanol.
Materials:
-
γ-Butyrolactone (GBL)
-
Methanol (CH₃OH)
-
Zinc Chloride (ZnCl₂)
-
Phosphorus Trichloride (PCl₃)
Procedure:
-
To a reactor, add γ-butyrolactone, methanol, and an acidic catalyst such as zinc chloride or concentrated sulfuric acid.[1]
-
Under normal pressure and at a temperature of 30-60°C, add phosphorus trichloride dropwise.[1]
-
After the addition is complete, continue the reaction for 0.5 to 2 hours.[1]
-
The reaction mixture is then subjected to distillation under reduced pressure (25 mm Hg).[1]
-
Collect the fraction at 80-85°C to obtain this compound.[1]
Method 2: Two-Step Synthesis from Succinic Acid
This process involves the initial hydrogenation of dimethyl succinate (B1194679) to γ-butyrolactone (GBL), followed by the ring-opening of GBL.
Step 1: Hydrogenation of Dimethyl Succinate to γ-Butyrolactone
Materials:
-
Dimethyl Succinate
-
Hydrogen (H₂)
-
Copper-based catalyst (e.g., Cu-ZnO-ZrO₂/Al₂O₃)
-
Solvent
Procedure:
-
The catalytic hydrogenation of dimethyl succinate is carried out in a micro fixed-bed reactor using a copper-based catalyst.
-
The optimal reaction conditions are a temperature of 200°C, a pressure of 3.0 MPa, a molar ratio of hydrogen to dimethyl succinate of 150:1, and a liquid hourly space velocity of dimethyl succinate of 0.5 h⁻¹.
-
Under these conditions, the conversion of dimethyl succinate reaches 100%, with a molar selectivity for γ-butyrolactone of 90%.[3]
Step 2: Ring-Opening of γ-Butyrolactone
-
Follow the protocol outlined in Method 1 . The overall yield for this two-step process is approximately 86%.
Method 3: Enzymatic Synthesis via Transesterification
This biocatalytic approach employs a lipase to catalyze the transesterification reaction.
Materials:
-
Vinyl Butyrate
-
Methanol
-
Lipase from Aspergillus fumigatus
-
n-Hexane (solvent)
Procedure:
-
The synthesis of methyl butyrate is achieved through the trans-esterification of vinyl butyrate with methanol in n-hexane.[4]
-
An optimal molar ratio of 2:2 (vinyl butyrate:methanol) is used.[4]
-
The reaction is incubated for 16 hours at a temperature of 40°C with 30 µg/ml of purified lipase.[4]
-
This method results in a maximum yield of 86% for the ester.[4]
Method 4: Reduction of a Keto-Ester Precursor
This route involves the synthesis of methyl 4-oxobutanoate followed by its reduction.
Step 1: Synthesis of Methyl 4-oxobutanoate
Materials:
-
Acrolein
-
Carbon Monoxide (CO)
-
Methanol
-
Palladium on carbon (5 wt. %)
-
Triphenylarsine
Procedure:
-
A solution of anhydrous hydrogen chloride in methanol is added to a solution of acrolein in methanol at 35-40°C.[2]
-
This solution is placed in a pressure reactor containing 5 wt. % palladium on carbon and triphenylarsine.[2]
-
The reactor is pressurized with carbon monoxide to 3500 psi and heated to 100°C for six hours.[2]
-
This process yields methyl 4-oxobutanoate and its methanol addition products with a 77.5% yield based on the initial acrolein.[2]
Step 2: Reduction to this compound
-
The resulting methyl 4-oxobutanoate and its derivatives can be reduced to this compound using a suitable reducing agent like sodium borohydride, although this reduction can be slow for esters.[5][6]
Synthesis Pathways and Workflow Visualization
The following diagrams illustrate the logical relationships between the different synthesis methods and a general experimental workflow.
Caption: Synthetic routes to this compound.
Caption: General experimental workflow for synthesis.
References
- 1. Buy this compound | 925-57-5 [smolecule.com]
- 2. US5072005A - Process for the preparation of methyl 4-oxobutyrate and its methanol addition products - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. organic-synthesis.com [organic-synthesis.com]
- 6. Sodium Borohydride [commonorganicchemistry.com]
A Comparative Guide to Precursor Efficacy in Drug Synthesis: Methyl 4-Hydroxybutanoate vs. Alternatives
For Researchers, Scientists, and Drug Development Professionals
The selection of a suitable precursor is a critical decision in the synthesis of active pharmaceutical ingredients (APIs), directly impacting reaction efficiency, product purity, and overall cost-effectiveness. This guide provides an objective comparison of methyl 4-hydroxybutanoate (B1227057) and its common alternatives, γ-butyrolactone (GBL) and 1,4-butanediol (B3395766) (BDO), as precursors in the synthesis of γ-hydroxybutyric acid (GHB) and its derivatives, as well as other notable pharmaceuticals.
Executive Summary
Methyl 4-hydroxybutanoate, γ-butyrolactone (GBL), and 1,4-butanediol (BDO) are all viable precursors for the synthesis of GHB and other valuable pharmaceutical compounds. The choice of precursor often depends on the specific synthetic route, desired scale, and regulatory considerations.
-
This compound offers a direct route to GHB and its esters, such as in the synthesis of GHB-fatty acid conjugates, with reported overall yields in the range of 60-70%.
-
γ-Butyrolactone (GBL) is a widely used precursor for GHB, readily undergoing hydrolysis under basic conditions to yield the corresponding salt, sodium oxybate, with high efficiency.
-
1,4-Butanediol (BDO) is a common industrial chemical that can be converted to GHB in a two-step process, first through oxidation to GBL and then hydrolysis. The initial dehydrogenation of BDO to GBL can achieve yields of up to 95%.
This guide will delve into the experimental data and protocols for these synthetic pathways, providing a comprehensive comparison to aid in precursor selection.
Comparative Data on Precursor Performance
The following tables summarize the available quantitative data for the synthesis of GHB and related compounds from this compound, GBL, and BDO.
| Precursor | Target Compound | Key Reaction Steps | Reported Yield | Purity/Notes |
| This compound | GHB-Fatty Acid Conjugates | Esterification, Deprotection | 60-70% (overall) | Synthesis of analytical standards and potential prodrugs. |
| γ-Butyrolactone (GBL) | Sodium Oxybate (Na-GHB) | Base-catalyzed hydrolysis (Saponification) | Quantitative | Rapid and complete conversion under strongly alkaline conditions.[1] |
| 1,4-Butanediol (BDO) | γ-Butyrolactone (GBL) | Catalytic Dehydrogenation | up to 95% | Industrial process using a copper catalyst.[2] |
| 1,4-Butanediol (BDO) | γ-Butyrolactone (GBL) | Dehydrogenation with copper chromite catalyst | ~80% | Laboratory scale preparation.[2] |
| γ-Butyrolactone (GBL) | Sodium 4-hydroxybutanoate | Hydrolysis with NaOH | 93% | [3] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key synthetic pathways and experimental workflows discussed in this guide.
References
A Guide to Inter-Laboratory Validation of Analytical Methods for Methyl 4-hydroxybutanoate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the procedures and best practices for the inter-laboratory validation of analytical methods for Methyl 4-hydroxybutanoate (B1227057). Ensuring the reliability and consistency of analytical data across different laboratories is paramount in research and development, particularly in the pharmaceutical industry. This document outlines key analytical techniques, detailed experimental protocols, and the essential validation parameters required to establish a robust and reproducible analytical method.
Comparison of Analytical Methods
The two most common and suitable analytical techniques for the quantification of Methyl 4-hydroxybutanoate are Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC). The choice between these methods often depends on the sample matrix, required sensitivity, and available instrumentation.
| Analytical Method | Principle | Advantages | Disadvantages |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separates volatile and thermally stable compounds in a gaseous mobile phase, followed by detection using a mass spectrometer. | High sensitivity and selectivity, excellent for identifying and quantifying volatile and semi-volatile compounds.[1] | May require derivatization for polar and non-volatile compounds to improve volatility.[1] |
| High-Performance Liquid Chromatography (HPLC) | Separates compounds in a liquid mobile phase based on their interaction with a stationary phase. | Versatile for a wide range of compounds, including non-volatile and thermally labile ones.[2] | May have lower resolution than GC for certain volatile compounds. |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and validation of any analytical method. Below are typical experimental protocols for GC-MS and HPLC analysis of this compound.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
Due to the polar nature of this compound, a derivatization step is often necessary to increase its volatility for GC-MS analysis.[1]
1. Sample Preparation and Extraction:
-
To 1 mL of the sample (e.g., biological matrix), add a suitable internal standard (e.g., a stable isotope-labeled analog).
-
Acidify the sample to approximately pH 1 using hydrochloric acid.[1]
-
Perform liquid-liquid extraction with a suitable organic solvent like ethyl acetate.[1]
-
Separate the organic layer and dry it over anhydrous sodium sulfate.[1]
2. Derivatization:
-
Evaporate the organic extract to dryness under a gentle stream of nitrogen.
-
Add an oximation reagent (e.g., methoxyamine hydrochloride in pyridine) to protect the hydroxyl group.[1]
-
Follow with a silylation reagent (e.g., N-methyl-N-(trimethylsilyl)trifluoroacetamide - MSTFA) to increase volatility.[1]
3. GC-MS Conditions:
-
Column: A non-polar or medium-polarity capillary column is typically used.
-
Injector Temperature: 250°C.
-
Oven Temperature Program: Start at a low temperature (e.g., 60°C), hold for a few minutes, then ramp up to a higher temperature (e.g., 250°C) to elute the derivatized analyte.[3]
-
Carrier Gas: Helium at a constant flow rate.
-
Ionization Mode: Electron Ionization (EI).
-
Mass Analyzer: Quadrupole or Time-of-Flight (TOF).
-
Data Acquisition: Full scan mode for identification and selected ion monitoring (SIM) mode for quantification.
High-Performance Liquid Chromatography (HPLC) Protocol
A reversed-phase HPLC (RP-HPLC) method is generally suitable for the analysis of this compound.
1. Sample Preparation:
-
Sample preparation will vary depending on the matrix. It may involve dilution, filtration, or solid-phase extraction (SPE) to remove interfering substances.
2. Chromatographic Conditions:
-
Column: C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size).[2]
-
Mobile Phase: A mixture of an aqueous solvent (e.g., water with a small amount of acid like trifluoroacetic acid) and an organic solvent (e.g., acetonitrile (B52724) or methanol).[4] The composition can be isocratic or a gradient.
-
Flow Rate: Typically 1.0 mL/min.[2]
-
Injection Volume: 10-20 µL.[2]
-
Detector: UV detector set at a wavelength where the analyte absorbs, or a more universal detector like a Refractive Index (RI) detector if the analyte lacks a strong chromophore. For higher sensitivity and specificity, a mass spectrometer (LC-MS) can be used.
-
Column Temperature: Ambient or controlled (e.g., 25°C).[2]
Inter-Laboratory Validation Parameters
The validation of an analytical method is essential to demonstrate its suitability for the intended purpose.[5] The following table summarizes the key validation parameters and their typical acceptance criteria as per guidelines from the International Council for Harmonisation (ICH) and the Food and Drug Administration (FDA).[5][6]
| Validation Parameter | Description | Typical Acceptance Criteria |
| Specificity/Selectivity | The ability to unequivocally assess the analyte in the presence of components that may be expected to be present.[5] | No interference from blank, placebo, or known impurities at the retention time of the analyte. |
| Linearity | The ability to obtain test results that are directly proportional to the concentration of the analyte in the sample. | Correlation coefficient (r²) ≥ 0.99.[7] |
| Range | The interval between the upper and lower concentrations of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. | For assays, typically 80-120% of the test concentration.[8] |
| Accuracy | The closeness of the test results obtained by the method to the true value. | Mean recovery of 98.0-102.0% for drug substance and 97.0-103.0% for drug product. |
| Precision | The closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample. | Repeatability (Intra-assay): RSD ≤ 1.5%.[7] Intermediate Precision (Inter-assay): RSD ≤ 2.0%. Reproducibility (Inter-laboratory): RSD will be determined by the collaborative study. |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. | Signal-to-noise ratio of 3:1.[6] |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. | Signal-to-noise ratio of 10:1.[6] |
| Robustness | A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters. | No significant change in results when parameters like mobile phase composition, pH, temperature, or flow rate are slightly varied. |
Visualization of Inter-Laboratory Validation Workflow
The following diagram illustrates the typical workflow for conducting an inter-laboratory validation study.
Inter-laboratory validation workflow.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. academic.oup.com [academic.oup.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. biopharminternational.com [biopharminternational.com]
- 6. wjarr.com [wjarr.com]
- 7. ikev.org [ikev.org]
- 8. demarcheiso17025.com [demarcheiso17025.com]
Comparative study of catalysts for "Methyl 4-hydroxybutanoate" synthesis
For Researchers, Scientists, and Drug Development Professionals: A Comprehensive Benchmark of Catalytic Systems for the Synthesis of Methyl 4-hydroxybutanoate (B1227057)
Methyl 4-hydroxybutanoate is a valuable chemical intermediate with applications in the synthesis of pharmaceuticals and other specialty chemicals. Its efficient production is a key focus for process chemists and researchers. This guide provides an objective comparison of various catalytic strategies for the synthesis of this compound, focusing on catalyst efficiency, reaction conditions, and product selectivity. The information compiled herein is based on a thorough review of experimental data from scientific literature, offering a valuable resource for process optimization and catalyst selection.
Two primary synthetic routes to this compound are prevalent: the ring-opening of γ-butyrolactone (GBL) with methanol (B129727) and the direct esterification of 4-hydroxybutanoic acid with methanol. This guide will delve into the catalytic systems employed in both pathways, presenting quantitative data in a clear, comparative format.
Synthetic Pathways to this compound
The synthesis of this compound can be achieved through several catalytic routes, starting from different precursors. The most common pathways are the acid-catalyzed ring-opening of γ-butyrolactone (GBL) and the direct esterification of 4-hydroxybutanoic acid, both using methanol. An alternative, though less direct route, involves the reduction of succinic acid derivatives.
Comparative Study of Catalysts
The efficiency of different catalysts for this compound synthesis is summarized in the tables below. Direct comparison of catalyst performance can be challenging due to variations in experimental conditions across different studies. The data presented here is collated from various sources and should be interpreted within the context of the specified conditions.
Ring-Opening of γ-Butyrolactone (GBL) with Methanol
The ring-opening of GBL with methanol is a common method for producing this compound. This reaction is typically catalyzed by acids.
Table 1: Comparison of Catalysts for the Ring-Opening of γ-Butyrolactone
| Catalyst System | Substrate | Temp. (°C) | Pressure | Time (h) | Conversion (%) | Selectivity (%) | Yield (%) |
| Zinc Chloride (ZnCl₂) | γ-Butyrolactone | 30-60 | Atmospheric | 0.5-2 | - | - | High (implied)[1] |
| Sulfuric Acid (H₂SO₄) | γ-Butyrolactone | 30-60 | Atmospheric | 0.5-2 | - | - | High (implied)[1] |
Note: Quantitative data for conversion, selectivity, and yield were not specified in the cited source but implied to be high under the described conditions.
Experimental Protocol: Acid-Catalyzed Ring-Opening of γ-Butyrolactone
The following is a general procedure based on a patented method[1]:
-
To a reactor equipped with a stirrer and a reflux condenser, add γ-butyrolactone, methanol, and an acidic catalyst (e.g., zinc chloride or concentrated sulfuric acid).
-
Maintain the reaction mixture at a temperature between 30-60°C under normal pressure.
-
If required by the specific catalyst system, slowly add any co-reagents. For instance, the patent mentions the dropwise addition of phosphorus trichloride[1].
-
Allow the reaction to proceed for 0.5 to 2 hours with continuous stirring.
-
Monitor the reaction progress using appropriate analytical techniques such as Gas Chromatography (GC) or Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is subjected to distillation under reduced pressure (e.g., 25 mm Hg).
-
The fraction collected at the appropriate boiling point (e.g., 80-85°C at 25 mm Hg) yields this compound[1].
Direct Esterification of 4-Hydroxybutanoic Acid with Methanol
The direct esterification of 4-hydroxybutanoic acid with methanol is another viable synthetic route. This reaction can be catalyzed by both homogeneous and heterogeneous acid catalysts, as well as enzymes.
Table 2: Comparison of Catalysts for the Direct Esterification of Carboxylic Acids with Methanol
| Catalyst System | Substrate | Temp. (°C) | Catalyst Loading | Time (h) | Conversion (%) | Reference |
| Sulfuric Acid (H₂SO₄) | Acetic Acid | 60 | - | - | High | [2] |
| Nafion/Silica (SAC-13) | Acetic Acid | 60 | - | - | High | [2] |
| Amberlyst 15 | Pentanoic Acid | 60 | 7% (g/L) | ~4 | ~93 | |
| Lipase | Free Fatty Acids | - | - | - | 98 | [1] |
Note: Data for acetic and pentanoic acid are included as representative examples of acid-catalyzed esterification with methanol, as specific comparative data for 4-hydroxybutanoic acid is limited.
Experimental Protocol: Heterogeneous Acid-Catalyzed Esterification
The following protocol is a generalized procedure for esterification using a solid acid catalyst like Amberlyst 15:
-
In a batch reactor, combine 4-hydroxybutanoic acid and an excess of methanol. The molar ratio of methanol to acid can be varied (e.g., from 1:1 to 15:1) to shift the equilibrium towards the product.
-
Add the solid acid catalyst (e.g., Amberlyst 15) to the reaction mixture. The catalyst loading can be in the range of 4-8% (g/L).
-
Heat the reaction mixture to the desired temperature (e.g., 60°C) with constant stirring.
-
Monitor the reaction progress by periodically taking samples and determining the concentration of the carboxylic acid through titration with a standard base solution.
-
Once the desired conversion is achieved, cool the reaction mixture and separate the catalyst by filtration.
-
The excess methanol can be removed by distillation, and the resulting this compound can be further purified by vacuum distillation.
Mechanism of Acid-Catalyzed Esterification
The acid-catalyzed esterification of a carboxylic acid with an alcohol, known as Fischer esterification, proceeds through a nucleophilic acyl substitution mechanism. The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol.
To aid in the understanding of the synthetic routes and the decision-making process for catalyst selection, the diagrams provided illustrate the key pathways and mechanisms. Researchers are encouraged to consider the specific requirements of their application, including cost, environmental impact, and desired purity, when selecting a catalytic system for the synthesis of this compound.
References
Methyl 4-hydroxybutanoate vs. γ-Butyrolactone: A Comparative Guide for Synthetic Chemistry
A comprehensive analysis of two versatile C4 building blocks, methyl 4-hydroxybutanoate (B1227057) and γ-butyrolactone (GBL), reveals distinct advantages and disadvantages in their application as starting materials for chemical synthesis, particularly in the realm of drug development. This guide provides a detailed comparison of their reactivity, common transformations, and handling considerations, supported by experimental data and protocols to aid researchers in selecting the optimal precursor for their synthetic needs.
Methyl 4-hydroxybutanoate, an acyclic ester, and its cyclic counterpart, γ-butyrolactone (GBL), are both valuable four-carbon synthons frequently employed in the synthesis of pharmaceuticals and other fine chemicals. Their structural relationship, with the ability of this compound to cyclize to GBL and GBL to be ring-opened to form derivatives of 4-hydroxybutanoic acid, underpins their synthetic utility. However, the choice between these two molecules is often dictated by the specific target molecule, desired reactivity, and reaction conditions.
Physicochemical Properties: A Tale of Two Structures
The fundamental differences in the physical and chemical properties of this compound and GBL are summarized in the table below. These properties influence their behavior in chemical reactions and dictate the necessary handling and reaction conditions.
| Property | This compound | γ-Butyrolactone (GBL) |
| CAS Number | 925-57-5[1] | 96-48-0[2] |
| Molecular Formula | C₅H₁₀O₃[1] | C₄H₆O₂[2] |
| Molecular Weight | 118.13 g/mol [3] | 86.09 g/mol [2] |
| Appearance | Colorless liquid with a fruity odor[1] | Colorless, hygroscopic liquid with a weak characteristic odor[2] |
| Boiling Point | 190.9 ± 23.0 °C at 760 mmHg[3] | 204 °C[2] |
| Melting Point | N/A | -43.53 °C[2] |
| Density | 1.1 ± 0.1 g/cm³[3] | 1.1296 g/mL (20 °C)[2] |
| Solubility | Soluble in water and organic solvents[1] | Miscible with water; soluble in methanol (B129727), ethanol, acetone, benzene, ethyl ether[2] |
Reactivity and Synthetic Applications: A Comparative Overview
The primary distinction in the reactivity of this compound and GBL lies in the accessibility of their functional groups. This compound possesses a free hydroxyl group and an ester, making it suitable for reactions targeting these functionalities directly. In contrast, GBL's reactivity is dominated by the ring-opening of its lactone structure.
Synthesis of γ-Aminobutyric Acid (GABA) and its Analogs
γ-Aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system, and its analogs are crucial in the treatment of various neurological disorders.[4][5] Both this compound and GBL can serve as precursors to GABA.
From γ-Butyrolactone (GBL): The synthesis of GABA from GBL is a well-established route, often involving the ring-opening of the lactone with an amine source. A common method involves the reaction of GBL with potassium phthalimide (B116566), followed by hydrolysis to yield GABA.[6]
From this compound: The synthesis of GABA from this compound involves the conversion of the hydroxyl group to an amino group. This can be achieved through various methods, such as conversion to a leaving group (e.g., tosylate or mesylate) followed by nucleophilic substitution with an amine source (e.g., ammonia (B1221849) or a protected amine), and subsequent hydrolysis of the ester.
Comparative Data for GABA Synthesis
| Starting Material | Key Reaction Steps | Reported Yield | Reference |
| γ-Butyrolactone | 1. Ring-opening with potassium phthalimide. 2. Hydrolysis. | Excellent | [6] |
| This compound | 1. Tosylation/Mesylation. 2. Amination. 3. Hydrolysis. | (Data not directly comparable in literature) | - |
While direct comparative yield data under identical conditions is scarce in the literature, the route from GBL is frequently cited due to its efficiency.
Synthesis of 1,4-Butanediol (B3395766)
1,4-Butanediol is a valuable chemical intermediate used in the production of polymers and other organic compounds.[7] Both starting materials can be reduced to form 1,4-butanediol.
From γ-Butyrolactone (GBL): The catalytic hydrogenation of GBL to 1,4-butanediol is a common industrial process. Various catalysts, including copper-based systems, are employed for this transformation.[8]
From this compound: The reduction of the ester functionality in this compound also yields 1,4-butanediol. This can be achieved using reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation.
Comparative Data for 1,4-Butanediol Synthesis
| Starting Material | Reaction Type | Catalyst/Reagent | Selectivity/Yield | Reference |
| γ-Butyrolactone | Catalytic Hydrogenation | 5% Cu-SiO₂-AE | 95% selectivity for BDO | [8] |
| This compound | Catalytic Hydrogenation | (Data not directly comparable in literature) | - | - |
The hydrogenation of GBL is a well-optimized industrial process, suggesting its preference for large-scale production of 1,4-butanediol.
Experimental Protocols
Synthesis of γ-Aminobutyric Acid (GABA) from γ-Butyrolactone
This two-step procedure involves the ring-opening of GBL with potassium phthalimide followed by acidic hydrolysis.
Step 1: Synthesis of N-Phthaloyl-γ-aminobutyric acid
-
In a round-bottom flask, combine γ-butyrolactone (1.0 eq) and potassium phthalimide (1.0 eq).
-
Heat the mixture at 180-200°C for 2-3 hours.
-
Allow the reaction mixture to cool to room temperature.
-
Dissolve the resulting solid in water and acidify with concentrated hydrochloric acid to precipitate the product.
-
Filter the solid, wash with cold water, and dry to obtain N-phthaloyl-γ-aminobutyric acid.
Step 2: Hydrolysis to γ-Aminobutyric Acid (GABA)
-
Suspend N-phthaloyl-γ-aminobutyric acid in a solution of concentrated hydrochloric acid.
-
Reflux the mixture for 4-6 hours.
-
Cool the reaction mixture and filter to remove the phthalic acid precipitate.
-
Evaporate the filtrate to dryness under reduced pressure.
-
Recrystallize the crude product from an ethanol/water mixture to yield pure GABA hydrochloride.
Synthesis of this compound from γ-Butyrolactone
This protocol describes the acid-catalyzed ring-opening of GBL with methanol.
-
To a solution of γ-butyrolactone (1.0 eq) in methanol (excess), add a catalytic amount of a strong acid (e.g., sulfuric acid or a solid acid catalyst).
-
Reflux the mixture for several hours, monitoring the reaction progress by TLC or GC.
-
Once the reaction is complete, neutralize the acid catalyst with a base (e.g., sodium bicarbonate).
-
Remove the excess methanol by distillation.
-
Purify the resulting this compound by fractional distillation under reduced pressure.
Signaling Pathways and Biological Relevance
The synthetic targets derived from this compound and GBL, such as GABA and its analogs, as well as GHB (to which GBL is a prodrug), interact with crucial signaling pathways in the central nervous system.[[“]]
GABAergic Synapse Signaling
GABA, the primary inhibitory neurotransmitter, acts on two main types of receptors: ionotropic GABA-A receptors and metabotropic GABA-B receptors. The binding of GABA to these receptors leads to a decrease in neuronal excitability.
Caption: Simplified GABAergic synapse signaling pathway.
GHB Receptor Signaling
γ-Butyrolactone is a prodrug of γ-hydroxybutyric acid (GHB), which has its own receptor (GHB-R) and also acts as a weak agonist at the GABA-B receptor.[7] The activation of the GHB receptor leads to distinct downstream effects, including modulation of dopamine (B1211576) release.
Caption: Overview of GHB receptor signaling.
Conclusion
The choice between this compound and γ-butyrolactone as a starting material is a nuanced decision that depends on the specific synthetic strategy. GBL offers a convenient and often high-yielding route to 4-substituted butanoic acid derivatives through ring-opening reactions. Its stability and commercial availability make it an attractive choice for many applications. On the other hand, this compound provides direct access to both a hydroxyl and an ester functionality, allowing for a different set of synthetic transformations without the need for a ring-opening step. For syntheses where the free hydroxyl group is the primary site of reaction, this compound may be the more direct and efficient precursor. Ultimately, a thorough understanding of the reactivity of both molecules, as outlined in this guide, will enable researchers to make an informed decision for their specific synthetic challenges in drug discovery and development.
References
- 1. Reactome | GABA B receptor activation [reactome.org]
- 2. γ-Butyrolactone - Wikipedia [en.wikipedia.org]
- 3. karger.com [karger.com]
- 4. Extrasynaptic site of action for γ-hydroxybutyrate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Diversity of structure and function of GABAB receptors: a complexity of GABAB-mediated signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. γ-Hydroxybutyric acid - Wikipedia [en.wikipedia.org]
- 8. mdpi.com [mdpi.com]
- 9. consensus.app [consensus.app]
A Comparative Analysis of In Silico and Experimental Data for the Properties of Methyl 4-hydroxybutanoate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of experimentally determined and in silico predicted physicochemical and biological properties of Methyl 4-hydroxybutanoate (B1227057). Understanding the convergence and divergence of these data sources is crucial for applications in chemical synthesis, pharmaceutical development, and toxicological assessment.[1][2]
Physicochemical Properties: A Side-by-Side Comparison
The following table summarizes the available experimental and predicted physicochemical data for Methyl 4-hydroxybutanoate, facilitating a direct comparison.
| Property | Experimental Value | In Silico Predicted Value |
| Melting Point | N/A[3] | Not Widely Reported |
| Boiling Point | 190.00 to 191.00 °C @ 760.00 mm Hg[4] | 190.872 °C at 760 mmHg[3] |
| Density | 1.1 ± 0.1 g/cm³[5] | 1.054 g/cm³[3] |
| Water Solubility | 3.712e+005 mg/L @ 25 °C[4] | High (predicted to be soluble) |
| LogP (o/w) | -0.060[4] | -0.0681[6] |
| pKa | Not Experimentally Determined | 14.68 ± 0.10[3] |
| Flash Point | 77.4 ± 15.4 °C[5] | 77.376 °C[3] |
| Vapor Pressure | 0.174000 mmHg @ 25.00 °C[4] | 0.143mmHg at 25°C[3] |
Biological and Toxicological Profile
This compound is an ester of 4-hydroxybutanoic acid, a compound with known biological relevance.[1]
Relationship to Gamma-Hydroxybutyric Acid (GHB): this compound is structurally similar to the neurotransmitter gamma-hydroxybutyric acid (GHB).[2] GHB itself is a precursor to GABA, glutamate, and glycine (B1666218) in some brain regions and acts on the GHB and GABAB receptors.[7] Due to this structural similarity, this compound has been investigated for its potential to influence the central nervous system, with some research suggesting it may act as a sedative or anesthetic agent.[2]
Antimicrobial Potential: There is interest in the use of this compound as a precursor in the synthesis of compounds with antibacterial properties. Notably, it is a reactant in the preparation of 4-aminothiazolyl analogs of the natural product GE2270 A, which show utility against Clostridium difficile infections.[3]
Toxicological Data: Comprehensive toxicological data specifically for this compound is not readily available in the public domain. General handling precautions for esters and compounds with potential central nervous system activity should be followed.
Experimental Protocols
The following are detailed methodologies for determining the key physicochemical properties discussed, based on internationally recognized OECD guidelines.
1. Melting Point Determination (OECD Guideline 102) [8][9][10][11] This guideline describes several methods for determining the melting point of a substance.
-
Capillary Method: A small amount of the finely powdered substance is packed into a capillary tube. The tube is attached to a thermometer and heated in a controlled liquid bath or a metal block. The temperature range from the point at which the substance begins to melt to the point at which it is completely liquid is recorded as the melting range.
-
Differential Scanning Calorimetry (DSC): This method measures the difference in heat flow between the sample and a reference as a function of temperature. The melting point is determined from the peak of the endothermic melting curve.
2. Boiling Point Determination (OECD Guideline 103) [12][13][14] This guideline provides various methods for determining the boiling point of a liquid.
-
Ebulliometer Method: An ebulliometer is used to measure the boiling point by determining the temperature at which the vapor pressure of the liquid equals the atmospheric pressure. This method is highly accurate.
-
Dynamic Method (Siwoloboff's Method): A sample is heated in a tube, and the temperature at which a continuous stream of bubbles emerges from a capillary tube inverted in the sample is recorded. This method is suitable for small sample volumes.
-
Distillation Method: The substance is distilled, and the temperature of the vapor that is in equilibrium with the boiling liquid is measured.
3. Water Solubility Determination (OECD Guideline 105) This guideline outlines two primary methods for determining the water solubility of a substance.
-
Flask Method: An excess amount of the substance is agitated in water at a constant temperature until saturation is reached. The concentration of the substance in the aqueous phase is then determined by a suitable analytical method. This method is generally suitable for solubilities above 10 mg/L.
-
Column Elution Method: A column is packed with an inert support material coated with the test substance. Water is passed through the column at a slow, constant rate. The concentration of the substance in the eluate is monitored until it reaches a plateau, which represents the water solubility. This method is suitable for substances with low solubility.
4. pKa Determination (OECD Guideline 112) This guideline describes methods for determining the dissociation constant of a substance in water.
-
Titration Method: A solution of the substance is titrated with a standard solution of an acid or base. The pKa is determined from the pH at the half-equivalence point of the titration curve.
-
Spectrophotometric Method: The UV-Vis absorbance of the substance is measured at different pH values. The pKa is calculated from the change in absorbance as the substance ionizes.
-
Conductometric Method: The electrical conductivity of a solution of the substance is measured as a function of concentration. The pKa is determined from the degree of dissociation calculated from the conductivity measurements.
Workflow for Comparing In Silico and Experimental Data
Caption: A flowchart illustrating the process of comparing in silico predictions with experimental data for chemical properties.
References
- 1. CAS 925-57-5: this compound | CymitQuimica [cymitquimica.com]
- 2. Buy this compound | 925-57-5 [smolecule.com]
- 3. lookchem.com [lookchem.com]
- 4. methyl 4-hydroxybutyrate, 925-57-5 [thegoodscentscompany.com]
- 5. This compound | CAS#:925-57-5 | Chemsrc [chemsrc.com]
- 6. chemscene.com [chemscene.com]
- 7. γ-Hydroxybutyric acid - Wikipedia [en.wikipedia.org]
- 8. oecd.org [oecd.org]
- 9. laboratuar.com [laboratuar.com]
- 10. OECD n°102: Melting point/Melting interval - Analytice [analytice.com]
- 11. oecd.org [oecd.org]
- 12. oecd.org [oecd.org]
- 13. oecd.org [oecd.org]
- 14. laboratuar.com [laboratuar.com]
A Comparative Guide to High-Throughput Screening Assays for Methyl 4-hydroxybutanoate and its Active Metabolite, GHB
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of high-throughput screening (HTS) methodologies for the detection of methyl 4-hydroxybutanoate's active metabolite, gamma-hydroxybutyrate (GHB). As direct HTS performance data for methyl 4-hydroxybutanoate (B1227057) is limited, this document focuses on the quantitative analysis of GHB, the biologically active form resulting from the hydrolysis of the parent ester. The performance of enzymatic assays, amenable to high-throughput formats, is compared with traditional chromatographic methods often used for confirmation.
Data Presentation: Performance of GHB Detection Methods
The following table summarizes the key performance indicators for commonly employed GHB detection assays. Enzymatic assays are well-suited for HTS applications due to their speed and potential for automation. Chromatographic methods, while offering high specificity and sensitivity, are generally of lower throughput.
| Assay Type | Throughput | Limit of Detection (LOD) / Limit of Quantification (LOQ) | Linearity | Precision (Coefficient of Variation, CV) | Key Advantages | Key Limitations |
| Enzymatic Assay | High | Analytical Sensitivity: <1.5 mg/L[1]; Functional Sensitivity: 2.8-4.5 mg/L[1] | 5-250 mg/L[1] | Within-run CV: <4.6%[1]; Total CV: <9.8%[1] | Rapid, automatable, cost-effective for large sample numbers. | Potential for interference from substances like ethanol[2]; may require confirmation of positive results. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Low to Medium | ~0.1 mg/L | Wide dynamic range | Typically <15% | High specificity and sensitivity; considered a gold standard for confirmation.[3] | Time-consuming sample preparation (derivatization often required), lower throughput.[3] |
| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Medium | 0.1 ng/mg (in hair)[4] | 0.5-50 ng/mg (in hair)[4] | Typically <15% | High specificity and sensitivity without the need for derivatization.[4] | Higher instrument cost, potential for matrix effects.[4] |
| Colorimetric/Dipstick Assays | Very High | ~50 mg/L[5] | Semi-quantitative | Not applicable | Extremely rapid, simple, and inexpensive for initial screening.[5][6] | Lower sensitivity and specificity, not quantitative.[5] |
Experimental Protocols
High-Throughput Enzymatic Assay for GHB Detection
This protocol is adapted for use on automated clinical chemistry analyzers.
Principle: The assay is based on the enzymatic oxidation of GHB by a specific GHB dehydrogenase. This reaction reduces nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+) to NADH, and the resulting increase in absorbance at 340 nm is directly proportional to the GHB concentration in the sample.[7]
Materials:
-
BÜHLMANN GHB Enzymatic Assay Kit (or equivalent) containing:
-
Reagent 1 (R1): Incubation buffer
-
Reagent 2 (R2): Cofactor (NAD+)
-
Reagent 3 (R3): Recombinant GHB dehydrogenase
-
-
Samples (e.g., serum, urine, cell culture supernatant)
-
Calibrators and Controls
-
Automated clinical chemistry analyzer (e.g., Thermo Scientific Konelab 30)[1]
Procedure:
-
Sample Preparation: For most biological fluids like urine or serum, samples can be used directly after brief centrifugation to remove particulates.[3] For cell-based assays, the supernatant can be collected.
-
Assay Automation: Program the clinical chemistry analyzer according to the manufacturer's protocol. A typical procedure involves:
-
Pipetting the sample into a reaction cuvette.
-
Addition of incubation buffer (R1) and cofactor (R2).
-
A short pre-incubation period.
-
Initiation of the reaction by adding GHB dehydrogenase (R3).
-
-
Detection: The analyzer monitors the change in absorbance at 340 nm over a defined period (e.g., 5 minutes).[7]
-
Quantification: The GHB concentration is calculated automatically by the analyzer software based on a standard curve generated from the calibrators.
GC-MS Confirmation of GHB
This is a typical workflow for the confirmation of positive results from a primary screen.
Principle: GHB is extracted from the sample matrix, derivatized to increase its volatility, and then separated and detected by gas chromatography coupled with mass spectrometry.
Materials:
-
Sample (e.g., urine, blood)
-
Internal standard (e.g., deuterated GHB)
-
Extraction solvent (e.g., ethyl acetate)
-
Derivatizing agent (e.g., BSTFA with 1% TMCS)
-
GC-MS system
Procedure:
-
Sample Preparation:
-
To a 1 mL sample, add the internal standard.
-
Acidify the sample (e.g., with HCl).
-
Perform a liquid-liquid extraction with an organic solvent.
-
Evaporate the organic layer to dryness.
-
-
Derivatization: Reconstitute the dried extract with the derivatizing agent and heat to form a volatile GHB derivative.
-
GC-MS Analysis:
-
Inject the derivatized sample into the GC-MS.
-
The components are separated on a capillary column.
-
The mass spectrometer detects and quantifies the specific ions corresponding to the derivatized GHB and the internal standard.
-
Signaling Pathways and Experimental Workflows
GHB Signaling Pathway
GHB exerts its effects through a complex mechanism involving at least two distinct receptors: the specific GHB receptor (GHBR) and the GABA-B receptor.[8] At lower, more physiological concentrations, GHB preferentially binds to the GHBR, leading to excitatory effects and modulation of neurotransmitter release, including dopamine (B1211576) and glutamate.[9][10] At higher, pharmacological concentrations, GHB also acts as a weak agonist at the GABA-B receptor, which is responsible for its sedative and depressant effects.[8]
Caption: Dual receptor signaling pathway of Gamma-Hydroxybutyrate (GHB).
High-Throughput Screening Workflow for GHB
The following diagram illustrates a typical workflow for a high-throughput screening campaign to identify modulators of GHB activity or to quantify GHB in a large number of samples.
Caption: A generalized workflow for high-throughput screening of GHB.
References
- 1. researchgate.net [researchgate.net]
- 2. buhlmannlabs.ch [buhlmannlabs.ch]
- 3. researchgate.net [researchgate.net]
- 4. Rapid Analytical Method for Quantification of Gamma‐Hydroxybutyrate (GHB) in Hair by UPLC‐MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Reliable, sensitive, rapid and quantitative enzyme-based assay for gamma-hydroxybutyric acid (GHB) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. buhlmannlabs.ch [buhlmannlabs.ch]
- 8. γ-Hydroxybutyric acid - Wikipedia [en.wikipedia.org]
- 9. The gamma-hydroxybutyrate signalling system in brain: organization and functional implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. An Overview of the Putative Structural and Functional Properties of the GHBh1 Receptor through a Bioinformatics Approach - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of Methyl 4-Hydroxybutanoate: A Comprehensive Guide
For researchers and scientists, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. Methyl 4-hydroxybutanoate (B1227057), a chemical intermediate used in various research and development applications, requires careful handling and adherence to specific disposal protocols. This guide provides essential, step-by-step instructions for its safe disposal, ensuring compliance with regulatory standards and promoting a secure laboratory environment.
Immediate Safety and Handling Protocol
Before initiating any disposal procedure, it is imperative to consult the material's specific Safety Data Sheet (SDS) and your institution's Environmental Health and Safety (EHS) guidelines.[1] In the absence of a specific SDS for Methyl 4-hydroxybutanoate, it should be treated as a hazardous chemical waste. All personnel handling the waste must wear appropriate Personal Protective Equipment (PPE), including safety goggles, chemical-resistant gloves (such as nitrile), and a lab coat.[2] All handling of open containers should be performed in a well-ventilated area or a chemical fume hood.[3]
Step-by-Step Disposal Procedure for this compound
The primary and recommended method for disposing of this compound is through your institution's hazardous waste program.[1][4] Disposing of chemicals down the drain or in regular trash is generally prohibited unless explicitly permitted by EHS for specific, dilute substances.[1][5][6]
Step 1: Waste Identification and Classification All chemical waste is regulated by the Environmental Protection Agency (EPA) through the Resource Conservation and Recovery Act (RCRA).[1][7] It is the generator's responsibility to ensure waste is correctly identified. This compound should be managed as a hazardous waste. If it is mixed with other substances, all components must be identified.
Step 2: Container Selection and Labeling
-
Container: Use a suitable, leak-proof container that is chemically compatible with esters. Plastic bottles are often preferred over glass to minimize the risk of breakage.[1][8] The container must be in good condition with a secure, tight-fitting cap.[8] Never use food-grade containers like milk jugs.
-
Labeling: As soon as the first drop of waste enters the container, it must be labeled with a "Hazardous Waste" tag provided by your EHS office.[1][4] The label must include:
-
The full, unabbreviated chemical name: "this compound".[1] For mixtures, list all components and their approximate percentages.
-
The date waste accumulation began.[1]
-
The name and contact information of the Principal Investigator or responsible person.[1]
-
The specific location of origin (e.g., building and room number).[1]
-
Appropriate hazard pictograms (e.g., flammable, irritant), which can be determined from the SDS of a similar compound if necessary.[1]
-
Step 3: Waste Accumulation and Storage
-
Keep the hazardous waste container sealed at all times, except when adding more waste.[7][8]
-
Store the container in a designated satellite accumulation area within the laboratory.
-
Ensure secondary containment is used to capture any potential leaks.[4]
-
Segregate the waste container from incompatible materials, such as strong oxidizing agents and strong bases.[2][9]
Step 4: Arranging for Disposal
-
Once the container is full or you are ready to dispose of it, complete a hazardous waste pickup request form as required by your institution's EHS department.[1][4]
-
Do not transport the hazardous waste yourself. Trained EHS personnel will collect it directly from your laboratory.[4]
Step 5: Handling Empty Containers
-
An empty container that held a hazardous chemical must be triple-rinsed with a suitable solvent (like water or another appropriate solvent) that can remove the residue.[4][8]
-
The rinsate (the liquid from rinsing) must be collected and disposed of as hazardous waste.[4][8]
-
After triple-rinsing and air-drying, deface or remove the original chemical label, and the container may then be disposed of in the regular trash or recycled, according to your institution's policy.[4][8]
Quantitative Data Summary: Hazardous Waste Characteristics
To ensure proper classification, chemical waste is evaluated against several characteristics defined by the EPA. A waste is considered hazardous if it exhibits one or more of the following traits.
| Characteristic | Description | Regulatory Threshold Examples |
| Ignitability | Liquids with a flash point below 60°C (140°F), non-liquids that can cause fire through friction or spontaneous chemical changes, or are ignitable compressed gases. | Flash Point < 60°C |
| Corrosivity | Aqueous solutions with a pH less than or equal to 2, or greater than or equal to 12.5. | pH ≤ 2 or pH ≥ 12.5 |
| Reactivity | Substances that are unstable, react violently with water, can generate toxic gases when mixed with water, or are capable of detonation or explosive reaction. | Normally unstable, reacts violently with water |
| Toxicity | Contains certain contaminants at or above specified concentrations that could leach into groundwater. | Exceeds concentration limits for specific metals, pesticides, or organic chemicals. |
This table summarizes the general characteristics of hazardous waste as defined by the EPA.[4][7]
Disposal Workflow for this compound
The following diagram illustrates the decision-making process for the proper disposal of this compound in a laboratory setting.
Caption: Decision workflow for the disposal of this compound.
By adhering to these procedures, researchers can ensure the safe and compliant disposal of this compound, protecting themselves, their colleagues, and the environment.
References
- 1. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 2. fishersci.com [fishersci.com]
- 3. static.cymitquimica.com [static.cymitquimica.com]
- 4. vumc.org [vumc.org]
- 5. acs.org [acs.org]
- 6. Guide to Laboratory Sink/Sewer Disposal of Wastes | Office of Clinical and Research Safety [vumc.org]
- 7. pfw.edu [pfw.edu]
- 8. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 9. nipissingu.ca [nipissingu.ca]
Personal protective equipment for handling Methyl 4-hydroxybutanoate
FOR IMMEDIATE USE BY RESEARCHERS, SCIENTISTS, AND DRUG DEVELOPMENT PROFESSIONALS
This guide provides critical safety protocols and logistical information for the handling and disposal of Methyl 4-hydroxybutanoate (B1227057) (CAS No: 925-57-5). Adherence to these procedures is essential for ensuring laboratory safety and minimizing risk.
Personal Protective Equipment (PPE)
The following personal protective equipment is mandatory when handling Methyl 4-hydroxybutanoate. Quantitative specifications are summarized in the table below.
| Protection Type | Specification | Rationale |
| Eye/Face Protection | Chemical safety goggles or a face shield. | To prevent eye contact with liquid splashes. |
| Skin Protection | Chemical-resistant gloves (e.g., Nitrile rubber) and a lab coat or other protective clothing. | To prevent skin contact. |
| Respiratory Protection | Not required under normal conditions with adequate ventilation. If vapors or aerosols are likely to be generated, use a NIOSH-approved respirator with an appropriate cartridge. | To avoid inhalation of potentially harmful vapors. |
| General Hygiene | Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area. | To prevent accidental ingestion and contamination. |
Operational and Disposal Plans
Step-by-Step Handling and Storage Procedures:
-
Review Safety Data Sheet (SDS): Before beginning any work, thoroughly read and understand the SDS for this compound.
-
Ensure Adequate Ventilation: Always handle this chemical in a well-ventilated area. For procedures with a higher risk of vapor or aerosol generation, a chemical fume hood is required.
-
Prevent Ignition Sources: Keep this compound away from heat, sparks, open flames, and other potential ignition sources. Smoking is strictly prohibited in the handling area.
-
Avoid Contact: Take all necessary precautions to prevent contact with skin and eyes, and to avoid inhaling any vapors or mists.[1]
-
Proper Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[2][3][4] Keep away from incompatible materials such as strong oxidizing agents.[3][5]
-
Post-Handling: After handling, wash hands and any exposed skin thoroughly.
Spill and Disposal Plan:
In the event of a spill, follow the established emergency procedures. Small spills can be absorbed with an inert material (e.g., sand, vermiculite) and placed in a suitable, labeled container for disposal. For large spills, evacuate the area and contact your institution's environmental health and safety department.
Waste disposal must be conducted in accordance with all federal, state, and local regulations. Do not dispose of this compound down the drain. Contaminated PPE and other waste materials should be placed in a sealed, labeled container and disposed of as hazardous waste.
Emergency First-Aid Measures
In Case of Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2][6]
In Case of Skin Contact: Immediately flush the affected area with plenty of water for at least 15 minutes while removing contaminated clothing and shoes.[2][6] If irritation persists, seek medical attention.
In Case of Inhalation: Move the exposed person to fresh air. If breathing is difficult or has stopped, provide artificial respiration or oxygen as needed. Seek immediate medical attention.[2][6][7]
In Case of Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink 2-4 cupfuls of water or milk. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2][6]
Chemical Spill Workflow
Caption: Workflow for handling a chemical spill.
References
- 1. 4-Hydroxybutanoic acid sodium salt | CAS#:502-85-2 | Chemsrc [chemsrc.com]
- 2. uprm.edu [uprm.edu]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.co.uk [fishersci.co.uk]
- 5. 4-Hydroxybutyric Acid Methyl Ester (>80%) | CymitQuimica [cymitquimica.com]
- 6. assets.thermofisher.com [assets.thermofisher.com]
- 7. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
